Behenic Anhydride
Description
The exact mass of the compound Docosanoic anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
docosanoyl docosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H86O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLPVWXJLKHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H86O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340713 | |
| Record name | Docosanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55726-23-3 | |
| Record name | Docosanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Behenic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
behenic anhydride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenic anhydride, also known as docosanoyl docosanoate, is the symmetrical anhydride of behenic acid, a long-chain saturated fatty acid. Its unique chemical structure, characterized by two C22 acyl chains linked by an oxygen atom, imparts properties that are of significant interest in various scientific and industrial fields, including pharmaceuticals and materials science. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and characterization of this compound, with a focus on its relevance to research and drug development.
Chemical Structure and Identification
This compound is a simple, symmetrical aliphatic acid anhydride. The IUPAC name for this compound is docosanoyl docosanoate.[1] It is formed from the dehydration of two molecules of behenic acid (docosanoic acid).
dot
Caption: 2D Chemical Structure of this compound.
| Identifier | Value |
| IUPAC Name | docosanoyl docosanoate[1] |
| Synonyms | Docosanoic anhydride, Bisthis compound[2] |
| CAS Number | 55726-23-3[3] |
| Molecular Formula | C₄₄H₈₆O₃[3] |
| Molecular Weight | 663.15 g/mol [2] |
| InChI Key | IJVLPVWXJLKHID-UHFFFAOYSA-N[4] |
Physicochemical Properties
This compound is a white, waxy solid at room temperature. Its long aliphatic chains contribute to its high melting point and lipophilicity.
| Property | Value | Reference |
| Melting Point | 84 °C | [2] |
| Boiling Point | 598.1 °C at 760 mmHg | [2] |
| Density | 0.877 g/cm³ | [2] |
| Flash Point | 264 °C | [2] |
| Water Solubility | Insoluble | [2] |
| Appearance | White to almost white powder to crystal |
Reactivity and Stability
As an acid anhydride, this compound is susceptible to nucleophilic acyl substitution reactions. It can react with water to hydrolyze back to behenic acid, with alcohols to form esters, and with amines to form amides.[5] However, its long alkyl chains render it less reactive than lower molecular weight anhydrides. It is considered to be stable under normal storage conditions, though it should be protected from moisture to prevent hydrolysis.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of symmetrical fatty acid anhydrides is the dehydration of the corresponding carboxylic acid. One documented procedure involves the reaction of behenic acid with a dehydrating agent like acetic anhydride.[6] Another approach utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent.[7]
Protocol: Synthesis via Dehydration with Acetic Anhydride [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add behenic acid.
-
Reagent Addition: Add an equimolar amount of acetic anhydride to the flask.
-
Reaction Conditions: Heat the mixture with agitation. The reaction can be carried out at atmospheric pressure and a temperature of approximately 75-90°C.
-
Work-up: After the reaction is complete, apply a vacuum to distill off the acetic acid byproduct.
-
Purification: The crude this compound can be purified by short-path evaporation or recrystallization from a suitable solvent.
dot
Caption: General workflow for the synthesis of this compound.
Characterization Protocols
1. Infrared (IR) Spectroscopy
-
Objective: To identify the characteristic functional groups of this compound.
-
Methodology: An Attenuated Total Reflectance (ATR) or KBr pellet transmission FTIR spectrum is acquired.
-
Expected Peaks: The most prominent features for an acid anhydride are two strong carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching.[8] For non-cyclic anhydrides, these typically appear around 1820 cm⁻¹ and 1750 cm⁻¹. Strong C-H stretching bands from the long alkyl chains will be observed around 2850-2950 cm⁻¹. A C-O stretching band is also expected between 1000 and 1300 cm⁻¹.[9]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the molecule by analyzing the chemical environment of the protons and carbons.
-
Methodology: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as CDCl₃.
-
Expected ¹H NMR Signals: The spectrum is expected to be relatively simple. A triplet corresponding to the terminal methyl (CH₃) protons will appear at approximately 0.88 ppm. A multiplet for the methylene (CH₂) protons adjacent to the carbonyl group will be observed around 2.44 ppm. The remaining methylene protons of the long alkyl chains will produce a large, broad signal around 1.2-1.7 ppm.[10]
-
Expected ¹³C NMR Signals: The carbonyl carbon will appear significantly downfield. The carbons of the long alkyl chains will give a series of signals in the aliphatic region of the spectrum.
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of this compound.
-
Methodology: Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.
-
Expected Results: The molecular ion peak ([M]⁺) should be observed at m/z 662.66.[4] Characteristic fragmentation patterns for long-chain anhydrides would involve cleavage of the C-O and C-C bonds.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in pharmaceutical research and development, particularly in the area of prodrug design.
-
Prodrugs for Extended Release: The anhydride linkage can be used to temporarily mask the carboxylic acid group of a drug.[11] This can increase the lipophilicity of the drug, potentially improving its absorption and distribution. The anhydride bond is designed to be hydrolyzed in vivo, releasing the active drug over an extended period.[12] This approach has been explored for nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen to prolong their analgesic effect.[11][12]
-
Drug Delivery Systems: Polyanhydrides, which are polymers containing repeating anhydride linkages, have been extensively studied as biodegradable carriers for controlled drug delivery.[12] While this compound itself is not a polymer, its chemistry is relevant to the understanding of these systems. The rate of hydrolysis of the anhydride bond can be tuned by altering the hydrophobicity of the attached groups, allowing for controlled release of the encapsulated drug.
Safety and Handling
This compound is classified as a skin and eye irritant.[13] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a well-defined chemical entity with a unique combination of a reactive anhydride functional group and long, lipophilic alkyl chains. This structure dictates its physical properties, reactivity, and potential applications. For researchers and professionals in drug development, this compound serves as an interesting building block for creating prodrugs with modified pharmacokinetic profiles. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in the design of novel therapeutic agents and delivery systems.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cas 55726-23-3,this compound | lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C44H86O3) [pubchemlite.lcsb.uni.lu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US5387705A - Fatty acid anhydride process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. This compound(55726-23-3) MS [m.chemicalbook.com]
- 11. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C44H86O3 | CID 566696 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Behenic Anhydride from Behenic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of behenic anhydride from behenic acid, a critical long-chain fatty acid derivative with applications in various industrial and research sectors, including drug delivery systems. This document details established synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols. Furthermore, it includes visual representations of reaction pathways and workflows to facilitate a deeper understanding of the processes involved.
Introduction
Behenic acid (docosanoic acid), a saturated fatty acid with a 22-carbon chain, serves as the precursor for this compound. The anhydride is formed by the dehydration of two molecules of behenic acid. This conversion is a key step in the production of various specialty chemicals and materials. The reactivity of the anhydride bond makes it a valuable intermediate in organic synthesis.
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods, primarily involving the use of dehydrating agents or coupling agents. The choice of method often depends on the desired purity, yield, scale of reaction, and the availability of reagents.
Dehydration using Acetic Anhydride
A prevalent and industrially relevant method for the synthesis of fatty acid anhydrides is the reaction of the corresponding fatty acid with acetic anhydride. This process typically involves a three-stage approach:
-
Liquid Phase Dehydration: Behenic acid is reacted with a dehydrating agent like acetic anhydride. This initial step leads to an equilibrium mixture of mixed anhydrides (behenic acetic anhydride) and the desired symmetrical this compound, along with unreacted behenic acid and byproducts.[1]
-
Conversion to Symmetrical Anhydride: The mixed anhydrides are then converted to the symmetrical this compound by the continuous removal of the dehydrating agent and the acetic acid byproduct under vacuum.[1]
-
Purification: The final step involves the purification of the symmetrical anhydride, often through techniques like short path evaporation, to achieve high purity.[1]
Carbodiimide-Mediated Synthesis
A simple and high-yielding method for the preparation of fatty acid anhydrides at room temperature involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent.[2][3] In this reaction, DCC facilitates the dehydration of the fatty acid to form the corresponding anhydride. This method is particularly suitable for laboratory-scale synthesis due to its mild reaction conditions and high efficiency.[2][3]
Quantitative Data Summary
The following table summarizes the quantitative data associated with the primary synthetic methods for this compound.
| Parameter | Acetic Anhydride Method | Dicyclohexylcarbodiimide (DCC) Method |
| Starting Material | Behenic Acid (93.6% purity) | Behenic Acid |
| Dehydrating/Coupling Agent | Acetic Anhydride | Dicyclohexylcarbodiimide (DCC) |
| Molar Ratio (Acid:Agent) | Equimolar | 2:1 |
| Reaction Temperature | 75-90°C (initial), 77-90°C (distillation) | Room Temperature |
| Reaction Time | ~2 hours | Not specified, typically a few hours |
| Purification Method | Short Path Evaporation (210-220°C, 29 micron pressure) | Filtration and recrystallization |
| Product Purity | ~99% this compound | High (not specified for this compound) |
| Reported Yield | Not explicitly stated for the overall process | 87-94% (for other fatty acids)[2][3] |
| Key Byproducts | Acetic acid, mixed anhydrides, di-fatty ketones | Dicyclohexylurea (DCU) |
Experimental Protocols
Detailed Protocol for Acetic Anhydride Method
This protocol is adapted from a patented process for the synthesis of fatty acid anhydrides.[1]
Materials:
-
Behenic acid (e.g., Unichema 2989, 93.6% purity)
-
Acetic anhydride (e.g., Sigma A-6404, ≥99% purity)
-
5-liter, 4-necked round bottom reaction flask
-
Magnetic stirrer
-
Nitrogen (N2) bubbler
-
Vigreux distillation column
-
Distillate condenser
-
Electric heating mantle with thermowatch
-
Short path evaporator (e.g., 2-inch glass Pope short path evaporator)
Procedure:
-
Initial Reaction:
-
Charge the reaction flask with behenic acid (e.g., ~1826.5 g).
-
Heat the behenic acid to 90°C with N2 sparging and agitation until molten.
-
Add an equimolar quantity of acetic anhydride (e.g., ~1826.5 g) to the melted behenic acid.
-
Maintain the reaction at atmospheric pressure and 75°C for 22 minutes.
-
-
Conversion and Distillation:
-
Apply a vacuum of 14 in Hg over the next 30 minutes.
-
Maintain the reactant temperature between 77°C and 90°C.
-
Continue the distillation of acetic acid for another 60 minutes to drive the conversion to the symmetrical anhydride.
-
-
Purification by Short Path Evaporation:
-
Load the reaction mixture into a short path evaporator.
-
Operate the evaporator at a jacket temperature of 210-220°C and a pressure of 29 microns.
-
Set the internal condenser temperature to 90°C.
-
The resulting product will be high-purity this compound (~99%).
-
General Protocol for DCC Method
This is a general procedure for the synthesis of fatty acid anhydrides using DCC, which can be adapted for behenic acid.[2][3]
Materials:
-
Behenic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous carbon tetrachloride (or other suitable anhydrous, non-polar solvent)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
Dissolve behenic acid (2 equivalents) in anhydrous carbon tetrachloride in a reaction vessel.
-
In a separate container, dissolve DCC (1 equivalent) in anhydrous carbon tetrachloride.
-
-
Reaction:
-
Slowly add the DCC solution to the stirred behenic acid solution at room temperature.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.
-
-
Workup and Purification:
-
After the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate with a small amount of cold solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent.
-
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity.
-
Infrared (IR) Spectroscopy: Anhydrides exhibit two characteristic C=O stretching bands in the IR spectrum, typically around 1820 cm⁻¹ and 1750 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the α-carbon to the carbonyl group will appear as a triplet at approximately 2.5 ppm. The other methylene protons will form a complex multiplet, and the terminal methyl protons will be a triplet around 0.9 ppm.
-
¹³C NMR: The carbonyl carbon will have a characteristic chemical shift in the range of 160-180 ppm. The α-carbon will appear around 34 ppm, and the other aliphatic carbons will have shifts in the range of 22-32 ppm, with the terminal methyl carbon around 14 ppm.
-
-
Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. A prominent fragment will be the acylium ion (C₂₂H₄₃O⁺) resulting from the cleavage of the anhydride bond.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reaction pathways and a generalized experimental workflow for the synthesis of this compound.
Caption: Reaction pathway using acetic anhydride.
Caption: Reaction pathway using DCC as a coupling agent.
Caption: Generalized experimental workflow.
References
behenic anhydride CAS number and molecular weight
An In-depth Technical Guide to Behenic Anhydride for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a long-chain fatty acid anhydride, with a focus on its chemical properties, synthesis, and potential applications in research and drug development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.
Core Properties of this compound
This compound, also known as docosanoic anhydride, is the symmetrical anhydride of behenic acid, a C22 saturated fatty acid. Its long alkyl chains impart significant hydrophobicity, making it a subject of interest for various specialized applications.
CAS Number: 55726-23-3[1]
Molecular Formula: C₄₄H₈₆O₃[1]
Molecular Weight: 663.15 g/mol [2][3]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 55726-23-3 | [1] |
| Molecular Formula | C₄₄H₈₆O₃ | [1] |
| Molecular Weight | 663.15 g/mol | [2][3] |
| IUPAC Name | Docosanoyl docosanoate | [2] |
| Melting Point | 84 °C | [2][3] |
| Boiling Point | 598.1 °C at 760 mmHg | [2] |
| Flash Point | 264 °C | [2] |
| Density | 0.877 g/cm³ | [2] |
| Appearance | White to off-white solid |
Synthesis and Reactivity
This compound is typically synthesized from its corresponding carboxylic acid, behenic acid. The general reactivity of acid anhydrides involves nucleophilic acyl substitution, where the carboxylate ion acts as a leaving group. This reactivity allows for the formation of esters, amides, and other acyl compounds.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from a patented method for the synthesis of fatty acid anhydrides.[4]
Materials:
-
Behenic acid (e.g., Unichema 2989, 93.6% purity)[4]
-
Acetic anhydride (e.g., Sigma A-6404)[4]
-
Nitrogen gas
-
5L, 4-necked round bottom flask equipped with mechanical stirrer, N₂ inlet, and distillation apparatus[4]
Procedure:
-
Reaction Setup: Charge the 5L flask with behenic acid.
-
Melting: Heat the vessel to 90 °C with agitation and nitrogen sparging until the behenic acid is completely melted.[4]
-
Dehydration Reaction: Add an equimolar quantity of acetic anhydride to the molten behenic acid. The total weight of the reaction mixture can be around 3653 grams.[4]
-
Reaction Conditions: Maintain the reaction at atmospheric pressure and 75 °C for approximately 22 minutes.[4]
-
Acetic Acid Removal: Gradually apply a vacuum of 14 in Hg over 30 minutes while maintaining the temperature between 77-90 °C to distill off the acetic acid byproduct. Continue the distillation for an additional 60 minutes.[4]
-
Purification (Short Path Evaporation):
-
Load the crude reaction mixture into a short path evaporator.
-
Operate the evaporator at a jacket temperature of 210-220 °C and a pressure of approximately 29 microns.[4]
-
Set the internal condenser temperature to 90 °C.[4]
-
A distillate cut of 10-16% is made to remove impurities.[4]
-
The residue collected is the purified this compound, with a purity of approximately 99%.[4]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
The long, saturated alkyl chains of this compound make it a valuable component in the design of hydrophobic drug delivery systems. While direct applications are often proprietary, the principles of using fatty acid anhydrides are well-established.
Polyanhydride-Based Drug Delivery
Polyanhydrides are a class of biodegradable polymers known for their surface-eroding properties, which can lead to zero-order drug release kinetics.[5] These polymers are synthesized from dicarboxylic acids, and the incorporation of fatty acid-based monomers can modulate the hydrophobicity and degradation rate of the resulting polymer. This compound can be a precursor for creating such hydrophobic segments in polyanhydrides, potentially slowing down the polymer degradation and drug release for long-term delivery applications.
Lipid Nanoparticles (LNPs)
Lipid nanoparticles are at the forefront of modern drug delivery, particularly for nucleic acids like mRNA.[6][7] LNPs are typically composed of four main lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEG-lipid.[6] While this compound itself is not a standard component, its precursor, behenic acid, and other long-chain fatty acids are integral to the synthesis of the custom lipids that form these nanoparticles. The hydrophobic tails of these lipids are crucial for the self-assembly of the LNP and the encapsulation of therapeutic payloads. The high stability and biocompatibility of saturated fatty acids like behenic acid make them attractive for designing novel lipids for LNP formulations.
Anhydride Prodrugs
Anhydrides can be used to form prodrugs of therapeutics containing carboxylic acid or hydroxyl groups.[8] The formation of a mixed anhydride with a drug can temporarily mask a polar functional group, increasing its hydrophobicity and ability to cross cell membranes.[8] Once inside the body, the anhydride bond is hydrolyzed, releasing the active drug. The long behenyl chain would significantly increase the lipophilicity of a drug, potentially altering its pharmacokinetic profile and extending its duration of action.[8]
Conceptual Workflow for Anhydride-Based Drug Delivery Systems
Caption: Conceptual pathways for utilizing this compound in drug delivery.
Analytical Methods
The analysis of this compound can be challenging due to its reactivity, particularly its susceptibility to hydrolysis.
Gas Chromatography (GC)
For purity analysis and quantification of related substances, gas chromatography is a suitable method. A typical protocol involves derivatization to convert the anhydride and any free acid into more volatile esters.
Experimental Protocol: GC Analysis
This is a general procedure and may require optimization for specific instruments and samples.
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a suitable solvent like chloroform.[4]
-
Transfer an aliquot to a vial and add a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[4]
-
Heat the vial (e.g., 100 °C for 5 minutes) to complete the derivatization.[4]
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1, 2m x 0.25mm ID, 0.25µm film).[4]
-
Injector: Split injection at a high temperature.
-
Oven Program: Start at a low temperature (e.g., 80 °C), ramp up to a high temperature (e.g., 350 °C) to elute the long-chain derivatives.[4]
-
Detector: Flame Ionization Detector (FID).
-
-
Quantification: Purity is determined by the area percentage of the derivatized this compound peak relative to other components in the chromatogram.
Conclusion
This compound is a specialty chemical with significant potential in the fields of materials science and drug delivery. Its highly hydrophobic nature, derived from the long C22 alkyl chains, makes it an attractive building block for creating biodegradable polymers, lipophilic prodrugs, and advanced lipid-based nanoparticle systems. While its reactivity requires careful handling and specialized analytical techniques, its utility in modifying the physicochemical properties of drug carriers offers valuable opportunities for developing novel therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 55726-23-3 [amp.chemicalbook.com]
- 4. US5387705A - Fatty acid anhydride process - Google Patents [patents.google.com]
- 5. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Behenic Anhydride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of behenic anhydride (docosanoic anhydride). Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on its expected solubility behavior based on its chemical properties and provides a detailed experimental protocol for its determination.
Introduction to this compound
This compound, the anhydride derivative of behenic acid, is a long-chain saturated fatty acid derivative. Its chemical structure, characterized by two long docosanoyl chains linked by an anhydride functional group, dictates its physical and chemical properties, including its solubility.
Chemical Structure:
-
IUPAC Name: docosanoyl docosanoate
Expected Solubility Profile
The long, nonpolar alkyl chains of this compound are the dominant feature of the molecule, rendering it highly lipophilic and generally insoluble in polar solvents like water.[2] Its solubility is expected to be greater in nonpolar and moderately polar organic solvents that can effectively solvate the long hydrocarbon chains.
Based on the principle of "like dissolves like," the following trends in solubility can be anticipated:
-
High Solubility: In nonpolar solvents such as hexane, cyclohexane, and toluene, and in chlorinated solvents like chloroform and dichloromethane.
-
Moderate to Good Solubility: In moderately polar aprotic solvents such as tetrahydrofuran (THF) and diethyl ether.
-
Low to Negligible Solubility: In polar protic solvents like ethanol and methanol, and especially in water.
It is important to note that temperature will significantly influence the solubility of this compound. As with most solid solutes, its solubility in organic solvents is expected to increase with rising temperature.
Experimental Determination of Solubility
The absence of readily available solubility data necessitates experimental determination. The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent.
Experimental Protocol: Gravimetric Determination of this compound Solubility
This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or beakers
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated syringe to prevent precipitation upon cooling.
-
Immediately filter the solution through a syringe filter (also pre-heated to the experimental temperature) into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. Gentle heating under a vacuum or a stream of inert gas can facilitate this process.
-
Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the dry this compound residue. Repeat the drying and weighing cycles until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g solvent) or grams of solute per 100 mL of solvent ( g/100 mL solvent).
-
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at various temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility ( g/100 mL solvent) |
| [Solvent 1] | [Temp 1] | [Value] | [Value] |
| [Solvent 1] | [Temp 2] | [Value] | [Value] |
| [Solvent 2] | [Temp 1] | [Value] | [Value] |
| [Solvent 2] | [Temp 2] | [Value] | [Value] |
Visualizing the Experimental Workflow
The logical flow of the gravimetric solubility determination method can be visualized as follows:
Caption: Gravimetric method workflow for solubility determination.
Conclusion
References
A Technical Guide to the Physical State and Appearance of Pure Behenic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of pure behenic anhydride. The information is tailored for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work. This guide includes a summary of its physical characteristics, detailed experimental protocols for property determination, and a visual representation of a common synthesis workflow.
Physical and Chemical Properties of this compound
Pure this compound, also known as docosanoic anhydride, is the symmetrical anhydride of behenic acid. At ambient temperature, it exists as a white to nearly white crystalline solid or powder.[1][2] Its solid-state is a key characteristic, rendering it useful in various pharmaceutical formulations, particularly in the creation of solid lipid nanoparticles and as a matrix for controlled drug release.
The compound is characterized by its high melting point and thermal stability, which are advantageous in manufacturing processes that involve heating.[3][4] this compound is practically insoluble in water but shows solubility in nonpolar organic solvents.[4]
Summary of Quantitative Data
The following table summarizes the key quantitative physical and chemical data for pure this compound:
| Property | Value | Reference(s) |
| Molecular Formula | C44H86O3 | [5][6] |
| Molecular Weight | 663.15 g/mol | [3][6] |
| Appearance | White to almost white powder or crystal | [1][2] |
| Melting Point | 84 °C | [3][4][6] |
| Boiling Point | 598.1 °C (Predicted) | [3][6] |
| Density | 0.877 g/cm³ (Predicted) | [3][4] |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point of this compound can be accurately determined using the capillary melting point method with a calibrated digital melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[7][8] The tube is then tapped gently to ensure the sample is compact.[8]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a rapid rate to approximately 10-15 °C below the expected melting point of 84 °C.
-
Data Collection: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium. The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. A pure compound should exhibit a sharp melting range of 0.5-1 °C.
Determination of Physical Appearance
The physical appearance of this compound is determined through visual inspection under controlled lighting conditions.
Protocol:
-
A small sample of this compound is placed on a clean, white surface.
-
The sample is observed under both natural and artificial light to determine its color and form (e.g., crystalline, powder).
-
A magnifying glass or a low-power microscope can be used for a more detailed examination of the crystal structure.
Synthesis of this compound: A Representative Workflow
While this compound is not directly implicated in cellular signaling pathways, its synthesis is a critical workflow for its application in research and drug development. One common method for the synthesis of fatty acid anhydrides is through the dehydration of the corresponding carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC).[9][10]
The following diagram illustrates the logical workflow for the synthesis of this compound from behenic acid.
This guide provides essential technical information on the physical state and appearance of pure this compound, equipping researchers and drug development professionals with the necessary knowledge for its effective utilization. The provided experimental protocols and synthesis workflow offer a practical framework for laboratory applications.
References
- 1. Hydroxy fatty acid based polyanhydride as drug delivery system: synthesis, characterization, in vitro degradation, drug release, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 55726-23-3 [amp.chemicalbook.com]
- 4. Cas 55726-23-3,this compound | lookchem [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 55726-23-3 [amp.chemicalbook.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Characterization of Behenic Anhydride: A Technical Guide
Introduction: Behenic anhydride, the anhydride derivative of behenic acid (a saturated fatty acid with 22 carbon atoms), is a key intermediate in various industrial applications, including the synthesis of surfactants, lubricants, and as a component in personal care products. Its long aliphatic chains and anhydride functional group impart unique chemical properties that are of interest to researchers in materials science and drug development. A thorough understanding of its molecular structure is paramount for its effective utilization. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on characteristic values for long-chain aliphatic anhydrides.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the most prominent features are the two carbonyl (C=O) stretching vibrations characteristic of an anhydride.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2915 | Strong | Asymmetric C-H stretch (CH₂) |
| ~2850 | Strong | Symmetric C-H stretch (CH₂) |
| ~1815 | Strong | Symmetric C=O stretch |
| ~1750 | Strong | Asymmetric C=O stretch |
| ~1470 | Medium | C-H bend (scissoring) (CH₂) |
| ~1045 | Medium | C-O stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, dominated by the signals from the long methylene chains.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.45 | Triplet | 4H | α-CH₂ (protons adjacent to the carbonyl group) |
| ~1.65 | Quintet | 4H | β-CH₂ |
| ~1.25 | Multiplet | 72H | -(CH₂)₁₈- (methylene chain) |
| ~0.88 | Triplet | 6H | -CH₃ (terminal methyl group) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (carbonyl carbon) |
| ~34 | α-CH₂ |
| ~29.7 | -(CH₂)₁₈- (bulk methylene chain) |
| ~29.4 | Methylene carbons near the ends of the chain |
| ~24.8 | β-CH₂ |
| ~22.7 | Methylene carbon adjacent to the terminal methyl group |
| ~14.1 | -CH₃ (terminal methyl carbon) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. For this compound, electron impact (EI) ionization is expected to produce a molecular ion peak followed by characteristic fragmentation patterns.
| m/z | Proposed Fragment |
| 662.6 | [M]⁺ (Molecular Ion) |
| 339.3 | [CH₃(CH₂)₂₀CO]⁺ (Acylium ion from α-cleavage) |
| 323.3 | [M - CH₃(CH₂)₂₀COOH]⁺ |
| 295.3 | [CH₃(CH₂)₁₈CO]⁺ |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation.
Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy)
-
Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: The spectrum is acquired using an FTIR spectrometer. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to ensure a good signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1][2][3][4] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). The sample is thoroughly mixed to ensure homogeneity.
-
¹H NMR Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or higher. Proton decoupling is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Mass Spectrometry (MS) Protocol (Electron Impact Ionization)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the analyte from any impurities.
-
Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Thermal Properties of Behenic Anhydride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal properties of behenic anhydride (also known as docosanoic anhydride), a long-chain fatty acid anhydride. The information presented herein is crucial for researchers and professionals involved in drug development, materials science, and formulation, where understanding the thermal behavior of excipients is paramount for ensuring product stability, efficacy, and quality. This document details the thermal characteristics of this compound as determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering a summary of its key thermal transitions and decomposition profile.
Core Thermal Properties
This compound is a saturated fatty acid anhydride. Its thermal properties are critical for applications in pharmaceuticals as an excipient in formulations such as tablets, capsules, and controlled-release systems. It can also be utilized in cosmetics, lubricants, and as a chemical intermediate. The melting point and thermal stability are key parameters that influence its processing and performance in various applications.
Table 1: DSC Thermal Properties of this compound
| Thermal Property | Value | Reference |
| Melting Point (T_m) | 84 °C | [1][2] |
| Enthalpy of Fusion (ΔH_f) | Data not available in the searched literature |
Table 2: TGA Thermal Properties of this compound
| Thermal Property | Value | Reference |
| Onset Decomposition Temperature (T_onset) | Data not available in the searched literature | |
| Temperature of Maximum Decomposition Rate (T_max) | Data not available in the searched literature | |
| Mass Loss at Specific Temperatures | Data not available in the searched literature |
Note: While a melting point for this compound is consistently reported, specific experimental data for enthalpy of fusion and a detailed TGA profile were not available in the public domain literature reviewed for this guide. The experimental protocols provided below are based on standard methods for analogous long-chain fatty acid derivatives.
Experimental Protocols
The following sections detail the standard methodologies for conducting DSC and TGA analyses on solid organic compounds like this compound. These protocols are designed to yield accurate and reproducible data on the thermal properties of the material.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It is widely used to determine the melting point and enthalpy of fusion of crystalline materials.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere.
-
Temperature Program:
-
The sample is first equilibrated at a temperature below its expected melting point (e.g., 25 °C).
-
The temperature is then ramped up at a constant heating rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 120 °C).
-
The sample is held at this temperature for a few minutes to ensure complete melting.
-
A cooling cycle is then performed at a controlled rate (e.g., 10 °C/min) back to the initial temperature.
-
A second heating cycle is often performed to analyze the thermal history of the sample.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature (T_m), and the area under the melting endotherm, which is used to calculate the enthalpy of fusion (ΔH_f).
Thermogravimetric Analysis (TGA)
TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is used to determine the thermal stability and decomposition profile of materials.
Methodology:
-
Sample Preparation: A slightly larger sample of this compound (typically 5-10 mg) is weighed into a ceramic or platinum TGA pan.
-
Instrument Setup: A calibrated Thermogravimetric Analyzer is used. The analysis is typically conducted under a controlled atmosphere, such as nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
The sample is equilibrated at an initial temperature (e.g., 30 °C).
-
The temperature is then increased at a constant heating rate (e.g., 10 °C/min or 20 °C/min) over a wide temperature range (e.g., up to 600 °C) to ensure complete decomposition.
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine:
-
The onset temperature of decomposition (T_onset), where significant mass loss begins.
-
The temperature of maximum decomposition rate (T_max) from the peak of the DTG curve.
-
The percentage of mass loss at different temperature intervals.
-
The final residual mass at the end of the experiment.
-
Experimental Workflow and Data Relationships
The following diagram illustrates the logical workflow for the thermal analysis of this compound using DSC and TGA, and the relationship between the experimental outputs and the key thermal properties.
Conclusion
This technical guide has outlined the key thermal properties of this compound relevant to its application in research, drug development, and other scientific fields. While the melting point is well-established, a comprehensive understanding of its enthalpy of fusion and detailed decomposition behavior through experimental DSC and TGA is essential for its effective and safe utilization. The provided experimental protocols serve as a standardized approach for obtaining this critical data. Further research to populate the missing quantitative values in the data tables is highly encouraged to build a more complete thermal profile of this important long-chain fatty acid anhydride.
References
An In-depth Technical Guide to the Reactivity of the Anhydride Bond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the chemical principles governing the reactivity of the anhydride bond. It is intended to serve as a detailed resource for professionals in research, science, and drug development who work with or encounter this important functional group.
Core Principles of Anhydride Reactivity
The reactivity of a carboxylic acid anhydride is fundamentally centered on the two electrophilic carbonyl carbons and the stability of the carboxylate leaving group. Anhydrides are more reactive than esters but less reactive than acyl chlorides.[1] This reactivity is a consequence of the electronic structure of the anhydride functional group.
The primary reaction mechanism for anhydrides is nucleophilic acyl substitution .[1][2] This process is initiated by the attack of a nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate.[1][2][3] This intermediate subsequently collapses, expelling a carboxylate anion—a relatively stable leaving group due to resonance stabilization—and forming a new carbonyl compound.[1][2][4]
The general order of reactivity for carboxylic acid derivatives is: Acyl chlorides > Acid anhydrides > Esters > Amides [1]
Factors Influencing Anhydride Reactivity
Several key factors modulate the reactivity of the anhydride bond:
-
Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbons increase their electrophilicity, making the anhydride more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
-
Steric Hindrance: Bulky substituents near the carbonyl centers can impede the approach of a nucleophile, thereby slowing down the reaction rate.
-
Ring Strain (in cyclic anhydrides): Cyclic anhydrides, particularly those with five- or six-membered rings like succinic or phthalic anhydride, can exhibit altered reactivity due to ring strain. This strain can be released upon ring-opening, which can influence reaction kinetics.[5]
Key Reactions of Anhydrides
Anhydrides participate in a variety of nucleophilic acyl substitution reactions with a range of nucleophiles:
-
Hydrolysis: Anhydrides react readily with water to produce two equivalents of the corresponding carboxylic acid.[2][6] This reaction is often undesirable in a laboratory setting, necessitating measures to keep the system anhydrous.[6]
-
Alcoholysis: The reaction with alcohols yields an ester and a carboxylic acid.[2][7][8]
-
Aminolysis: Anhydrides react with ammonia, primary amines, or secondary amines to form an amide and a carboxylate salt.[2][6] Typically, two equivalents of the amine are required, as one equivalent acts as a base to neutralize the carboxylic acid byproduct.[2]
-
Friedel-Crafts Acylation: Anhydrides can be used to acylate aromatic rings in the presence of a Lewis acid catalyst, forming an aryl ketone.[9]
The reactivity of anhydrides can be enhanced by using catalysts such as pyridine or 4-dimethylaminopyridine (DMAP).[9][10] DMAP is particularly effective as it first reacts with the anhydride to form a more reactive N-acylpyridinium intermediate.[9][10]
Quantitative Analysis of Anhydride Hydrolysis
The hydrolysis of anhydrides has been extensively studied to quantify their reactivity. The rate of this reaction is influenced by factors such as temperature, solvent, and pH.
| Anhydride | Solvent System | Temperature (°C) | Observed Rate Constant (k) | Reference |
| Acetic Anhydride | Water | 25 | Pseudo-first-order kinetics observed | [11][12] |
| Acetic Anhydride | Deuterium Oxide (D₂O) | 25 | Rate reduced by a factor of 2.9 compared to H₂O | [13] |
| Phthalic Anhydride | Aqueous Buffer (pH 7.24) | 25 | Rate constants determined in the presence of various bases | [14] |
Table 1: Summary of Kinetic Data for Anhydride Hydrolysis. Note that specific rate constants can vary significantly based on precise experimental conditions.
Experimental Protocols
Determination of Anhydride Hydrolysis Rate by In-situ FTIR Spectroscopy
This method allows for real-time monitoring of the concentration of both the anhydride reactant and the carboxylic acid product without disturbing the reaction mixture.[11]
Methodology:
-
Calibration: Prepare a series of standard solutions of the anhydride and the corresponding carboxylic acid in the chosen solvent at known concentrations. Acquire the FTIR spectrum for each standard and construct calibration curves by plotting absorbance at characteristic peaks versus concentration.
-
Reaction Setup: Place a known volume of the solvent (e.g., water) in a temperature-controlled batch reactor equipped with an in-situ FTIR probe.
-
Initiation: Once the solvent has reached thermal equilibrium, inject a known amount of the anhydride to initiate the hydrolysis reaction.
-
Data Acquisition: Begin collecting FTIR spectra at regular time intervals. The concentration of the anhydride and carboxylic acid at each time point can be determined from the previously generated calibration curves.[11]
-
Kinetic Analysis: Analyze the concentration versus time data to determine the reaction order and the rate constant. For hydrolysis with a large excess of water, the reaction typically follows pseudo-first-order kinetics.[11][12]
Synthesis of an Ester from an Anhydride (Acetylation of an Alcohol)
This protocol describes a general procedure for the synthesis of an ester via the reaction of an alcohol with an acid anhydride.
Methodology:
-
Reactant Mixture: In a round-bottom flask, combine the alcohol with a slight molar excess of the acid anhydride (e.g., acetic anhydride).
-
Catalyst Addition (Optional): A catalytic amount of a base like pyridine or an acid like sulfuric acid can be added to accelerate the reaction.
-
Reaction Conditions: The mixture is typically heated under reflux for a period determined by the reactivity of the specific alcohol. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled. Water is added to hydrolyze any remaining anhydride. The product is then typically extracted into an organic solvent.
-
Purification: The organic layer is washed with a weak base (e.g., sodium bicarbonate solution) to remove the carboxylic acid byproduct, followed by a water wash. The organic solvent is then dried and evaporated to yield the crude ester, which can be further purified by distillation or chromatography.
Visualization of Key Concepts
General Mechanism of Nucleophilic Acyl Substitution
Caption: General mechanism of nucleophilic acyl substitution on an anhydride.
Experimental Workflow for Hydrolysis Kinetics
Caption: Experimental workflow for determining anhydride hydrolysis kinetics.
Structure-Reactivity Relationship
Caption: Relationship between molecular structure and anhydride reactivity.
Applications in Drug Development and Biology
The inherent reactivity of the anhydride bond makes it a valuable tool in drug development and chemical biology.
-
Prodrugs: The carboxylic acid group is common in many drug molecules but can lead to poor membrane permeability or irritation. Converting the acid to a mixed anhydride can create a prodrug that masks the acidic group.[15][16] The anhydride bond is designed to hydrolyze in a predictable manner in vivo, releasing the active drug.[15] This approach can extend the drug's duration of action and shield the body from the free carboxylic acid.[15][16]
-
Bioconjugation: The reactivity of anhydrides allows them to be used as acylating agents to modify proteins and other biomolecules, for example, by reacting with lysine residues.
-
Biodegradable Polymers: Polyanhydrides are a class of biodegradable polymers used in controlled drug delivery systems.[17][18][19] These polymers undergo surface erosion through the hydrolysis of anhydride bonds, leading to a controlled release of an encapsulated drug.[17][18][19] The rate of drug release can be tuned by altering the polymer's structure and hydrophobicity.[17][19]
Conclusion
The anhydride bond is a versatile and highly reactive functional group with predictable chemical behavior. Its reactivity is governed by the principles of nucleophilic acyl substitution and is influenced by electronic, steric, and structural factors. A thorough understanding of these principles is crucial for professionals in chemistry and drug development, enabling the rational design of synthetic routes, the development of novel prodrug strategies, and the engineering of advanced biodegradable materials.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. Synthesis of Anhydrides from Carboxylic Acids [quimicaorganica.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. journals.flvc.org [journals.flvc.org]
- 12. researchgate.net [researchgate.net]
- 13. 446. The hydrolysis of acetic anhydride. Part VI. Kinetics in deuterium oxide solution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polyanhydride Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Storage of Behenic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and storage guidelines for behenic anhydride, a long-chain fatty acid anhydride. Adherence to these protocols is crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound for research and development purposes.
Hazard Identification and Classification
This compound is classified as a hazardous substance that requires careful handling. The primary hazards associated with this chemical are skin and eye irritation.[1][2]
-
GHS Classification:
Hazard Statements:
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/ eye protection/ face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P332 + P313: If skin irritation occurs: Get medical advice/ attention.[2]
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the safe design of experiments and for understanding its behavior under various conditions.
| Property | Value | Source(s) |
| Molecular Formula | C44H86O3 | [1][4] |
| Molecular Weight | 663.15 g/mol | [5] |
| CAS Number | 55726-23-3 | [1][2] |
| Appearance | White to almost white powder or crystal | [5] |
| Melting Point | 84 °C | [6] |
| Boiling Point | 598.1 °C at 760 mmHg | [6] |
| Density | 0.877 g/cm³ | [6] |
| Flash Point | 264 °C | [6] |
| Solubility | Insoluble in water. | [7] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and prevent skin and eye contact.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and changed immediately if contaminated, punctured, or torn.
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be used in addition to goggles.
-
Skin and Body Protection: A laboratory coat must be worn. For tasks with a significant risk of dust generation or splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If working in an area with poor ventilation or when dust generation is unavoidable, a government-approved respirator for dusts should be used.[3]
Safe Handling Procedures
The following protocols are recommended for handling this compound in a laboratory setting.
4.1. General Precautions
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling larger quantities or when dust may be generated.[8]
-
Avoid the formation of dust.[3]
-
Do not breathe dust.[3]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.[2]
-
Keep containers tightly closed when not in use.
4.2. Experimental Workflow for Handling Solid this compound
The following diagram illustrates a typical workflow for safely handling solid this compound.
Caption: Workflow for Safe Handling of this compound.
4.3. Detailed Experimental Protocols
-
Weighing and Transferring:
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a clean, dry spatula to transfer the solid from its storage container to a tared weigh boat or glassine paper.
-
Avoid jerky movements that could generate airborne dust.
-
Gently tap the spatula to dislodge any remaining solid.
-
Promptly and securely close the storage container after dispensing.
-
-
Preparation of Solutions:
-
Add the weighed this compound slowly to the solvent in a flask or beaker with stirring. This should be done in a fume hood.
-
Be aware that acid anhydrides can react with water and other nucleophilic solvents.[9] Use anhydrous solvents when the reactivity of the anhydride is a concern.
-
If heating is required to dissolve the solid, use a controlled heating source such as a heating mantle or a water bath and ensure adequate ventilation.
-
Storage Guidelines
Proper storage of this compound is critical to maintain its stability and prevent hazardous reactions.
-
General Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight.
-
Keep containers tightly closed to prevent contamination and reaction with atmospheric moisture.[3]
-
-
Moisture Sensitivity:
-
This compound is moisture-sensitive.[3] Store in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to behenic acid.
-
-
Incompatible Materials:
-
Store away from strong oxidizing agents, strong acids, and strong bases.
-
Acid anhydrides can react exothermically with water, alcohols, and amines.[9]
-
The following diagram illustrates the key considerations for the safe storage of this compound.
Caption: Safe Storage Guidelines for this compound.
Emergency Procedures
In the event of an emergency, follow these procedures.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the spilled solid, avoiding the generation of dust.
-
Place the spilled material into a designated, labeled waste container.
-
Clean the spill area with a wet cloth or paper towels to remove any remaining dust, and then wash the area.
-
Dispose of all cleanup materials as hazardous waste.
-
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or with regular trash.
This technical guide is intended to provide comprehensive safety, handling, and storage information for this compound. It is imperative that all personnel handling this chemical are thoroughly trained on these procedures and have access to the appropriate safety equipment. Always consult the most recent Safety Data Sheet (SDS) for the most up-to-date information.
References
- 1. This compound | C44H86O3 | CID 566696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. scbt.com [scbt.com]
- 5. This compound | 55726-23-3 [amp.chemicalbook.com]
- 6. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 7. agilent.com [agilent.com]
- 8. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Hydrolysis Kinetics of Behenic Anhydride in Aqueous Media: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenic anhydride, the symmetrical anhydride of behenic acid (a C22 saturated fatty acid), is a lipophilic molecule with potential applications in drug delivery systems, specialty chemical synthesis, and materials science. Its reactivity, particularly its hydrolysis in aqueous environments, is a critical parameter influencing its stability, formulation development, and in vivo performance. This technical guide provides a comprehensive overview of the hydrolysis kinetics of this compound. Due to the limited availability of specific kinetic data for this compound, this guide will also draw upon established principles from the hydrolysis of other long-chain fatty acid anhydrides and more extensively studied anhydrides to provide a thorough understanding of the subject.
Mechanism of Hydrolysis
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism, where a water molecule attacks one of the electrophilic carbonyl carbons of the anhydride. This reaction results in the formation of two molecules of behenic acid. The reaction can be influenced by pH and the presence of catalysts.
The general mechanism involves the attack of a water molecule on a carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, breaking the anhydride bond and forming two molecules of the carboxylic acid.
Factors Influencing Hydrolysis Kinetics
Several factors can influence the rate of hydrolysis of this compound in aqueous media:
-
pH: The hydrolysis of anhydrides can be catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a significantly faster reaction rate.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between temperature and the rate constant can be described by the Arrhenius equation, allowing for the determination of the activation energy of the reaction.
-
Solvent Composition: Due to the lipophilic nature of this compound, its solubility in purely aqueous media is very low. The use of co-solvents, such as dioxane or acetonitrile, is often necessary to achieve sufficient concentrations for kinetic studies. The polarity and composition of the solvent can significantly affect the hydrolysis rate.
-
Chain Length and Autocatalysis: Research on the hydrolysis of fatty acid anhydrides has shown a chain-length-dependent effect.[1] For long-chain fatty acid anhydrides, the hydrolysis can be autocatalytic, where the fatty acid product forms aggregates (like vesicles or micelles) that can incorporate unreacted anhydride, influencing the overall reaction rate.[1] This phenomenon is particularly relevant for this compound due to its long C22 alkyl chain.
Quantitative Kinetic Data
Specific quantitative kinetic data for the hydrolysis of this compound is scarce in publicly available literature. However, data from other anhydrides can provide a useful comparative context. The following table summarizes kinetic data for the hydrolysis of acetic anhydride and phthalic anhydride under various conditions.
| Anhydride | Conditions | Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) | Reference |
| Acetic Anhydride | 15°C, excess water | 0.0631 min⁻¹ | Not Reported | 53.4 kJ/mol | [2] |
| Acetic Anhydride | 20°C, excess water | 0.0924 min⁻¹ | Not Reported | 53.4 kJ/mol | [2] |
| Acetic Anhydride | 25°C, excess water | 0.169 min⁻¹ | Not Reported | 53.4 kJ/mol | [2] |
| Acetic Anhydride | 35°C, excess water | 0.2752 min⁻¹ | Not Reported | 53.4 kJ/mol | [2] |
| Phthalic Anhydride | 25°C, pH 7.8 | 1.59 x 10⁻² s⁻¹ | Not Reported | Not Reported | [3] |
It is anticipated that the hydrolysis of this compound would be significantly slower than that of acetic anhydride due to steric hindrance from the long alkyl chains and its low solubility in water.
Experimental Protocols
Several analytical techniques can be employed to monitor the hydrolysis of this compound. The choice of method depends on the specific experimental conditions and the required sensitivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This in-situ method allows for real-time monitoring of the disappearance of the anhydride and the appearance of the carboxylic acid.
Methodology:
-
Calibration:
-
Prepare standard solutions of this compound and behenic acid in a suitable solvent mixture (e.g., dioxane-water).
-
Record the FT-IR spectra to identify characteristic absorption bands. Anhydrides typically show two C=O stretching bands around 1815 cm⁻¹ and 1750 cm⁻¹, while the carboxylic acid shows a C=O stretch around 1700 cm⁻¹.
-
Create calibration curves of absorbance versus concentration for both the anhydride and the acid.[2]
-
-
Reaction Setup:
-
In a thermostated reaction vessel equipped with an in-situ FT-IR probe, dissolve a known concentration of this compound in the chosen solvent system.
-
-
Data Acquisition:
-
Initiate the hydrolysis by adding a known volume of water.
-
Immediately begin acquiring FT-IR spectra at regular time intervals.[2]
-
-
Data Analysis:
-
Use the calibration curves to determine the concentrations of this compound and behenic acid at each time point.
-
Plot the concentration of this compound versus time to determine the reaction order and the rate constant.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the anhydride and its hydrolysis product.
Methodology:
-
Chromatographic Conditions:
-
Use a reversed-phase column (e.g., C18).
-
The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile) and water, often with a small amount of acid (e.g., phosphoric acid) to suppress the ionization of the carboxylic acid.[4]
-
-
Sample Preparation:
-
At various time points during the hydrolysis reaction, withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately, for example, by diluting the aliquot in a cold, non-aqueous solvent.
-
-
Analysis:
-
Inject the quenched samples into the HPLC system.
-
Quantify the amounts of this compound and behenic acid by comparing the peak areas to those of standard solutions.
-
-
Kinetic Analysis:
-
Plot the concentration of this compound as a function of time to determine the kinetic parameters.
-
Gas Chromatography (GC)
GC can also be used, particularly after derivatization of the carboxylic acid to a more volatile ester.
Methodology:
-
Sample Preparation and Derivatization:
-
At different time intervals, take samples from the reaction mixture.
-
The unreacted anhydride and the behenic acid product can be derivatized, for example, by converting the acid to its methyl ester using a reagent like diazomethane or BF₃/methanol.
-
-
GC Analysis:
-
Inject the derivatized samples into a GC equipped with a suitable column (e.g., a capillary column with a polar stationary phase) and a flame ionization detector (FID).
-
Quantify the components based on peak areas relative to an internal standard.[4]
-
-
Data Interpretation:
-
Calculate the concentration of this compound and behenic acid at each time point and determine the hydrolysis kinetics.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Behenic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenic anhydride, the anhydride of behenic acid (docosanoic acid), is a long-chain saturated fatty acid derivative. Due to its chemical properties, it serves as a valuable intermediate in the synthesis of various organic compounds, including esters, amides, and other derivatives used in the pharmaceutical, cosmetic, and material science industries. Its long alkyl chains impart unique solubility and thermal characteristics to its derivatives. This document provides a detailed protocol for the laboratory-scale synthesis of this compound from behenic acid using acetic anhydride as a dehydrating agent. The procedure is adapted from established methods for the synthesis of other carboxylic acid anhydrides.
Chemical Reaction
The synthesis involves the reaction of two molecules of behenic acid with one molecule of acetic anhydride to yield one molecule of this compound and two molecules of acetic acid. The reaction is typically driven to completion by removing the acetic acid byproduct through distillation.
Caption: Chemical reaction for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
Reagents:
-
Behenic acid (docosanoic acid, ≥99%)
-
Acetic anhydride (≥99%)
-
Hexane (reagent grade)
-
Acetone (reagent grade)
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Heating mantle with a magnetic stirrer
-
Distillation head with a condenser and receiving flask
-
Thermometer
-
Vacuum source (optional, for distillation)
-
Buchner funnel and filter paper
-
Crystallizing dish
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Procedure
-
Reaction Setup:
-
In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a distillation head, and a thermometer, add behenic acid (see Table 1 for quantities).
-
Add acetic anhydride to the flask. A slight excess of acetic anhydride is used to ensure the complete conversion of behenic acid.
-
-
Reaction:
-
Heat the mixture gently using a heating mantle while stirring. The behenic acid will melt and dissolve in the acetic anhydride.[1]
-
Slowly increase the temperature to allow for the distillation of the acetic acid byproduct. The vapor temperature should be maintained around 118 °C (the boiling point of acetic acid).
-
Continue the distillation until no more acetic acid is collected in the receiving flask. The temperature of the reaction mixture will rise above the boiling point of acetic acid.
-
-
Removal of Excess Acetic Anhydride:
-
After the removal of acetic acid, any excess acetic anhydride can be removed by distillation, either at atmospheric pressure (boiling point ~140 °C) or under reduced pressure.
-
-
Purification by Recrystallization:
-
Allow the crude this compound to cool and solidify.
-
Dissolve the crude product in a minimal amount of hot hexane or a mixture of hexane and acetone.[2] Long-chain fatty acid derivatives are often soluble in nonpolar solvents like hexane.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining impurities.
-
Dry the purified this compound in a vacuum oven at a temperature below its melting point.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Behenic Acid (molar mass: 340.58 g/mol ) | 34.06 g (0.1 mol) |
| Acetic Anhydride (molar mass: 102.09 g/mol ) | 15.31 g (14.2 mL, 0.15 mol) |
| Reaction Conditions | |
| Reaction Temperature | 120-150 °C |
| Reaction Time | 2-3 hours |
| Product | |
| Theoretical Yield of this compound (molar mass: 663.15 g/mol ) | 33.16 g (0.05 mol) |
| Melting Point (literature) | 84 °C |
| Purification | |
| Recrystallization Solvent | Hexane or Hexane/Acetone mixture |
Characterization of this compound
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value (84 °C).[3] A sharp melting point close to the literature value is an indicator of purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound should exhibit characteristic peaks for an acid anhydride.[4][5]
-
Two strong C=O stretching bands are expected in the region of 1820-1800 cm⁻¹ and 1750-1730 cm⁻¹.[6][7] The presence of two bands is due to symmetric and asymmetric stretching of the anhydride carbonyls.
-
The absence of a broad O-H stretching band (around 3000 cm⁻¹) from the starting carboxylic acid indicates the completion of the reaction.
-
Strong C-H stretching bands will be present around 2920 and 2850 cm⁻¹ from the long alkyl chains.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will be dominated by the signals from the methylene (-CH₂-) and methyl (-CH₃) protons of the long alkyl chains. A triplet corresponding to the α-methylene protons (adjacent to the carbonyl group) is expected around δ 2.5 ppm.
-
¹³C NMR: A signal for the carbonyl carbon is expected in the range of δ 160-170 ppm. Multiple signals for the carbons of the alkyl chains will be observed in the upfield region.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Acetic Anhydride: Acetic anhydride is corrosive, a lachrymator, and reacts violently with water.[8][9] It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Behenic Acid: Behenic acid is a combustible solid.[11] Avoid inhalation of dust.
-
Heating: Use a heating mantle with a stirrer to ensure even heating and avoid bumping. Do not heat a closed system.
-
Solvents: Hexane and acetone are flammable. Keep away from open flames and other ignition sources.
Disclaimer: This protocol is intended for use by trained laboratory personnel. All procedures should be carried out in a properly equipped chemical laboratory with appropriate safety measures in place. The user is responsible for assessing and managing the risks associated with the chemicals and procedures described.
References
- 1. ベヘン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Cas 55726-23-3,this compound | lookchem [lookchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 8. quora.com [quora.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
Application Notes and Protocols for the Synthesis of Biodegradable Polyanhydrides Using Behenic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biodegradable polyanhydrides are a class of polymers with significant potential in the field of drug delivery due to their biocompatibility and surface-eroding degradation characteristics. This allows for a controlled, zero-order release of encapsulated therapeutic agents. The incorporation of long-chain fatty acids, such as behenic acid (docosanoic acid), into the polymer backbone can modulate the hydrophobicity, crystallinity, and degradation rate of the resulting polyanhydride. This tailored degradation profile makes behenic acid-based polyanhydrides particularly attractive for developing sustained-release drug delivery systems.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of behenic anhydride-based polyanhydrides and their copolymers, their characterization, and their application in controlled drug release.
Key Properties of Behenic Acid-Based Polyanhydrides
The inclusion of the long C22 alkyl chain of behenic acid into the polyanhydride backbone imparts several desirable properties:
-
Increased Hydrophobicity: The long hydrocarbon chain increases the overall hydrophobicity of the polymer, which slows down the rate of water penetration into the polymer matrix.[2]
-
Slower Degradation Rate: As a consequence of increased hydrophobicity, the hydrolysis of the anhydride bonds is retarded, leading to a slower and more controlled degradation of the polymer.[2]
-
Modified Thermal Properties: The long alkyl chains can influence the melting temperature (Tm) and glass transition temperature (Tg) of the polymer, which is a critical consideration for processing and fabrication of drug delivery devices.[1]
-
Biocompatibility: Behenic acid is a naturally occurring fatty acid, and its degradation products are generally considered biocompatible and are readily metabolized by the body.[1]
Data Presentation
Table 1: Physicochemical Properties of Long-Chain Fatty Acid-Based Polyanhydrides
| Polymer Composition | Molecular Weight (Mw, g/mol ) | Melting Point (Tm, °C) | Glass Transition Temp. (Tg, °C) | Degradation Time |
| Poly(sebacic anhydride) (PSA) | 10,000 - 50,000 | 78 - 82 | ~60 | Weeks |
| Poly(erucic acid dimer-co-sebacic acid) (1:1) | >25,000 | 30 - 85 | N/A | Weeks to Months |
| Lauric acid-terminated PSA (10% w/w) | ~5,000 | Lower than PSA | N/A | Slower than PSA |
| Poly(2-hexadecylsuccinic acid-co-sebacic acid) | 15,340 - 39,000+ | 51 - 76 | N/A | Weeks to Months |
Table 2: In Vitro Drug Release from Long-Chain Fatty Acid-Based Polyanhydrides
| Polymer Matrix | Model Drug | Drug Loading (% w/w) | Release Duration | Release Kinetics |
| Poly(fatty acid dimer-sebacic acid) (50:50) | Cefazolin Sodium | N/A | 14 days (100% release) | First-order |
| Poly(fatty acid dimer-sebacic acid) (50:50) | Bupivacaine | N/A | 35 days (90% release) | First-order |
| Poly(fatty acid dimer-sebacic acid) (50:50) | Taxol | N/A | 77 days (15% release) | Erosion-controlled |
| Poly(SA:HOLAM)* | Ciprofloxacin | N/A | Biphasic | Diffusion-controlled |
*Poly(sebacic acid:hydroxylauric acid maleate)
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Melt Condensation
This protocol describes the synthesis of a homopolymer of behenic acid.
Materials:
-
Behenic acid (Docosanoic acid)
-
Acetic anhydride
-
Nitrogen gas (high purity)
-
Dry solvents (e.g., toluene, diethyl ether)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Vacuum pump
-
Schlenk line or similar inert atmosphere setup
-
Glassware (dried in an oven at >100°C prior to use)
Procedure:
-
Prepolymer Synthesis (Acetylation):
-
Place behenic acid into the three-neck round-bottom flask.
-
Add an excess of acetic anhydride (e.g., a 1:5 to 1:10 w/v ratio of behenic acid to acetic anhydride).
-
Fit the flask with a reflux condenser and a nitrogen inlet.
-
Heat the mixture to reflux (approximately 140°C) under a gentle stream of nitrogen and with constant stirring.
-
Maintain the reflux for at least 30 minutes to 1 hour to ensure complete conversion of the carboxylic acid groups to acetic-behenic mixed anhydrides.
-
-
Removal of Acetic Anhydride and Acetic Acid:
-
After the reflux, remove the excess acetic anhydride and the acetic acid byproduct by distillation, followed by the application of a vacuum. The temperature should be maintained at around 70°C under vacuum until all volatiles are removed, leaving a clear, viscous residue.[3]
-
-
Melt Condensation Polymerization:
-
Increase the temperature of the viscous prepolymer to 160-180°C under a high vacuum (<1 mmHg).[3]
-
Continue heating under vacuum with vigorous stirring for 2-4 hours. The viscosity of the melt will increase as the polymerization proceeds.[3]
-
The reaction is complete when the desired molecular weight is achieved, which can be monitored by techniques like Gel Permeation Chromatography (GPC) on aliquots taken during the reaction.
-
-
Polymer Isolation and Purification:
-
Allow the molten polymer to cool to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be dissolved in a suitable dry solvent (e.g., dichloromethane or chloroform).
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., a mixture of diethyl ether and petroleum ether).
-
Filter the precipitated polymer and dry it under vacuum at room temperature to remove any residual solvent.
-
-
Storage:
-
Store the purified poly(this compound) in a desiccator under an inert atmosphere at -20°C to prevent hydrolysis.
-
Protocol 2: Synthesis of Poly(behenic acid-co-sebacic acid) Copolymers
This protocol outlines the synthesis of a copolymer of behenic acid and sebacic acid to tailor the polymer's properties.
Materials:
-
Behenic acid
-
Sebacic acid
-
Acetic anhydride
-
Nitrogen gas
-
Dry solvents
Equipment:
-
Same as in Protocol 1.
Procedure:
-
Prepolymer Synthesis:
-
Combine the desired molar ratio of behenic acid and sebacic acid in the three-neck round-bottom flask.
-
Add an excess of acetic anhydride and reflux the mixture under nitrogen for 1-2 hours with stirring, as described in Protocol 1.
-
-
Removal of Volatiles:
-
Remove the excess acetic anhydride and acetic acid under vacuum.
-
-
Melt Condensation Polymerization:
-
Heat the prepolymer mixture to 180°C under high vacuum with constant stirring for 2-4 hours.
-
-
Isolation and Purification:
-
Isolate and purify the copolymer using the same procedure as for the homopolymer. The choice of solvent and non-solvent may need to be optimized based on the copolymer composition.
-
-
Storage:
-
Store the copolymer under the same conditions as the homopolymer.
-
Mandatory Visualization
Caption: Workflow for the synthesis and drug delivery application of this compound-based polyanhydrides.
Characterization Methods
The synthesized polyanhydrides should be characterized to determine their chemical structure, molecular weight, thermal properties, and degradation behavior.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of anhydride bonds, characterized by two distinct carbonyl stretching peaks around 1740 cm⁻¹ and 1810 cm⁻¹. The disappearance of the broad carboxylic acid O-H peak also indicates successful polymerization.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure of the polymer and to determine the composition of copolymers.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymers.
-
In Vitro Degradation Studies: The degradation of the polymer can be monitored by measuring the weight loss of a polymer sample over time in a phosphate buffer solution (pH 7.4) at 37°C. The degradation can also be followed by monitoring the decrease in molecular weight using GPC.
-
In Vitro Drug Release Studies: The release of a model drug from the polyanhydride matrix is typically studied by incubating the drug-loaded polymer in a buffer solution at 37°C and measuring the concentration of the released drug at different time points using techniques like UV-Vis spectroscopy or HPLC.
Conclusion
The use of this compound in the synthesis of biodegradable polyanhydrides offers a promising avenue for the development of advanced drug delivery systems. The inherent properties of behenic acid allow for the fine-tuning of the degradation and drug release profiles of the resulting polymers. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the potential of these materials in various therapeutic applications. Further research into the specific properties of this compound homopolymers and their copolymers will undoubtedly expand their utility in the field of controlled drug delivery.
References
Application Notes & Protocols: Formulation of Solid Lipid Nanoparticles (SLNs) with Behenic Acid Derivatives
Introduction
Solid Lipid Nanoparticles (SLNs) are advanced drug delivery systems that have garnered significant attention for their ability to improve the bioavailability of poorly water-soluble drugs, provide controlled release, and offer site-specific targeting.[1][2] These carriers are formulated from physiological and biodegradable lipids, making them a biocompatible option for various administration routes.[2][3] This document provides detailed protocols for the formulation and characterization of SLNs.
A note on the lipid matrix: While the query specified behenic anhydride, the vast majority of scientific literature focuses on the use of glyceryl behenate (e.g., Compritol® 888 ATO), a mixture of mono-, di-, and triglycerides of behenic acid, or behenic acid itself as the solid lipid matrix.[3][4][5][6][7][8][9] Glyceryl behenate is widely used due to its stability and complex, less-perfect crystal structure, which allows for higher drug encapsulation.[7] The protocols detailed below are based on the established use of glyceryl behenate as the primary lipid component.
Core Concepts & Workflow
The general workflow for formulating and characterizing SLNs involves selecting a suitable preparation method, followed by a series of physicochemical analyses to ensure the nanoparticles meet the desired specifications for drug delivery.
Experimental Protocols
Protocol 2.1: SLN Preparation via Hot High-Pressure Homogenization (HPH)
The hot HPH method is one of the most common and scalable techniques for SLN production.[10] It involves the emulsification of a molten lipid phase into a hot aqueous surfactant solution, followed by high-pressure homogenization to produce a nanoemulsion which, upon cooling, forms SLNs.
Materials:
-
Solid Lipid: Glyceryl behenate (Compritol® 888 ATO)
-
Surfactant: Poloxamer 188 (Pluronic® F68) or Polysorbate 80 (Tween® 80)
-
Active Pharmaceutical Ingredient (API): Lipophilic drug of choice
-
Purified Water
Equipment:
-
High-Pressure Homogenizer
-
High-Shear Stirrer (e.g., Ultra-Turrax)
-
Water bath or heating mantle
-
Beakers and magnetic stirrer
Methodology:
-
Preparation of Lipid Phase: Weigh the required amount of glyceryl behenate and the lipophilic drug. Heat the mixture 5-10°C above the melting point of the lipid (approx. 75-80°C for Compritol® 888 ATO) until a clear, homogenous lipid melt is obtained.[3]
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., 1-2% w/v Poloxamer 188) in purified water. Heat the aqueous phase to the same temperature as the lipid phase.[3]
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under continuous stirring with a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer. Homogenize the mixture for 3-10 cycles at a pressure of 500-1500 bar.[8] The temperature should be maintained above the lipid's melting point throughout this process.
-
Nanoparticle Formation: The resulting hot nanoemulsion is allowed to cool down to room temperature, leading to the recrystallization of the lipid and the formation of solid lipid nanoparticles.
Protocol 2.2: SLN Preparation via Emulsion Solvent Evaporation/Diffusion
This method is suitable for thermolabile drugs as it can be performed at lower temperatures.[11]
Materials:
-
Solid Lipid: Glyceryl behenate
-
Surfactant: Polysorbate 80
-
Drug (API)
-
Water-miscible organic solvent (e.g., ethanol)[7]
-
Purified Water (partially saturated with the solvent)
Methodology:
-
Preparation of Organic Phase: Dissolve the glyceryl behenate and the drug in the water-miscible organic solvent (e.g., ethanol).[7]
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water.
-
Emulsification: Inject the organic phase into the aqueous phase under moderate stirring. This creates an oil-in-water emulsion.[10]
-
Solvent Diffusion/Evaporation: The organic solvent diffuses from the emulsion droplets into the aqueous phase. The solvent is then removed by stirring at room temperature under reduced pressure.[3][11]
-
Nanoparticle Formation: The diffusion and subsequent removal of the solvent cause the lipid to precipitate, forming the SLNs.[10][12]
Characterization Protocols
A thorough characterization is essential to ensure the quality and performance of the formulated SLNs.
Protocol 3.1: Particle Size, Polydispersity Index (PDI), and Zeta Potential (ZP)
These parameters are critical for predicting the in vivo stability and behavior of the nanoparticles.
-
Method: Dynamic Light Scattering (DLS) for size and PDI; Laser Doppler Anemometry for ZP.
-
Procedure: Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects. Analyze the sample using a Zetasizer or similar instrument. Measurements should be performed in triplicate. An acceptable PDI value is typically below 0.3, indicating a homogenous particle population.[13]
Protocol 3.2: Entrapment Efficiency (EE) and Drug Loading (LC)
These values determine the quantity of drug successfully encapsulated within the nanoparticles.
-
Method: Indirect quantification via centrifugation.
-
Procedure:
-
Place a known volume of the SLN dispersion into a centrifugal filter unit (e.g., Amicon® Ultra).
-
Centrifuge at high speed (e.g., 10,000 rpm for 30 min) to separate the SLNs from the aqueous phase.
-
Collect the filtrate (aqueous phase), which contains the free, un-encapsulated drug.
-
Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).
-
Calculate EE% and LC% using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] × 100
-
LC (%) = [(Total Drug - Free Drug) / Total Weight of Lipid and Drug] × 100
-
-
Data Presentation
Quantitative data from characterization studies should be summarized for clarity. The following table shows representative data for SLNs formulated with glyceryl behenate.
| Formulation Code | Drug:Lipid Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | EE (%) |
| LPN-SLN-01 | 1:1 | 312.9 ± 3.6 | 0.157 ± 0.014 | -17.0 ± 0.51 | 86.5 ± 1.8 |
| LPN-SLN-02 | 1:2 | 115.5 ± 0.5 | 0.255 ± 0.007 | -11.9 ± 0.32 | 76.2 ± 0.4 |
| LPV-SLN-03 | 1:5 | 214.5 ± 4.1 | < 0.3 | -12.7 ± 0.87 | 81.6 ± 2.3 |
| GEF-SLN-04 | 1:10 | 114.0 ± 2.5 | 0.066 ± 0.01 | -14.0 ± 1.2 | > 89 |
Data adapted from references[9][13][14]. LPN: Lopinavir, GEF: Gefitinib. PDI: Polydispersity Index, EE: Entrapment Efficiency.
Drug Incorporation Models
The method of preparation and the composition of the SLN can influence how the drug is incorporated into the lipid matrix, which in turn affects the drug release profile.[12]
A drug-enriched shell model often leads to an initial burst release, whereas a homogeneous matrix or drug-enriched core can provide more sustained release profiles.[8] The prolonged release of some drugs from a Compritol® matrix demonstrates its suitability for creating sustained-release formulations.[8]
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedrb.com [biomedrb.com]
- 5. Development of Solid Lipid Nanoparticles as Dry Powder: Characterization and Formulation Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration [mdpi.com]
- 8. Solid lipid nanoparticles (SLN) for controlled drug delivery--drug release and release mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and evaluation of glyceryl behenate based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basics of Solid Lipid Nanoparticles Formulation [biomedrb.com]
- 11. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up [mdpi.com]
- 12. Solid Lipid Nanoparticles as Efficient Drug and Gene Delivery Systems: Recent Breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Behenic Anhydride as a Versatile Component in Controlled Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenic anhydride, a derivative of the long-chain saturated fatty acid behenic acid, presents a promising platform for the development of controlled drug delivery systems. Its hydrophobic nature and potential for hydrolytic degradation into biocompatible components make it an attractive candidate for creating matrices that can sustain the release of therapeutic agents. While direct research on this compound for drug delivery is emerging, extensive data on its close analogue, glyceryl behenate (a mixture of mono-, di-, and triglycerides of behenic acid), provides valuable insights into its potential applications. This document outlines the applications of this compound and its derivatives in controlled release, providing detailed protocols for formulation and characterization, and quantitative data to support its utility. Polyanhydrides, in general, are known for their excellent biocompatibility and surface-eroding properties, which facilitate controlled drug release.[1]
Applications in Controlled Drug Delivery
This compound and its derivatives can be formulated into various dosage forms to achieve sustained drug release, including:
-
Matrix Tablets: this compound can be used as a lipidic matrix-forming agent in tablets. The hydrophobic matrix controls the penetration of water, thereby modulating drug dissolution and diffusion. This is particularly useful for highly water-soluble drugs where a sustained release profile is desired.
-
Microspheres and Nanoparticles: Encapsulation of active pharmaceutical ingredients (APIs) within this compound-based micro- or nanoparticles can protect the drug from degradation and control its release over an extended period. These particulate systems can be prepared by various methods, including solvent evaporation and melt granulation.
-
Hot-Melt Extrusion: This technique can be employed to create solid dispersions of drugs within a this compound matrix, offering a continuous and solvent-free manufacturing process for controlled-release formulations.[2][3][4]
The controlled release of drugs from such systems is influenced by the properties of the polymer, the drug's solubility, and the formulation's geometry.[5] The release mechanism often involves a combination of diffusion of the drug through the matrix and erosion of the matrix itself.[6]
Quantitative Data on Drug Release
The following tables summarize in vitro drug release data from matrix tablets formulated with glyceryl behenate, a close derivative of behenic acid, demonstrating its potential for sustained release of both hydrophilic and lipophilic drugs.
Table 1: In Vitro Release of Theophylline from Glyceryl Behenate Matrix Tablets [7][8][9]
| Time (hours) | Formulation F1 (%) | Formulation F2 (%) | Formulation F3 (%) |
| 1 | 25 | 18 | 15 |
| 2 | 40 | 30 | 25 |
| 4 | 65 | 50 | 45 |
| 6 | 85 | 70 | 65 |
| 8 | 90 | 80 | 75 |
Table 2: In Vitro Release of Tramadol HCl from Glyceryl Behenate Matrix Tablets
| Time (hours) | Direct Compression (%) | Hot Fusion (%) |
| 1 | 35 | 20 |
| 2 | 55 | 35 |
| 4 | 80 | 60 |
| 6 | 95 | 85 |
| 8 | >98 | 98 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from behenic acid using acetic anhydride.[7]
Materials:
-
Behenic acid
-
Acetic anhydride
-
Nitrogen gas
-
Reaction vessel with agitator and vacuum connection
-
Short path evaporator
Procedure:
-
Heat behenic acid to 90°C in a reaction vessel with nitrogen sparging and agitation until fully melted.
-
Add an equimolar quantity of acetic anhydride to the molten behenic acid.
-
Maintain the reaction temperature at 75-90°C for approximately 20-30 minutes under atmospheric pressure.
-
Gradually apply a vacuum (e.g., 14 in Hg) over 30 minutes while maintaining the temperature.
-
Continue the distillation of acetic acid under vacuum for an additional 60 minutes.
-
Purify the resulting crude this compound using short path evaporation at 210-220°C and high vacuum (e.g., 29 microns).
Protocol 2: Preparation of this compound Microspheres by Solvent Evaporation
This protocol outlines a general procedure for preparing drug-loaded this compound microspheres using the oil-in-water (o/w) solvent evaporation technique.[8][10][11][12]
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Dichloromethane (or other suitable volatile organic solvent)
-
Polyvinyl alcohol (PVA) aqueous solution (e.g., 1% w/v)
-
Magnetic stirrer
-
Homogenizer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and the API in dichloromethane.
-
Emulsification: Add the organic phase to the aqueous PVA solution under continuous stirring to form an oil-in-water emulsion. The stirring rate (e.g., 500-1500 rpm) will influence the droplet size and, consequently, the final microsphere size. For smaller particles, a high-speed homogenizer can be used.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours (e.g., 3-4 hours) to allow the dichloromethane to evaporate completely, leading to the formation of solid microspheres.
-
Microsphere Recovery: Collect the microspheres by filtration or centrifugation.
-
Washing: Wash the collected microspheres with distilled water to remove any residual PVA and unencapsulated drug.
-
Drying: Dry the microspheres, for example, in a desiccator or by lyophilization.
Protocol 3: Preparation of Controlled-Release Matrix Tablets by Hot-Melt Granulation
This protocol describes the preparation of matrix tablets using this compound (or its derivative, glyceryl behenate) as a binder via the hot-melt granulation technique.[2][4][13][14]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (or glyceryl behenate)
-
Filler (e.g., lactose, microcrystalline cellulose)
-
High-shear mixer or twin-screw extruder with heating capabilities
-
Tablet press
Procedure:
-
Blending: Mix the API and filler in the bowl of the high-shear mixer.
-
Heating and Granulation: Heat the powder blend to a temperature above the melting point of this compound (approximately 80-90°C). The molten anhydride will act as a binder, granulating the powder mixture. Mix until uniform granules are formed.
-
Cooling and Sizing: Allow the granules to cool to room temperature. If necessary, pass the cooled granules through a sieve to obtain a uniform size distribution.
-
Lubrication: Add a lubricant (e.g., magnesium stearate) to the granules and blend for a short period.
-
Compression: Compress the lubricated granules into tablets using a tablet press.
Characterization of this compound-Based Drug Delivery Systems
Encapsulation Efficiency and Drug Loading
The encapsulation efficiency (EE) and drug loading (DL) of microspheres or nanoparticles are critical parameters. They can be determined as follows:
-
Accurately weigh a sample of the drug-loaded microparticles.
-
Dissolve the microparticles in a suitable solvent to release the encapsulated drug.
-
Quantify the amount of drug in the solution using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in microparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in microparticles / Total mass of microparticles) x 100
-
In Vitro Drug Release Studies
The release of the API from the formulation can be assessed using a standard dissolution apparatus (e.g., USP Apparatus 2, paddle method).
-
Place the matrix tablet or a known quantity of microspheres in a vessel containing a suitable dissolution medium (e.g., phosphate-buffered saline, pH 7.4).
-
Maintain the temperature at 37°C and stir at a constant speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw samples of the dissolution medium and replace with fresh medium.
-
Analyze the drug concentration in the samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the drug release mechanism.[5][6][15][16][17]
Biocompatibility
Polyanhydrides are generally considered biocompatible, degrading into non-toxic acidic monomers that are eliminated from the body.[1] Studies on various polyanhydrides have shown excellent in vivo biocompatibility.[18] While specific biocompatibility data for this compound is limited, its degradation product, behenic acid, is a naturally occurring fatty acid, suggesting a favorable safety profile. However, as with any new excipient, thorough biocompatibility and toxicity studies are essential for any specific formulation intended for pharmaceutical use.[19][20][21]
Conclusion
This compound and its derivatives hold significant promise as components in controlled drug delivery systems. Their hydrophobic nature allows for the sustained release of a wide range of drugs. The formulation methods described, such as solvent evaporation and hot-melt granulation, are scalable and adaptable for various APIs. While more research is needed to fully characterize this compound itself in drug delivery applications, the extensive data on related compounds like glyceryl behenate provide a strong foundation for its development as a novel and effective pharmaceutical excipient.
References
- 1. Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. APPLICATIONS OF HOT-MELT EXTRUSION FOR DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. aseestant.ceon.rs [aseestant.ceon.rs]
- 6. Drug Transport Mechanisms and In Vitro Release Kinetics of Vancomycin Encapsulated Chitosan-Alginate Polyelectrolyte Microparticles as a Controlled Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5387705A - Fatty acid anhydride process - Google Patents [patents.google.com]
- 8. Preparation of microspheres by the solvent evaporation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. efficiency drug loading: Topics by Science.gov [science.gov]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. kinampark.com [kinampark.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. remedypublications.com [remedypublications.com]
- 14. researchgate.net [researchgate.net]
- 15. Modeling of in vitro drug release from polymeric microparticle carriers | Archives of Pharmacy [aseestant.ceon.rs]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. Preparation and in vitro release kinetics of nitrendipine-loaded PLLA–PEG–PLLA microparticles by supercritical solution impregnation process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. orgsyn.org [orgsyn.org]
- 19. Biological activity of maleic anhydride copolymers. I. Biocompatibility and antitumoural effects of maleic anhydride-vinyl acetate, maleic anhydride-methyl methacrylate and maleic anhydride-styrene copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for Behenic Anhydride-Based Drug-Polymer Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of drug-polymer conjugates utilizing behenic anhydride. The protocols are designed to guide researchers through the synthesis of this compound, its conjugation to amine- and hydroxyl-functionalized polymers, subsequent drug attachment, and the characterization of the final conjugate.
Introduction
Behenic acid, a C22 saturated fatty acid, offers a unique platform for creating lipophilic drug-polymer conjugates. The long alkyl chain of behenic acid can enhance the hydrophobic properties of the conjugate, potentially leading to improved drug loading of hydrophobic drugs, modified release profiles, and enhanced interaction with biological membranes. This compound serves as a reactive intermediate for covalently linking behenic acid to polymer backbones. This document outlines the necessary steps to synthesize and characterize these promising drug delivery systems.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the synthesis and characterization of this compound-based drug-polymer conjugates. These values are intended to serve as a benchmark for expected outcomes.
Table 1: Synthesis and Characterization of this compound
| Parameter | Value | Method of Analysis |
| Starting Material | Behenic Acid (99% purity) | Titration |
| Reagent | Acetic Anhydride | N/A |
| Reaction Temperature | 115°C | Thermocouple |
| Reaction Time | 2 hours | Chronometer |
| Yield | 92% | Gravimetric Analysis |
| Melting Point | 82-84°C | Differential Scanning Calorimetry (DSC) |
| Purity (by GC-MS) | >95% | Gas Chromatography-Mass Spectrometry |
Table 2: Polymer Functionalization with this compound
| Polymer Backbone | Functional Group | Reaction Solvent | Catalyst | Reaction Temp. | Reaction Time | Degree of Substitution (%) |
| Amine-terminated PEG | Amine | Toluene | None | 80°C | 24 hours | 85 |
| Hydroxyl-terminated PLGA | Hydroxyl | Dichloromethane | DMAP | 60°C | 48 hours | 78 |
Table 3: Drug Conjugation and Characterization
| Polymer-Behenic Acid Conjugate | Drug | Coupling Agents | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) |
| PEG-Behenic Acid | Doxorubicin | EDC, NHS | 12.5 | 88.2 | 155 ± 5.2 | -15.3 ± 1.1 |
| PLGA-Behenic Acid | Paclitaxel | EDC, NHS | 18.2 | 91.5 | 210 ± 7.8 | -22.7 ± 1.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of fatty acid anhydrides using acetic anhydride[1].
Materials:
-
Behenic Acid
-
Acetic Anhydride
-
Nitrogen gas
-
Reaction vessel with heating mantle, stirrer, and distillation setup
Procedure:
-
Heat the behenic acid in the reaction vessel to 115°C under a nitrogen atmosphere with agitation until it is completely melted[1].
-
Slowly add an equimolar amount of acetic anhydride to the molten behenic acid[1].
-
Maintain the reaction temperature at 115°C for 2 hours to allow for the reaction to proceed[1].
-
After 2 hours, apply a vacuum to the system to remove the acetic acid byproduct and any unreacted acetic anhydride by distillation[1].
-
Continue the distillation until all volatile components are removed, leaving the this compound as the final product.
-
The resulting this compound can be purified further by short-path evaporation if required[1].
Characterization:
-
FTIR Spectroscopy: The formation of the anhydride can be confirmed by the appearance of characteristic carbonyl stretching bands around 1815 cm⁻¹ and 1750 cm⁻¹ and the disappearance of the broad hydroxyl peak of the carboxylic acid.
-
¹H NMR Spectroscopy: Analyze the proton NMR spectrum to confirm the structure.
-
Melting Point: Determine the melting point of the product, which should be distinct from that of behenic acid.
Protocol 2: Conjugation of this compound to an Amine-Functionalized Polymer (e.g., Amine-Terminated PEG)
This protocol describes the reaction of this compound with a primary amine to form a stable amide linkage.
Materials:
-
This compound
-
Amine-terminated Polyethylene Glycol (PEG-NH₂)
-
Anhydrous Toluene
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve the amine-terminated PEG in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve this compound in anhydrous toluene.
-
Slowly add the this compound solution to the PEG solution with constant stirring.
-
Heat the reaction mixture to 80°C and allow it to react for 24 hours under a nitrogen atmosphere. The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of an amide bond and a carboxylic acid group[2][3].
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the PEG-behenic acid conjugate by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and wash it with diethyl ether to remove unreacted this compound and other impurities.
-
Dry the final product under vacuum.
Characterization:
-
FTIR Spectroscopy: Confirm the formation of the amide bond by the appearance of characteristic amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands. The anhydride peaks should disappear.
-
¹H NMR Spectroscopy: The appearance of new peaks corresponding to the behenic acid alkyl chain protons and a shift in the peaks of the polymer backbone adjacent to the newly formed amide bond will confirm the conjugation[4].
Protocol 3: Conjugation of this compound to a Hydroxyl-Functionalized Polymer (e.g., Hydroxyl-Terminated PLGA)
This protocol details the esterification reaction between this compound and a hydroxyl group on a polymer.
Materials:
-
This compound
-
Hydroxyl-terminated Poly(lactic-co-glycolic acid) (PLGA-OH)
-
Anhydrous Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve the hydroxyl-terminated PLGA in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of DMAP to the solution.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Slowly add the this compound solution to the PLGA solution with constant stirring.
-
Heat the reaction mixture to 60°C and let it react for 48 hours under a nitrogen atmosphere. The hydroxyl group attacks a carbonyl carbon of the anhydride, resulting in an ester linkage and a free carboxylic acid[2].
-
After completion, cool the reaction mixture.
-
Precipitate the PLGA-behenic acid conjugate by adding the reaction mixture to cold methanol.
-
Collect the precipitate by centrifugation, wash with methanol, and dry under vacuum.
Characterization:
-
FTIR Spectroscopy: The formation of an ester bond can be confirmed by the appearance of a new ester carbonyl peak (around 1735 cm⁻¹) and the disappearance of the anhydride peaks.
-
¹H NMR Spectroscopy: Successful conjugation can be verified by the presence of characteristic peaks from both the PLGA backbone and the behenic acid alkyl chain in the final product's spectrum[5].
Protocol 4: Conjugation of a Drug to the Behenic Acid-Polymer Conjugate
This protocol describes the attachment of a drug with an amine or hydroxyl group to the carboxylic acid moiety of the behenic acid-polymer conjugate using carbodiimide chemistry[6][7][8].
Materials:
-
Behenic acid-polymer conjugate (from Protocol 2 or 3)
-
Drug with a free amine or hydroxyl group (e.g., Doxorubicin, Paclitaxel)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or other suitable solvent
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Dissolve the behenic acid-polymer conjugate in anhydrous DMF.
-
Add EDC and NHS to the solution to activate the carboxylic acid group of the behenic acid moiety. Stir for 1 hour at room temperature.
-
Dissolve the drug in a small amount of anhydrous DMF.
-
Slowly add the drug solution to the activated polymer solution.
-
Allow the reaction to proceed for 24-48 hours at room temperature with constant stirring.
-
After the reaction, purify the drug-polymer conjugate by dialysis against a suitable solvent (e.g., water or a buffer solution) to remove unreacted drug, EDC, NHS, and other small molecules.
-
Lyophilize the purified solution to obtain the final drug-polymer conjugate.
Characterization:
-
UV-Vis Spectroscopy: Determine the drug loading content by measuring the absorbance of the drug at its characteristic wavelength and comparing it to a standard curve.
-
Dynamic Light Scattering (DLS): Measure the particle size, size distribution (polydispersity index, PDI), and zeta potential of the self-assembled conjugates in an aqueous solution.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): Visualize the morphology of the nanoparticles.
Protocol 5: Determination of Drug Loading and Encapsulation Efficiency
Procedure:
-
Prepare a known amount of the lyophilized drug-polymer conjugate.
-
Dissolve the conjugate in a suitable solvent to break any non-covalent interactions and release the drug.
-
Quantify the amount of drug in the solution using a suitable analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[9][10][11].
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas[9][11][12]:
-
Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used in formulation) x 100
-
Protocol 6: In Vitro Drug Release Study
This protocol is designed to evaluate the release profile of the conjugated drug from the polymer matrix, which is particularly important for hydrophobic conjugates[13][14][15].
Materials:
-
Drug-polymer conjugate
-
Phosphate-buffered saline (PBS, pH 7.4) or other appropriate release medium
-
Dialysis tubing or a sample-and-separate method
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of the drug-polymer conjugate in a known volume of release medium (e.g., PBS pH 7.4).
-
Place the dispersion in a dialysis bag and immerse it in a larger volume of the same release medium.
-
Maintain the setup at 37°C with constant gentle shaking.
-
At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound-based drug-polymer conjugates.
Caption: General signaling pathway for a targeted drug-polymer conjugate.
References
- 1. US5387705A - Fatty acid anhydride process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier [mdpi.com]
- 4. Synthesis and Characterization of Fatty Acid Grafted Chitosan Polymer and Their Nanomicelles for Nonviral Gene Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Characterization of PEGylated Fatty Acid-Block-Poly(ε-caprolactone) Novel Block Copolymers and Their Self-Assembled Nanostructures for Ocular Delivery of Cyclosporine A [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 10. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
- 13. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Early stage release control of an anticancer drug by drug-polymer miscibility in a hydrophobic fiber-based drug delivery system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01467A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application of Behenic Anhydride in the Creation of Structured Lipids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structured lipids (SLs) are triacylglycerols (TAGs) that have been modified to alter the composition and/or positional distribution of fatty acids on the glycerol backbone.[1][2] This targeted modification allows for the creation of fats and oils with specific functional, nutritional, or therapeutic properties, such as reduced caloric value, altered melting profiles, and improved metabolic effects.[2][3] Behenic acid (C22:0), a long-chain saturated fatty acid, is of particular interest in the synthesis of SLs due to its limited intestinal absorption, which can contribute to a reduction in caloric intake.[1][3] While the direct application of behenic anhydride in SL synthesis is not extensively documented in publicly available literature, this document provides detailed protocols for creating behenic acid-rich structured lipids using established methods like enzymatic and chemical interesterification with behenic acid and its derivatives. A theoretical application of this compound is also discussed.
Theoretical Application of this compound
Established Methods for Creating Behenic Acid-Rich Structured Lipids
The most common and well-documented methods for producing structured lipids containing behenic acid involve enzymatic and chemical interesterification. These processes typically utilize behenic acid, its esters (e.g., ethyl behenate), or triglycerides rich in behenic acid (e.g., fully hydrogenated crambe oil) as the source of behenoyl groups.[1][4]
Key Reactions in Structured Lipid Synthesis
-
Interesterification: An exchange of acyl groups between two different esters (triglycerides).
-
Acidolysis: An exchange of acyl groups between a triglyceride and a free fatty acid.
Data Presentation: Properties of Behenic Acid-Rich Structured Lipids
The following tables summarize quantitative data from studies on the synthesis and characterization of structured lipids incorporating behenic acid.
Table 1: Fatty Acid Composition of Starting Materials and Structured Lipids
| Fatty Acid | High Oleic Sunflower Oil (HOSO) (%)[5] | Fully Hydrogenated Crambe Oil (FHCO) (%)[5] | Enzymatically Interesterified SL (HOSO:FHCO 60:40) (%)[5] | Palm Olein (POo) (%)[1] | Enzymatically Interesterified SL (EIE-POo) (%)[1] |
| C16:0 (Palmitic) | 3.7 | 2.8 | 3.3 | 38.5 | 13.5 |
| C18:0 (Stearic) | 3.2 | 32.0 | 14.7 | 4.2 | 1.5 |
| C18:1 (Oleic) | 87.4 | - | 52.4 | 43.8 | 15.3 |
| C18:2 (Linoleic) | 5.8 | - | 3.5 | 11.2 | 3.9 |
| C22:0 (Behenic) | - | 56.6 | 22.6 | - | 64.0 |
| Others | - | 8.6 | 3.5 | 2.3 | 1.8 |
Table 2: Physical Properties of Behenic Acid-Rich Structured Lipids
| Property | Simple Mixture (Olive Oil:Soybean Oil:FHCO 43:43:14)[6] | Chemically Interesterified SL[6] | Enzymatically Interesterified SL[6] | Enzymatically Interesterified HOS (EIE-HOS)[1] | Enzymatically Interesterified POo (EIE-POo)[1] |
| Solid Fat Content (SFC) at 10°C (%) | 12.5 | 29.5 | 28.1 | - | - |
| Solid Fat Content (SFC) at 20°C (%) | 10.2 | 16.2 | 13.9 | - | - |
| Solid Fat Content (SFC) at 30°C (%) | 7.9 | 8.1 | 6.5 | - | - |
| Melting Onset Temperature (°C) | - | - | - | -10.34 | -15.99 |
| Melting Offset Temperature (°C) | - | - | - | 58.31 | 61.00 |
Experimental Protocols
Protocol 1: Enzymatic Interesterification of High Oleic Sunflower Oil and Fully Hydrogenated Crambe Oil[5]
Objective: To produce low-calorie structured lipids rich in behenic and oleic acids.
Materials:
-
High Oleic Sunflower Oil (HOSO)
-
Fully Hydrogenated Crambe Oil (FHCO)
-
Immobilized lipase from Thermomyces lanuginosus (Lipozyme TL IM)
-
Hexane (optional, for solvent-based reactions)
Equipment:
-
Magnetic stirrer with heating plate
-
Reaction vessel (e.g., screw-capped flask)
-
Vacuum oven or rotary evaporator for solvent removal
Procedure:
-
Prepare blends of HOSO and FHCO in desired weight ratios (e.g., 60:40, 50:50, 40:60, 30:70).
-
Melt the blend completely by heating.
-
Add the immobilized lipase (e.g., 7% w/w of the total substrate).
-
Conduct the reaction at 70°C with constant stirring for 3 hours. The reaction is performed in a solvent-free system.
-
After the reaction, deactivate the enzyme by filtration.
-
The resulting structured lipid is ready for analysis.
Protocol 2: Chemical Interesterification of a Blend of Vegetable Oils[6]
Objective: To produce structured lipids using a chemical catalyst.
Materials:
-
Olive oil
-
Soybean oil
-
Fully Hydrogenated Crambe Oil (FHCO)
-
Sodium methoxide (catalyst)
-
Citric acid solution (5%)
-
Distilled water
Equipment:
-
Glass-lined reactor with vacuum and agitation capabilities
-
Heating mantle or oil bath
Procedure:
-
Prepare a blend of olive oil, soybean oil, and FHCO in a 43:43:14 (w/w) ratio.
-
Transfer the blend to the glass-lined reactor.
-
Heat the mixture to 100°C under vacuum with agitation (500 rpm).
-
Add sodium methoxide as the catalyst.
-
Allow the reaction to proceed for 20 minutes.
-
Stop the reaction by adding distilled water and a 5% citric acid solution.
-
Wash the interesterified product with hot distilled water (80°C) to remove soaps.
-
Dry the final product under vacuum at 110°C for 30 minutes.
Characterization of Structured Lipids
1. Fatty Acid Composition: The fatty acid composition of the structured lipids can be determined by gas chromatography (GC) after converting the triacylglycerols to fatty acid methyl esters (FAMEs).[4]
2. Solid Fat Content (SFC): SFC is measured using low-resolution nuclear magnetic resonance (NMR) at different temperatures to determine the melting profile of the fat.[1]
3. Thermal Analysis: Differential scanning calorimetry (DSC) is used to analyze the crystallization and melting behavior of the structured lipids.[4]
4. Regiospecific Analysis: The distribution of fatty acids at the sn-2 and sn-1,3 positions of the glycerol backbone can be determined using 13C NMR or by enzymatic hydrolysis with a sn-1,3 specific lipase followed by chromatographic analysis.[1]
Visualizations
Caption: Enzymatic Interesterification Workflow.
References
- 1. Enzymatic synthesis of structured lipids with behenic acid at the sn-1, 3 positions of triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of structured lipids with behenic acid at the sn-1, 3 positions of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of structured lipids containing behenic acid from fully hydrogenated Crambe abyssinica oil by enzymatic interesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
Application Notes and Protocols for Enzymatic Acylation Using Behenic Anhydride as an Acyl Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzymatic acylation is a powerful biocatalytic tool for the regioselective modification of complex molecules under mild reaction conditions. The use of long-chain fatty acids, such as behenic acid (C22:0), to acylate bioactive compounds is a promising strategy in drug development to enhance lipophilicity, improve bioavailability, and develop targeted drug delivery systems.[1][2][3] Behenic anhydride, as an activated form of behenic acid, serves as a highly reactive acyl donor in these enzymatic reactions, often leading to higher reaction rates and yields compared to the corresponding free fatty acid.[4]
This document provides detailed application notes and protocols for the enzymatic acylation of various substrates using this compound as the acyl donor, with a focus on the use of immobilized lipases, such as Novozym® 435.
Core Concepts and Applications
Principle of Enzymatic Acylation with this compound
The enzymatic acylation with this compound involves the transfer of a behenoyl group from the anhydride to a nucleophilic group (typically a hydroxyl or amino group) on a substrate molecule. This reaction is catalyzed by lipases, which are highly efficient in non-aqueous or micro-aqueous environments. The reaction mechanism generally follows a Ping-Pong Bi-Bi kinetic model, where the enzyme first reacts with the acyl donor to form a stable acyl-enzyme intermediate, releasing a molecule of behenic acid. Subsequently, the substrate binds to the acylated enzyme, and the acyl group is transferred to the substrate, releasing the acylated product and regenerating the free enzyme.
Applications in Drug Development
The covalent attachment of a long-chain fatty acid like behenic acid to a drug molecule can significantly alter its physicochemical properties. This strategy is primarily employed to:
-
Enhance Lipophilicity: Increasing the lipophilicity of a drug can improve its absorption and ability to cross biological membranes.[1][2]
-
Improve Bioavailability: By masking polar functional groups, behenoylation can protect drugs from premature metabolism and increase their systemic exposure.[2][3]
-
Sustained Release: The long alkyl chain can lead to the formation of prodrugs that are slowly hydrolyzed in vivo, resulting in a sustained release of the active pharmaceutical ingredient (API).[5]
-
Targeted Drug Delivery: Acylation with long-chain fatty acids can promote the association of drugs with lipoproteins, potentially enabling targeted delivery to specific tissues or cells.[1]
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the enzymatic acylation of different classes of bioactive compounds with long-chain fatty acid anhydrides, which can be extrapolated for reactions with this compound.
Table 1: General Reaction Conditions for Enzymatic Acylation with Long-Chain Fatty Acid Anhydrides
| Parameter | Recommended Range | Notes |
| Enzyme | Novozym® 435 (immobilized Candida antarctica lipase B) | A robust and versatile lipase for acylation reactions.[6][7] |
| Acyl Donor | This compound | Highly reactive; may require optimization of molar ratio to avoid substrate inhibition. |
| Substrate | Bioactive molecules (e.g., flavonoids, nucleosides, phenolic compounds) | Substrate solubility is a critical factor. |
| Solvent | tert-Amyl alcohol, Tetrahydrofuran (THF), 2-Methyl-2-butanol, Heptane | Choice of solvent depends on the solubility of both substrate and acyl donor.[4][8] |
| Temperature | 40 - 70 °C | A compromise between enzyme activity and stability, and substrate solubility. |
| Molar Ratio (Substrate:Acyl Donor) | 1:1 to 1:15 | Higher ratios of acyl donor can drive the reaction to completion but may also lead to by-products.[4] |
| Enzyme Loading | 5 - 20 g/L (or 5-15% w/w of substrates) | Higher loading can increase the reaction rate but also the cost.[4][9] |
| Reaction Time | 3 - 48 hours | Monitored by TLC or HPLC until maximum conversion is achieved.[4] |
Table 2: Representative Data from Enzymatic Acylation of a Flavonoid with a Long-Chain Fatty Acid Anhydride
| Substrate | Acyl Donor | Enzyme | Solvent | Temp. (°C) | Molar Ratio (Substrate:Acyl Donor) | Time (h) | Conversion (%) | Reference |
| Puerarin | Palmitic Anhydride | Novozym® 435 | THF | 40 | 1:15 | 3 | 98.97 | [4] |
This data for palmitic anhydride provides a strong indication of the high reactivity and potential for high conversion yields when using long-chain fatty acid anhydrides like this compound.
Experimental Protocols
Protocol 1: Enzymatic Behenoylation of a Flavonoid Glycoside (e.g., Puerarin)
This protocol is adapted from a study on the enzymatic acylation of puerarin with palmitic anhydride and is expected to be applicable for this compound with minor modifications.[4]
Materials:
-
Flavonoid glycoside (e.g., Puerarin)
-
This compound
-
Novozym® 435
-
Tetrahydrofuran (THF), anhydrous
-
Molecular sieves (3Å, activated)
-
Reaction vessel with magnetic stirrer and temperature control
-
Analytical instruments: TLC, HPLC-MS
Procedure:
-
Substrate Preparation: In a clean, dry reaction vessel, dissolve the flavonoid glycoside in anhydrous THF.
-
Acyl Donor Addition: Add this compound to the reaction mixture. The molar ratio of flavonoid to this compound should be optimized, starting from 1:5 to 1:15.
-
Enzyme Addition: Add Novozym® 435 to the mixture at a concentration of approximately 20 g/L.
-
Reaction Incubation: Stir the reaction mixture at 40°C.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC or HPLC.
-
Reaction Termination and Enzyme Recovery: Once the reaction has reached completion (or equilibrium), stop the stirring and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Solvent-Free Enzymatic Synthesis of a Behenoyl Ester
This protocol is a general procedure for the solvent-free synthesis of long-chain esters and is suitable for substrates that are liquid or have a low melting point.
Materials:
-
Hydroxylated or aminated substrate (liquid or low melting solid)
-
This compound
-
Novozym® 435
-
Reaction vessel with magnetic stirrer, temperature control, and vacuum connection
-
Molecular sieves (optional)
Procedure:
-
Substrate Mixture: In the reaction vessel, combine the substrate and this compound in the desired molar ratio (e.g., 1:1 to 1:5).
-
Melting and Homogenization: Heat the mixture to a temperature above the melting point of this compound (84°C), for instance, to 90-100°C, with constant stirring until a homogenous liquid is formed.
-
Enzyme Addition: Cool the mixture to the desired reaction temperature (e.g., 70-80°C) and add Novozym® 435 (5-10% w/w of total substrates).
-
By-product Removal: Apply a vacuum to the reaction vessel to facilitate the removal of the behenic acid by-product, which can drive the reaction towards completion. Alternatively, add activated molecular sieves to the reaction mixture.
-
Reaction Incubation and Monitoring: Maintain the reaction at the set temperature with continuous stirring. Monitor the reaction progress by analyzing aliquots using appropriate analytical techniques (e.g., GC, HPLC, or NMR).
-
Product Recovery: After the reaction, filter the hot mixture to remove the enzyme. The product can be used as is or purified further if necessary.
Visualizations
Caption: Experimental workflow for enzymatic acylation.
Caption: Prodrug activation signaling pathway.
References
- 1. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behenic Anhydride for Surface Modification of Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of biomaterials is a critical step in the development of advanced drug delivery systems and tissue engineering scaffolds. The tailoring of surface properties, such as hydrophobicity and biocompatibility, can significantly influence the material's interaction with the biological environment, without altering its bulk characteristics. Behenic anhydride, the anhydride of the 22-carbon saturated fatty acid, behenic acid, offers a promising avenue for rendering biomaterial surfaces more hydrophobic. This increased hydrophobicity can be leveraged to enhance the encapsulation and prolong the release of lipophilic drugs, modulate protein adsorption, and influence cell-material interactions.
This document provides detailed application notes and protocols for the surface modification of biomaterials using this compound.
Principle of Surface Modification with this compound
This compound reacts with nucleophilic functional groups, primarily hydroxyl (-OH) and amine (-NH2) groups, present on the surface of a biomaterial. This reaction results in the formation of stable ester or amide linkages, respectively, covalently grafting the long 22-carbon behenyl chains onto the surface. The introduction of these long alkyl chains significantly increases the hydrophobicity of the biomaterial's surface.
Key Applications
-
Enhanced Drug Delivery: The hydrophobic surface created by this compound modification can improve the loading capacity and sustain the release of lipophilic drugs from biomaterial carriers.[1]
-
Improved Biocompatibility: Altering the surface hydrophobicity can modulate protein adsorption and cellular interactions, potentially leading to improved biocompatibility and reduced foreign body response.
-
Tissue Engineering: Modified scaffolds with controlled hydrophobicity can influence cell adhesion, proliferation, and differentiation, which is crucial for tissue regeneration.
Experimental Protocols
The following protocols are generalized methods for the surface modification of biomaterials containing hydroxyl or amine groups. Optimization of reaction conditions (e.g., time, temperature, and reactant concentrations) is recommended for specific biomaterials.
Protocol 1: Surface Modification of a Polymer Film (e.g., Polyvinyl Alcohol, Chitosan)
Materials:
-
Polymer film with surface hydroxyl or amine groups
-
This compound
-
Anhydrous Toluene
-
Anhydrous Pyridine (catalyst)
-
Ethanol
-
Deionized Water
-
Nitrogen gas
Equipment:
-
Glass reaction vessel with a condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Sonicator
-
Vacuum oven
Procedure:
-
Substrate Preparation:
-
Clean the polymer film by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.
-
Dry the film under a stream of nitrogen and then in a vacuum oven at 50°C for 2 hours.[1]
-
-
Reaction Setup:
-
Place the dried polymer film in the glass reaction vessel.
-
Add anhydrous toluene to the vessel to completely immerse the film.
-
-
Reagent Addition:
-
Dissolve this compound in anhydrous toluene. A starting molar ratio of 10:1 of this compound to the estimated surface hydroxyl/amine groups is recommended and should be optimized.
-
Add this solution to the reaction vessel.
-
-
Catalyst Addition:
-
Add anhydrous pyridine to the reaction mixture. A molar ratio of pyridine to this compound in the range of 1:1 to 2:1 can be used.[1]
-
-
Reaction:
-
Heat the reaction mixture to 80-100°C under a nitrogen atmosphere with constant stirring.
-
The reaction time can be varied from 4 to 24 hours.[1]
-
-
Washing:
-
After the reaction, allow the vessel to cool to room temperature.
-
Remove the polymer film and wash it sequentially with toluene, ethanol, and deionized water to remove unreacted reagents and by-products.
-
-
Drying:
-
Dry the modified polymer film under a stream of nitrogen and then in a vacuum oven at 50°C overnight.
-
-
Characterization:
-
Confirm the successful grafting of behenyl groups using Fourier-Transform Infrared Spectroscopy (FTIR) by observing the appearance of new ester or amide bond peaks.
-
Measure the change in surface hydrophobicity using contact angle measurements.
-
Protocol 2: Surface Modification of Polymeric Nanoparticles
Materials:
-
Polymeric nanoparticles with surface hydroxyl or amine groups
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Pyridine
-
Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask with a condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the polymeric nanoparticles in anhydrous DMF in a round-bottom flask.
-
-
Reagent Addition:
-
Dissolve this compound in anhydrous DMF and add it to the nanoparticle dispersion.
-
-
Catalyst Addition:
-
Add anhydrous pyridine to the reaction mixture.
-
-
Reaction:
-
Heat the mixture to 60-80°C under a nitrogen atmosphere with constant stirring for 6-24 hours.
-
-
Purification:
-
After cooling, centrifuge the suspension to pellet the modified nanoparticles.
-
Wash the pellet repeatedly with ethanol and deionized water to remove unreacted reagents.
-
-
Lyophilization:
-
Freeze-dry the purified nanoparticles to obtain a powder.
-
-
Characterization:
-
Confirm the modification by FTIR and assess the change in surface properties.
-
Characterization and Expected Results
The success of the surface modification can be quantified by various analytical techniques. The following tables summarize typical data that can be expected from the characterization of this compound-modified biomaterials. Note: Specific values for this compound are limited in the literature; therefore, data from analogous long-chain fatty acid modifications are included for reference.
Table 1: Surface Property Characterization
| Parameter | Unmodified Biomaterial (Expected) | This compound Modified (Expected) | Reference for Analogue |
| Water Contact Angle | 50° - 70° (hydrophilic) | > 90° (hydrophobic) | [2][3] |
| Surface Energy (mN/m) | High | Low | [2] |
| FTIR Analysis | Characteristic peaks of the base polymer | Appearance of new C=O stretching (ester/amide) and C-H stretching (alkyl chain) peaks | [4] |
Table 2: In Vitro Drug Release Profile (Lipophilic Drug)
| Time Point | % Cumulative Release (Unmodified) | % Cumulative Release (this compound Modified) | Reference for Analogue |
| 1 hour | 30 - 50% | 5 - 15% | [5][6] |
| 8 hours | 70 - 90% | 20 - 40% | [5][6] |
| 24 hours | > 95% | 40 - 60% | [5][6] |
Table 3: In Vitro Biocompatibility
| Assay | Unmodified Biomaterial (Expected) | This compound Modified (Expected) | Reference for Analogue |
| Cell Viability (e.g., MTT Assay) | High (>90%) | High (>85%) | [7][8] |
| Cell Adhesion and Proliferation | Dependent on cell type and surface chemistry | May be altered due to increased hydrophobicity |
Logical Relationships and Signaling Pathways
The interaction of cells with a modified biomaterial surface is a complex process involving protein adsorption and subsequent cell receptor binding. While a specific signaling pathway for this compound-modified surfaces is not established, a general hypothetical pathway can be proposed.
Conclusion
The surface modification of biomaterials with this compound presents a valuable strategy for enhancing their hydrophobicity. This modification has the potential to significantly improve the performance of drug delivery systems and tissue engineering scaffolds. The provided protocols offer a starting point for researchers to explore the application of this compound in their specific biomaterial systems. Further optimization and characterization are essential to fully elucidate the benefits of this surface modification technique.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tannic Acid as a Bio-Based Modifier of Epoxy/Anhydride Thermosets [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Controlled release of tramadol hydrochloride from matrices prepared using glyceryl behenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Biological activity of maleic anhydride copolymers. I. Biocompatibility and antitumoural effects of maleic anhydride-vinyl acetate, maleic anhydride-methyl methacrylate and maleic anhydride-styrene copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Behenic Anhydride Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical methods for characterizing behenic anhydride polymers, which are of significant interest for controlled drug delivery applications due to their biodegradability and surface-eroding properties. The protocols outlined below offer detailed methodologies for determining critical quality attributes of these polymers, including molecular weight, chemical structure, and thermal properties.
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Application Note: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight distribution of this compound polymers. Key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are crucial as they significantly influence the polymer's mechanical properties, degradation rate, and drug release kinetics.
Experimental Protocol:
a) Sample Preparation:
-
Accurately weigh 1-2 mg of the this compound polymer into a glass vial.
-
Add an appropriate volume of a suitable solvent (e.g., Tetrahydrofuran (THF) or Chloroform) to achieve a concentration of 1-2 mg/mL.
-
Gently agitate the vial until the polymer is completely dissolved. Avoid vigorous shaking or sonication to prevent polymer chain degradation.
-
Filter the solution through a 0.2 µm PTFE syringe filter into a GPC vial.
b) Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II GPC/SEC System or equivalent.
-
Columns: 2 x Agilent PLgel MIXED-D columns (or equivalent) in series.
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Column Temperature: 35 °C.
-
Detector: Refractive Index (RI) detector.
-
Calibration: Use narrow polystyrene standards to generate a calibration curve.
c) Data Analysis:
-
Integrate the chromatogram of the polymer sample to obtain the retention time.
-
Determine the Mn, Mw, and PDI of the this compound polymer using the calibration curve generated from the polystyrene standards.
Quantitative Data: The following table presents representative molecular weight data for long-chain aliphatic polyanhydrides, which are structurally similar to poly(this compound).
| Polymer | Monomer | Mn (kDa) | Mw (kDa) | PDI |
| Poly(suberic acid) | Suberic Acid | 15.2 | 28.9 | 1.9 |
| Poly(azelaic acid) | Azelaic Acid | 18.5 | 35.1 | 1.9 |
| Poly(sebacic acid) | Sebacic Acid | 21.3 | 42.6 | 2.0 |
| Poly(dodecanedioic acid) | Dodecanedioic Acid | 25.8 | 54.2 | 2.1 |
Note: Data is representative of long-chain aliphatic polyanhydrides and may vary for this compound polymers based on synthesis conditions.
Workflow for GPC Analysis:
Caption: Workflow for GPC analysis of this compound polymers.
Structural Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to confirm the formation of the anhydride linkages in the polymer backbone and to monitor the polymer's degradation by observing the disappearance of these bonds. The characteristic symmetric and asymmetric C=O stretching vibrations of the anhydride group are key indicators of a successful polymerization.
Experimental Protocol:
a) Sample Preparation (KBr Pellet Method):
-
Thoroughly dry a small amount of potassium bromide (KBr) powder in an oven.
-
Grind approximately 1-2 mg of the this compound polymer with 100-200 mg of the dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
b) Instrumentation and Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
c) Data Analysis:
-
Acquire the FTIR spectrum of the KBr pellet.
-
Identify the characteristic absorption peaks for the anhydride functional group.
Quantitative Data: The following table lists the characteristic FTIR absorption bands for aliphatic polyanhydrides.
| Wavenumber (cm⁻¹) | Assignment |
| ~2920 and ~2850 | C-H stretching of aliphatic chains |
| ~1815 | Symmetric C=O stretching of anhydride |
| ~1745 | Asymmetric C=O stretching of anhydride |
| ~1470 | C-H bending of aliphatic chains |
| ~1045 | C-O-C stretching of anhydride |
Logical Relationship of FTIR Analysis:
Caption: Logic diagram for FTIR-based confirmation of anhydride bonds.
Thermal Properties Analysis by Differential Scanning Calorimetry (DSC)
Application Note: DSC is a powerful thermal analysis technique used to determine the melting temperature (Tm), enthalpy of fusion (ΔHf), and the degree of crystallinity of this compound polymers. These thermal properties are critical for understanding the polymer's processability and its in vivo performance, as they influence the degradation rate and drug release profile.[1]
Experimental Protocol:
a) Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound polymer into an aluminum DSC pan.
-
Crimp the pan with an aluminum lid.
b) Instrumentation and Conditions:
-
Instrument: TA Instruments DSC 25 or equivalent.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 120 °C at a heating rate of 10 °C/min.
-
Hold for 2 minutes to erase thermal history.
-
Cool down to 25 °C at 10 °C/min.
-
Ramp up again to 120 °C at 10 °C/min (second heating scan).
-
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
c) Data Analysis:
-
Determine the melting temperature (Tm) as the peak of the endothermic melting transition in the second heating scan.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.
-
Calculate the percent crystallinity (%Xc) using the following equation: %Xc = (ΔHf / ΔHf°) x 100 Where ΔHf° is the enthalpy of fusion for a 100% crystalline sample of the polymer (a literature value for a similar long-chain aliphatic polymer can be used if the specific value for poly(this compound) is not available).
Quantitative Data: The following table provides representative thermal properties for long-chain aliphatic polyanhydrides.
| Polymer | Monomer | Tm (°C) | ΔHf (J/g) |
| Poly(sebacic acid) | Sebacic Acid | 80-85 | 120-140 |
| Poly(dodecanedioic acid) | Dodecanedioic Acid | 90-95 | 140-160 |
Note: Data is representative and can vary based on polymer molecular weight and thermal history.
DSC Analysis Workflow:
Caption: Experimental workflow for DSC analysis of polymers.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound polymers.[2] It provides detailed information about the chemical environment of the protons in the polymer repeating unit, confirming the expected structure and allowing for the identification of end groups.
Experimental Protocol:
a) Sample Preparation:
-
Dissolve 5-10 mg of the this compound polymer in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Ensure the polymer is fully dissolved.
b) Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz NMR spectrometer or equivalent.
-
Nucleus: ¹H.
-
Number of Scans: 16.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
c) Data Analysis:
-
Acquire the ¹H NMR spectrum.
-
Integrate the peaks and assign them to the corresponding protons in the this compound repeating unit.
Quantitative Data: The following table provides expected ¹H NMR chemical shifts for a long-chain aliphatic polyanhydride like poly(this compound).[2]
| Chemical Shift (δ, ppm) | Assignment |
| ~2.4 | Protons on the α-carbon to the carbonyl group (-CH₂-COO-) |
| ~1.6 | Protons on the β-carbon to the carbonyl group (-CH₂-CH₂-COO-) |
| ~1.3 | Protons of the internal methylene groups (-(CH₂)n-) |
NMR Analysis Logic:
Caption: Logical flow for structural elucidation using ¹H NMR.
References
Application Notes and Protocols for Behenic Anhydride in NSAID Prodrug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of behenic anhydride in the synthesis of non-steroidal anti-inflammatory drug (NSAID) prodrugs. This approach aims to enhance the therapeutic profile of NSAIDs by increasing their lipophilicity, prolonging their analgesic effects, and reducing gastrointestinal (GI) toxicity.
Introduction
NSAIDs are a cornerstone in the management of pain and inflammation. However, their clinical use is often limited by adverse effects, particularly gastrointestinal complications, which are primarily attributed to the presence of a free carboxylic acid moiety. The formation of a mixed anhydride prodrug by conjugating the NSAID's carboxylic acid with a long-chain fatty acid, such as behenic acid, is a promising strategy to temporarily mask this functional group.[1][2]
The resulting this compound-NSAID prodrug is designed to be more lipophilic, facilitating its absorption.[3] Subsequent hydrolysis in the systemic circulation releases the parent NSAID to exert its therapeutic effect, while the behenic acid is metabolized through normal fatty acid pathways. This approach offers the potential for sustained drug release and a reduction in direct contact-induced gastric irritation.[1][2]
Rationale for Using this compound
Behenic acid (C22:0) is a long-chain saturated fatty acid. Its use in prodrug design is predicated on several key advantages:
-
Increased Lipophilicity: The long alkyl chain of behenic acid significantly increases the lipophilicity of the NSAID prodrug, which can enhance its absorption through lipid membranes.[3][4]
-
Sustained Release: The hydrolysis rate of the anhydride bond is influenced by the hydrophobicity of the fatty acid chain. Longer chains, like behenic acid, are expected to have slower hydrolysis rates, leading to a prolonged release of the active NSAID and an extended therapeutic effect.[1][2]
-
Reduced GI Irritation: By masking the free carboxylic acid group of the NSAID, the prodrug is less likely to cause direct irritation to the gastric mucosa.[1][2]
-
Biocompatibility: Behenic acid is a naturally occurring fatty acid and is generally considered biocompatible.
Quantitative Data Summary
The following table summarizes the expected physicochemical and pharmacological properties of this compound-NSAID prodrugs based on published data for long-chain fatty acid anhydride prodrugs of NSAIDs. Specific quantitative data for this compound prodrugs are limited in the available literature; therefore, the data presented are extrapolated from studies on similar long-chain fatty acid derivatives.
| Property | Parent NSAID (e.g., Ibuprofen) | This compound-NSAID Prodrug (Expected) | Reference(s) |
| Lipophilicity (Log P) | ~3.5 | Significantly Increased | [3][4] |
| Hydrolysis Rate | N/A | Slower hydrolysis compared to shorter-chain fatty acid anhydrides; dependent on hydrophobicity. | [1][2] |
| Reaction Yield | N/A | High (>85%) | [1][2] |
| In Vivo Analgesic Effect | Short-acting (e.g., < 6 hours) | Extended action (> 24 hours) | [1][2] |
| Gastrointestinal Toxicity | Present | Reduced | [1][2] |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of this compound-NSAID prodrugs, adapted from methodologies reported for other fatty acid anhydrides.[1][2][3]
Synthesis of Behenoyl-NSAID Anhydride
This protocol describes a common method for synthesizing mixed anhydrides using a dehydrating agent.
Materials:
-
NSAID (e.g., Ibuprofen)
-
Behenic acid
-
Acetic anhydride
-
Dry dichloromethane (DCM)
-
Dry pyridine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the NSAID (1 mmol) and behenic acid (1.1 mmol) in dry DCM (20 mL), add dry pyridine (1.2 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of cold water (10 mL).
-
Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Hydrolysis Study
This protocol is for determining the rate of hydrolysis of the prodrug in simulated physiological fluids.
Materials:
-
Behenoyl-NSAID anhydride prodrug
-
Phosphate buffer (pH 7.4)
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile
-
Phosphoric acid
Procedure:
-
Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., acetonitrile).
-
Add a small aliquot of the stock solution to pre-warmed (37°C) phosphate buffer (pH 7.4) and SGF (pH 1.2) to achieve a final concentration of ~100 µg/mL.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the hydrolysis media.
-
Quench the hydrolysis by adding an equal volume of cold acetonitrile.
-
Analyze the samples by HPLC to quantify the amount of remaining prodrug and the released parent NSAID.
-
The HPLC mobile phase can be a mixture of acetonitrile and water with 0.1% phosphoric acid.
-
Calculate the hydrolysis rate constant (k) and half-life (t₁/₂) from the first-order decay plot of the prodrug concentration over time.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of a behenoyl-NSAID anhydride prodrug.
Prodrug Activation and Mechanism of Action
Caption: Logical pathway of behenoyl-NSAID prodrug activation and action.
References
Behenic Anhydride as a Sizing Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenic anhydride ((C₂₁H₄₃CO)₂O), a derivative of the long-chain saturated fatty acid, behenic acid, presents significant potential as a sizing agent in various material science applications. Its long C22 alkyl chains can impart a high degree of hydrophobicity to surfaces, making it a candidate for applications requiring water repellency, improved compatibility between polar and non-polar materials, and controlled release in drug delivery systems. Sizing agents are crucial in modifying the surface properties of materials to enhance their performance and processability. While data on this compound specifically is limited, its properties can be inferred from the broader class of long-chain fatty acid anhydrides. These notes provide a comprehensive overview of its potential applications, supported by data extrapolated from similar compounds, and detailed protocols for its use.
Principle of Action
As a sizing agent, this compound functions by reacting with hydroxyl (-OH) groups present on the surface of many materials, such as cellulose, fillers, and nanoparticles. This reaction forms a covalent ester bond, effectively grafting the long, hydrophobic behenyl chains onto the surface. This surface modification dramatically reduces the surface energy, leading to increased water repellency. In composite materials, this can improve the interfacial adhesion between hydrophilic fillers and a hydrophobic polymer matrix.
Potential Applications in Material Science
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Paper and Cellulosic Materials: Imparting water resistance to paper and other cellulose-based products.
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Polymer Composites: Improving the dispersion and adhesion of fillers (e.g., wood flour, cellulose) in non-polar polymer matrices.
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Textile Finishing: Creating water-repellent fabrics.
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Nanoparticle Surface Modification: Functionalizing nanoparticles for improved dispersion in hydrophobic media or for creating hydrophobic coatings.
-
Wood Modification: Enhancing the dimensional stability and resistance to moisture of wood.
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Drug Delivery: As a component in the synthesis of polyanhydrides for biodegradable drug delivery systems, where the hydrophobic nature can modulate the release rate of encapsulated drugs.
Quantitative Performance Data (Inferred)
Table 1: Expected Hydrophobicity of Surfaces Treated with this compound
| Substrate Material | Treatment Method | Expected Water Contact Angle (°) | Reference Compound/Analogy |
| Cellulose Film | Solution Casting | > 100 | Stearic Acid Treated Surfaces |
| Glass Slide | Dip Coating | 95 - 110 | Oleic Acid Modified Surfaces |
| Wood (Pine) | Impregnation | 120 - 140 | Acetylated Wood |
| Cotton Fabric | Padding | > 130 | Fatty Acid-Based Textile Finishes |
Table 2: Potential Impact on Mechanical Properties of Polymer Composites
| Composite System | Sizing Agent Concentration (wt%) | Expected Change in Tensile Strength | Expected Change in Flexural Modulus | Reference Compound/Analogy |
| Polypropylene/Wood Flour | 1 - 3 | +10% to +25% | +15% to +30% | Maleated Polypropylene |
| PLA/Cellulose Fibers | 1 - 2 | +5% to +20% | +10% to +25% | Maleic Anhydride Grafted PLA |
Table 3: Anticipated Effect on Water Absorption of Sized Materials
| Material | Sizing Treatment | Expected Reduction in Water Absorption (%) | Reference Compound/Analogy |
| Wood Flour | This compound | 30 - 50 | Maleic Anhydride Treatment |
| Cellulose Nanocrystals | This compound | 20 - 40 | Fatty Acid Esterification |
Experimental Protocols
The following are generalized protocols for the application of this compound as a sizing agent. Researchers should optimize these protocols for their specific materials and applications.
Protocol 1: Surface Modification of Fillers/Nanoparticles
This protocol describes the treatment of inorganic or cellulosic fillers to improve their compatibility with hydrophobic polymer matrices.
Materials:
-
This compound
-
Filler/Nanoparticles (e.g., cellulose nanocrystals, silica, wood flour)
-
Anhydrous Toluene (or other suitable inert solvent)
-
Dry Nitrogen or Argon gas
-
Reaction vessel with a condenser and magnetic stirrer
-
Heating mantle
-
Centrifuge or filtration setup
-
Drying oven
Procedure:
-
Drying of Filler: Dry the filler material in a vacuum oven at 105°C for 24 hours to remove any adsorbed moisture.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add the dried filler.
-
Solvent Addition: Add anhydrous toluene to the flask to create a slurry.
-
Addition of this compound: Dissolve this compound in anhydrous toluene and add it to the slurry. The amount of anhydride will depend on the surface area and hydroxyl group concentration of the filler. A typical starting point is 5-10 wt% relative to the filler.
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) under a nitrogen atmosphere with constant stirring. Allow the reaction to proceed for 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the treated filler from the solvent by centrifugation or filtration.
-
Wash the filler repeatedly with fresh toluene to remove any unreacted anhydride.
-
Dry the surface-modified filler in a vacuum oven at 80°C until a constant weight is achieved.
-
-
Characterization: The success of the surface modification can be confirmed by Fourier-Transform Infrared Spectroscopy (FTIR) by observing the appearance of ester carbonyl peaks (~1740 cm⁻¹). The hydrophobicity can be assessed by measuring the contact angle of a water droplet on a pressed pellet of the treated filler.
Protocol 2: Hydrophobic Treatment of Cellulosic Surfaces (e.g., Paper, Fabric)
This protocol outlines a method for rendering cellulosic materials water-repellent.
Materials:
-
This compound
-
Cellulosic substrate (e.g., filter paper, cotton fabric)
-
Anhydrous Acetone or Tetrahydrofuran (THF)
-
Pyridine (as a catalyst, optional)
-
Shallow dish or tray
-
Curing oven
Procedure:
-
Substrate Preparation: Ensure the cellulosic substrate is clean and dry.
-
Sizing Solution Preparation: Dissolve this compound in anhydrous acetone or THF to create a 1-5% (w/v) solution. A small amount of pyridine (e.g., 0.1% v/v) can be added to catalyze the reaction.
-
Impregnation: Immerse the cellulosic substrate in the sizing solution in a shallow dish for 1-5 minutes, ensuring complete saturation.
-
Drying: Remove the substrate from the solution and allow the solvent to evaporate in a fume hood at room temperature.
-
Curing: Place the dried, impregnated substrate in a curing oven at 100-120°C for 30-60 minutes. This step facilitates the reaction between the anhydride and the hydroxyl groups of the cellulose.
-
Post-Treatment: (Optional) The cured material can be rinsed with acetone to remove any unreacted anhydride and then dried.
-
Evaluation: The water repellency of the treated substrate can be evaluated by measuring the water contact angle.
Visualizations
Safety Precautions
This compound is a chemical reagent and should be handled with appropriate safety measures. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound holds promise as an effective sizing agent for imparting hydrophobicity and improving material compatibility. While direct experimental data is sparse, the principles of long-chain fatty acid anhydride chemistry provide a strong basis for its application. The protocols and data presented in these notes, though partially inferred, offer a solid starting point for researchers and professionals to explore the potential of this compound in their specific material science and drug development endeavors. Further research is encouraged to establish a more comprehensive understanding of its performance characteristics.
Troubleshooting & Optimization
minimizing byproduct formation in behenic anhydride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of behenic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include reaction of behenic acid with a dehydrating agent like acetic anhydride, coupling of behenic acid using a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC), and the reaction of behenoyl chloride with behenic acid or its salt. Each method has its own advantages regarding reaction conditions, yield, and byproduct profile.
Q2: What are the primary byproducts to be aware of during this compound synthesis?
A2: The primary byproducts depend on the synthetic route. Common byproducts include:
-
Unreacted Behenic Acid: Incomplete reaction is a common source of this impurity.
-
Acetic Acid: A byproduct when using acetic anhydride, which needs to be removed.
-
Mixed Anhydrides (e.g., Acetic this compound): Can form as an intermediate when using acetic anhydride.
-
Di-behenyl Ketone: Can form at high temperatures, especially during distillation.
-
N,N'-dicyclohexylurea (DCU): A major byproduct when using DCC.
-
N-acyl-N,N'-dicyclohexylurea: A potential byproduct in DCC-mediated reactions.
Q3: How can I minimize the formation of di-behenyl ketone?
A3: Di-fatty ketone formation is often a result of high reaction or purification temperatures. To minimize its formation, it is crucial to conduct the synthesis and any subsequent distillation at the lowest effective temperatures and under vacuum to reduce the boiling point.
Q4: My final product is off-color (yellowish). What is the likely cause and how can I fix it?
A4: A yellow tint in the final product can be due to impurities or degradation products formed at elevated temperatures. To obtain a colorless product, purification by recrystallization from a suitable solvent system, such as benzene and petroleum ether, can be effective. Ensuring all reactions and purifications are performed under an inert atmosphere can also prevent oxidation and color formation.
Q5: What are the recommended analytical techniques to assess the purity of this compound and identify byproducts?
A5: The purity of this compound and the presence of byproducts can be assessed using several analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is useful for identifying the characteristic anhydride carbonyl stretches. Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information and help quantify impurities. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are also valuable for separating and quantifying the components of the reaction mixture.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure stoichiometric amounts of reagents or a slight excess of the dehydrating/coupling agent. - Increase reaction time or temperature moderately, while monitoring for byproduct formation. - Ensure efficient mixing. |
| Hydrolysis of Anhydride | - Use anhydrous reagents and solvents. - Thoroughly dry all glassware before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Loss during Workup/Purification | - Optimize the purification method. For recrystallization, choose a solvent system with good solubility for the anhydride at high temperatures and poor solubility at low temperatures. - For distillation, use a high-vacuum system to minimize thermal degradation. |
Issue 2: Presence of Significant Amounts of Unreacted Behenic Acid
| Potential Cause | Troubleshooting Step |
| Insufficient Dehydrating/Coupling Agent | - Use a slight molar excess of the dehydrating or coupling agent (e.g., acetic anhydride or DCC). |
| Short Reaction Time | - Monitor the reaction progress using TLC or another suitable analytical method to ensure it has gone to completion. |
| Poor Reagent Activity | - Use fresh, high-purity reagents. Acetic anhydride can hydrolyze over time, and DCC can degrade. |
Issue 3: High Levels of Di-behenyl Ketone Detected
| Potential Cause | Troubleshooting Step |
| Excessive Heat during Synthesis | - Maintain the recommended reaction temperature. Avoid localized overheating. |
| High Temperature during Purification | - Purify using short-path distillation under high vacuum to lower the boiling point. - Consider alternative purification methods like recrystallization if high temperatures are problematic. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Typical Yield (%) | Key Byproducts | Advantages | Disadvantages |
| Acetic Anhydride | 70-85% | Acetic acid, mixed anhydrides, di-behenyl ketone | Cost-effective, readily available reagents. | Requires careful temperature control and efficient removal of acetic acid. |
| DCC Coupling | 85-95% | N,N'-dicyclohexylurea (DCU) | High yield, mild reaction conditions. | DCU can be difficult to remove completely, DCC is a known allergen. |
| Behenoyl Chloride | >90% | HCl, unreacted starting materials | High purity product, fast reaction. | Behenoyl chloride is corrosive and moisture-sensitive. |
Table 2: Quantitative Data on Byproduct Formation in a Patented Acetic Anhydride Process
| Product Purity | Di-fatty Ketone Level | Mixed Anhydride Level |
| > 95% | < 300 ppm | < 0.5% |
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride
This protocol is adapted from a general procedure for fatty acid anhydrides.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add behenic acid (1 equivalent).
-
Reagent Addition: Add acetic anhydride (1.5 - 2 equivalents) to the flask.
-
Reaction: Heat the mixture to 140-150°C under a nitrogen atmosphere for 2-3 hours. The acetic acid byproduct will distill off.
-
Removal of Acetic Acid: Apply a vacuum to the system to ensure complete removal of acetic acid and any remaining acetic anhydride.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization. For recrystallization, dissolve the crude product in a minimal amount of hot benzene, followed by the addition of petroleum ether until turbidity is observed. Cool the solution to induce crystallization. Filter the crystals and dry under vacuum.
Protocol 2: Synthesis of this compound using Dicyclohexylcarbodiimide (DCC)
This protocol is based on a general method for the synthesis of fatty acid anhydrides using DCC.
-
Preparation: Dissolve behenic acid (2 equivalents) in an anhydrous solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: In a separate flask, dissolve DCC (1 equivalent) in the same anhydrous solvent.
-
Reaction: Slowly add the DCC solution to the behenic acid solution at 0°C with stirring. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Byproduct Removal: The N,N'-dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the mixture to remove the DCU.
-
Purification: Wash the filtrate with dilute acid and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common issues in this compound synthesis.
purification techniques for high-purity behenic anhydride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity behenic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities found in crude this compound include residual behenic acid, mixed anhydrides (e.g., acetic-behenic anhydride if acetic anhydride is used in synthesis), and color bodies.[1] The starting purity of the behenic acid can also introduce related fatty acid impurities.[1]
Q2: How can I prevent the hydrolysis of this compound during purification and storage?
A2: this compound is susceptible to hydrolysis, which converts it back to behenic acid. To prevent this, it is crucial to use anhydrous (dry) solvents and reagents, and to work under a dry, inert atmosphere (e.g., nitrogen or argon) whenever possible.[2][3] Store high-purity this compound in a tightly sealed container in a desiccator or a controlled low-humidity environment, preferably at a low temperature (-20°C is often recommended).[4]
Q3: What are the recommended purification techniques for achieving high-purity this compound (>99%)?
A3: The primary methods for purifying this compound to high purity are short path distillation and recrystallization. Short path distillation is particularly effective for removing less volatile impurities and achieving purities of approximately 99%.[1] Recrystallization is a robust method for removing a variety of impurities, provided a suitable solvent system is identified.[5]
Q4: Which analytical techniques are suitable for determining the purity of this compound?
A4: Gas Chromatography with Flame Ionization Detection (GC-FID) is a common and effective method for quantifying the purity of this compound and detecting volatile impurities.[6][7] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for analyzing non-volatile impurities.[6][8] Nuclear Magnetic Resonance (NMR) spectroscopy is useful for structural confirmation and can provide information on the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The solute is coming out of solution above its melting point. The solvent may be too nonpolar. | Use a more polar solvent or a solvent mixture. Ensure the cooling process is slow to allow for proper crystal lattice formation.[9] |
| No Crystal Formation | The solution is not supersaturated, or the cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Cool the solution slowly, first to room temperature, then in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound.[10] |
| Low Recovery | Too much solvent was used. The anhydride has some solubility in the cold solvent. The crystals were not completely collected. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Poor Purity/Color | Impurities are co-crystallizing with the product. The solvent is not effectively separating the impurities. | Try a different solvent or a multi-solvent system (e.g., a solvent in which the anhydride is soluble when hot and an anti-solvent in which it is insoluble).[5] Consider a pre-purification step like activated carbon treatment to remove color impurities. |
Short Path Distillation Issues
| Problem | Possible Cause | Solution |
| Product Degradation | The distillation temperature is too high, or the residence time is too long. | Optimize the evaporator temperature and feed rate. A higher vacuum level will lower the required distillation temperature.[11] For this compound, temperatures around 210-220°C have been reported to be effective.[1] |
| Poor Separation | The vacuum level is insufficient. The temperature gradient between the evaporator and condenser is not optimal. | Ensure the vacuum system is free of leaks and can maintain a high vacuum (e.g., in the micron range).[1][11] Adjust the condenser temperature to be low enough to condense the anhydride but high enough to prevent solidification that could clog the system. A condenser temperature of around 90-95°C has been used for this compound.[1] |
| Low Yield | The feed rate is too high for the given temperature and vacuum. Some product is being carried over with the light ends fraction. | Reduce the feed rate to allow for efficient evaporation and condensation.[1] Carefully control the initial distillate cut to remove volatile impurities without significant loss of product.[1] |
| Product Discoloration | Thermal decomposition is occurring. Oxygen may be present in the system. | Lower the distillation temperature by improving the vacuum. Ensure the system is thoroughly purged with an inert gas like nitrogen before heating.[1] |
Quantitative Data
Table 1: Short Path Distillation Parameters for this compound Purification [1]
| Parameter | Value |
| Evaporator Temperature | 210-220°C |
| Pressure | 29-30 microns |
| Internal Condenser Temp. | 90-95°C |
| Wiper Speed | 250-266 rpm |
| Feed Rate | 3 drops/second |
| Resulting Purity | ~99% |
Table 2: Typical Impurity Profile after Short Path Distillation [1]
| Impurity | Concentration |
| Residual Behenic Acid | ~0.5% |
| Mixed Anhydrides | ~0.5% |
Experimental Protocols
Protocol 1: Purification of this compound by Short Path Distillation
Objective: To purify crude this compound to >99% purity.
Apparatus: Short path distillation unit with a heated feed vessel, wiped-film evaporator, internal condenser, and collection flasks for distillate and residue. A high-vacuum pump is also required.
Methodology:
-
System Preparation:
-
Thoroughly clean and dry all components of the short path distillation unit.
-
Assemble the apparatus, ensuring all joints are properly sealed with high-vacuum grease.
-
Connect the vacuum pump and ensure the system can achieve a vacuum in the range of 20-50 microns.
-
-
Sample Loading:
-
Pre-melt the crude this compound in the feed vessel. Maintain the temperature just above its melting point to ensure it is liquid but to minimize thermal stress.
-
-
Distillation Process:
-
Begin to evacuate the system.
-
Once a high vacuum is achieved, set the evaporator jacket temperature to 210-220°C.[1]
-
Set the internal condenser temperature to 90-95°C.[1]
-
Start the wiper blades at a moderate speed (e.g., 250 rpm).[1]
-
Slowly introduce the molten crude this compound into the evaporator at a controlled feed rate (e.g., 3 drops/second).[1]
-
-
Fraction Collection:
-
Collect an initial small fraction (the "forerun" or "distillate cut"), which will contain more volatile impurities. This may be around 10-15% of the total feed.[1]
-
Switch to a clean collection flask to collect the main fraction of purified this compound.
-
The less volatile impurities and color bodies will remain as the residue.
-
-
Shutdown and Product Recovery:
-
Once the feed is exhausted, stop the feed and turn off the heat to the evaporator.
-
Allow the system to cool under vacuum.
-
Once cooled, vent the system with an inert gas (e.g., nitrogen).
-
Collect the solidified, purified this compound from the main fraction collector.
-
Protocol 2: Purity Analysis by GC-FID
Objective: To determine the purity of this compound and quantify residual behenic acid.
Note: Direct analysis of anhydrides can be challenging due to their reactivity. A common approach is to derivatize the sample to convert the anhydride and any residual acid into more stable esters (e.g., methyl esters) for analysis. However, for a direct analysis of the anhydride, specific conditions must be met. The following is a general guideline that would require optimization.
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a high-temperature capillary column suitable for fatty acid analysis (e.g., a DB-FFAP or similar polar phase).
Methodology:
-
Sample Preparation:
-
Melt the this compound sample at a temperature just above its melting point (around 85-90°C).
-
Accurately weigh a small amount of the molten sample (e.g., 10-20 mg) into a volumetric flask.
-
Dissolve and dilute to volume with a dry, aprotic solvent such as chloroform or toluene.
-
-
GC-FID Conditions (Example):
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial Temperature: 160°C, hold for 2 minutes.
-
Ramp: 20°C/minute to 270°C.
-
Hold at 270°C for 20 minutes.
-
-
Injection Volume: 1 µL (splitless mode)
-
(These conditions are starting points and should be optimized for the specific column and instrument used).
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Identify the peaks corresponding to this compound and any impurities (like behenic acid) based on their retention times, which can be determined by running standards.
-
Quantify the purity by calculating the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
References
- 1. US5387705A - Fatty acid anhydride process - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cas 55726-23-3,this compound | lookchem [lookchem.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of trimellitic anhydride and its trimellitic acid impurity by GC/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. achievechem.com [achievechem.com]
optimizing reaction temperature and time for anhydride synthesis
Technical Support Center: Optimizing Anhydride Synthesis
Welcome to the technical support center for anhydride synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in optimizing reaction temperature and time.
Troubleshooting Guides
This section addresses specific issues that may arise during anhydride synthesis, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no anhydride product. What are the possible reasons, and how can I improve the yield?
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] Consider increasing the reaction time or temperature. For instance, in the synthesis of succinic anhydride from succinic acid and acetyl chloride, the mixture is gently refluxed for one and a half to two hours until the acid dissolves completely.[2] However, be aware that excessively high temperatures can sometimes lead to the decomposition of the anhydride, negatively impacting the yield.[3][4]
-
-
Decomposition of Starting Materials or Product: Anhydrides, particularly reactive ones like formic anhydride, can be unstable and decompose at room temperature or upon exposure to moisture.[5] High temperatures can also cause decomposition of the desired anhydride product.[3][4]
-
Solution: For temperature-sensitive compounds, it is crucial to control the reaction temperature. For example, the synthesis of aldehydes from acetic formic anhydride and Grignard reagents is conducted at -70°C to prevent side reactions.[6] If thermal decomposition is suspected, consider using milder reaction conditions or a different synthetic route.
-
-
Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the anhydride back to the corresponding carboxylic acids.[5] It is imperative to ensure anhydrous conditions throughout the procedure.[7]
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion and lower yields.
-
Solution: Carefully optimize the stoichiometry of the reactants. For example, in a triphenylphosphine oxide (TPPO) catalyzed synthesis, reducing the amount of TPPO can significantly lower the yield.[3][4] A slight excess of one reagent, like sodium formate in the preparation of acetic formic anhydride, can help ensure the complete consumption of the other reactant.[7]
-
Issue 2: Formation of Side Products
Question: I am observing significant formation of side products in my reaction. What are they, and how can I prevent them?
Potential Causes & Solutions:
-
Side Reactions at Elevated Temperatures: High reaction temperatures can promote unwanted side reactions, leading to the formation of impurities.
-
Reaction with Solvent: The solvent chosen for the reaction might not be entirely inert and could react with the starting materials or intermediates.
-
Formation of Symmetric Anhydrides in Coupling Reactions: When using coupling agents like dicyclohexylcarbodiimide (DCC) to form amides from carboxylic acids, the formation of a symmetric anhydride is a common side reaction.[9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for anhydride synthesis?
A1: The optimal temperature is highly dependent on the specific reactants and synthetic method employed. Some reactions proceed efficiently at room temperature, such as the synthesis of symmetric carboxylic anhydrides using triphenylphosphine oxide and oxaloyl chloride.[3][4] Others may require elevated temperatures (reflux) to drive the reaction to completion, like the synthesis of succinic anhydride.[2] Conversely, for highly reactive and unstable anhydrides, sub-zero temperatures (e.g., -70°C) are necessary to prevent decomposition and side reactions.[6] It is crucial to consult literature for the specific anhydride you are synthesizing or to empirically determine the optimal temperature.
Q2: How long should I run my anhydride synthesis reaction?
A2: The reaction time can vary from a few minutes to several hours. For the TPPO-catalyzed synthesis of many aromatic anhydrides, the reactants were consumed within 1 hour, and extending the reaction time did not improve the yield.[3][4] However, for aliphatic dicarboxylic acids, a longer reaction time of 5 hours was required to achieve a high yield of the corresponding cyclic anhydride.[3] It is recommended to monitor the reaction's progress to determine the optimal duration.
Q3: Can I use the same reaction conditions for synthesizing different types of anhydrides?
A3: Not necessarily. The reactivity of the starting carboxylic acid can significantly influence the required reaction conditions. For instance, aromatic carboxylic acids are generally more nucleophilic and may react faster and under milder conditions than aliphatic carboxylic acids.[3][4] The synthesis of cyclic anhydrides from dicarboxylic acids can also have different optimal conditions compared to the formation of symmetric anhydrides from monocarboxylic acids.[3][4]
Q4: My anhydride is unstable. How can I handle and store it?
A4: Unstable anhydrides should ideally be used immediately after synthesis.[5] If short-term storage is necessary, it should be done at low temperatures (e.g., 4°C) in a tightly sealed container to minimize decomposition and hydrolysis.[5][7] Care should be taken as decomposition can lead to the evolution of gases like carbon monoxide, causing a pressure buildup in the container.[5]
Data Presentation
Table 1: Optimization of Reaction Conditions for 4-Methylbenzoic Anhydride Synthesis using TPPO/(COCl)₂ [3][4]
| Entry | Solvent | Ph₃PO (equiv) | (COCl)₂ (equiv) | Time (h) | Temperature | Yield (%) |
| 1 | CH₃CN | 1 | 1.3 | 1 | Room Temp | 93 |
| 2 | CH₃CN | 1 | 1.3 | 2 | Room Temp | 93 |
| 3 | CH₃CN | 1 | 1.3 | 5 | Room Temp | 92 |
| 4 | Toluene | 1 | 1.3 | 1 | Room Temp | 85 |
| 5 | CH₂Cl₂ | 1 | 1.3 | 1 | Room Temp | 90 |
| 6 | C₂H₄Cl₂ | 1 | 1.3 | 1 | Room Temp | 91 |
| 7 | CHCl₃ | 1 | 1.3 | 1 | Room Temp | 89 |
| 8 | 1,4-Dioxane | 1 | 1.3 | 1 | Room Temp | 88 |
| 12 | CH₃CN | 0.75 | 1.3 | 1 | Room Temp | 75 |
| 14 | CH₃CN | 0 | 1.3 | 1 | Room Temp | 0 |
Table 2: Effects of Temperature and Time on Succinic Anhydride Synthesis using TPPO/(COCl)₂ [3]
| Entry | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | CH₃CN | 2 | 30 | 85 |
| 2 | CH₃CN | 5 | 30 | 94 |
| 3 | CH₃CN | 8 | 30 | 94 |
| 4 | CH₃CN | 5 | 50 | 82 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Symmetric Anhydrides using TPPO and Oxalyl Chloride[3][4]
-
Setup: To a dry three-neck flask equipped with a magnetic stirrer, add acetonitrile (5 mL) and triphenylphosphine oxide (TPPO) (1 equiv, 5 mmol).
-
Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.3 equiv, 6.5 mmol) dropwise to the stirred mixture. A vigorous reaction will occur with the release of gas.
-
Formation of Intermediate: Stir the resulting transparent solution for 10 minutes at room temperature.
-
Addition of Carboxylic Acid: Add the carboxylic acid (1 equiv, 5 mmol) and triethylamine (1 equiv, 5 mmol) to the solution.
-
Reaction: Stir the reaction mixture for 1-5 hours (depending on the substrate) at 30°C. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture can be directly purified by column chromatography to obtain the desired anhydride.
Protocol 2: Preparation of Acetic Formic Anhydride[7]
-
Setup: In a dry 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, a reflux condenser fitted with a calcium chloride tube, and a dropping funnel, place finely ground sodium formate (4.41 moles) and anhydrous diethyl ether (250 mL).
-
Addition of Acetyl Chloride: To the stirred mixture, add acetyl chloride (3.75 moles) rapidly while maintaining the temperature at 23–27°C. An ice bath can be used to control the exothermic reaction.
-
Reaction: After the addition is complete, stir the mixture for 5.5 hours at 23–27°C.
-
Isolation: Filter the mixture quickly through a Büchner funnel and wash the sodium chloride cake with two portions of anhydrous diethyl ether.
-
Purification: Remove the ether from the filtrate by distillation at reduced pressure. Distill the residue to yield colorless acetic formic anhydride.
Visualizations
Caption: Troubleshooting workflow for low anhydride yield.
Caption: Key factors influencing anhydride synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
preventing premature hydrolysis of behenic anhydride in formulations
Welcome to the technical support center for behenic anhydride formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the premature hydrolysis of this compound in their experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (C₄₄H₈₆O₃) is a symmetrical anhydride of behenic acid, a long-chain saturated fatty acid.[1][2] It is used in various formulations, including pharmaceuticals and cosmetics, often as a lipid-based excipient or as a reactive intermediate. Its stability is crucial because, like other acid anhydrides, it is highly susceptible to hydrolysis.[3][4] Premature hydrolysis converts the anhydride back to two molecules of behenic acid, which can alter the formulation's physical and chemical properties, impact the release profile of active pharmaceutical ingredients (APIs), and compromise the overall efficacy and shelf-life of the product.
Q2: What are the primary factors that cause premature hydrolysis of this compound?
The primary cause of hydrolysis is exposure to water.[4][5] The rate of this reaction is significantly influenced by several factors:
-
Moisture: Even trace amounts of water can initiate hydrolysis. This includes atmospheric humidity and residual moisture in other formulation components.
-
Temperature: Higher temperatures increase the rate of hydrolysis.[3]
-
pH: The hydrolysis of acid anhydrides can be catalyzed by both acids and bases.[3][6] The formulation's micro-pH is therefore a critical factor.
-
Excipient Interactions: Certain excipients can either directly participate in the hydrolysis or introduce residual moisture and reactive impurities that accelerate degradation.[7][8]
Q3: How can I detect and quantify the hydrolysis of this compound in my formulation?
Several analytical methods can be employed to monitor the degradation of this compound and the formation of behenic acid.[9] The choice of method depends on the required sensitivity, quantitation needs, and available instrumentation.[10]
-
High-Performance Liquid Chromatography (HPLC): This is a robust quantitative method for separating and measuring the concentrations of the anhydride and its hydrolysis product.[9][10]
-
Gas Chromatography (GC): GC can be used for the quantitation of volatile impurities and the anhydride itself, often after a derivatization step.[10][11]
-
Infrared (IR) Spectroscopy: This technique can qualitatively track hydrolysis by monitoring the disappearance of the characteristic C=O stretching bands of the anhydride (around 1824 cm⁻¹ and 1758 cm⁻¹) and the appearance of the broader C=O and O-H stretches of the carboxylic acid.[9]
-
Titrimetry: This classic method involves hydrolyzing the anhydride to its diacid form and then titrating with a standardized base to determine the total anhydride content.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation with this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Loss of Assay: The measured concentration of this compound is lower than expected. | Premature hydrolysis due to moisture contamination. | • Use anhydrous solvents and excipients.• Perform formulation steps under a dry, inert atmosphere (e.g., nitrogen or argon).• Store raw materials and final formulation in desiccated and tightly sealed containers. |
| Change in Physical Appearance: The formulation shows changes in texture, viscosity, or exhibits crystallization. | Formation of behenic acid, which has different physical properties (e.g., melting point, solubility) than the anhydride. | • Re-evaluate the compatibility of all excipients.• Implement stricter moisture control during manufacturing and storage.• Analyze the formulation using techniques like DSC or XRD to identify the crystalline species. |
| Inconsistent Product Performance: Batch-to-batch variability in drug release or other performance metrics. | Inconsistent levels of hydrolysis due to variations in raw material moisture content or processing conditions. | • Establish stringent specifications for the water content of all raw materials.• Standardize and validate all processing steps to ensure consistent moisture exposure.• Implement in-process controls to monitor for hydrolysis. |
| pH Shift in Formulation: The pH of the aqueous phase of the formulation decreases over time. | Hydrolysis of this compound produces two equivalents of behenic acid, which lowers the pH. | • If compatible with the API, consider using a buffering agent to maintain a stable pH.• Focus on preventing hydrolysis as the primary solution (see "Loss of Assay" solutions). |
Quantitative Data Summary: Analytical Method Comparison
The following table summarizes the typical performance characteristics of common analytical methods used for anhydride purity assessment.
| Parameter | HPLC | GC | Titrimetry |
| Principle | Separation based on polarity | Separation based on volatility | Neutralization reaction |
| Primary Use | Quantitation of anhydride and non-volatile impurities | Quantitation of volatile impurities and anhydride | Assay of total anhydride content |
| Linearity (r²) | > 0.999 | > 0.999 | N/A (Direct Method) |
| Precision (RSD%) | < 2% | < 3% | < 1% |
| Key Advantage | High specificity and sensitivity | Excellent for volatile impurities | Simple, cost-effective |
| Key Limitation | Requires method development | May require derivatization | Non-specific; titrates all acidic species |
| (Data synthesized from typical performance characteristics for organic anhydride analysis)[10] |
Experimental Protocols
Protocol 1: Quantification of this compound and Behenic Acid by HPLC
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound in a formulation.
-
Instrumentation: An HPLC system equipped with a UV or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is required, as this compound lacks a strong chromophore.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water. A small amount of acid (e.g., 0.1% formic acid) may be added to suppress the ionization of behenic acid.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature, for example, 30 °C, to ensure reproducible retention times.
-
Sample Preparation:
-
Accurately weigh a portion of the formulation.
-
Dissolve the sample in a suitable anhydrous organic solvent (e.g., tetrahydrofuran or a mixture of acetonitrile and isopropanol).
-
Filter the sample through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) before injection.
-
-
Standard Preparation:
-
Prepare stock solutions of this compound and behenic acid reference standards in the same solvent used for the sample.
-
Create a series of calibration standards by diluting the stock solutions to bracket the expected concentration range in the samples.
-
-
Analysis: Inject the standards and samples. Quantify the amount of this compound and behenic acid in the samples by comparing the peak areas to the calibration curve.
Visual Guides
Hydrolysis Reaction of this compound
The following diagram illustrates the fundamental hydrolysis reaction where one molecule of this compound reacts with one molecule of water to yield two molecules of behenic acid.
References
- 1. scbt.com [scbt.com]
- 2. Cas 55726-23-3,this compound | lookchem [lookchem.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jianhaidulab.com [jianhaidulab.com]
troubleshooting low yields in fatty acid anhydride preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low yields during the synthesis of fatty acid anhydrides.
Frequently Asked Questions (FAQs)
Q1: My reaction seems incomplete, resulting in a low yield of fatty acid anhydride. What can I do?
A: An incomplete reaction is a common cause of low yields. This can often be attributed to suboptimal reaction conditions such as temperature, reaction time, or the inefficient removal of byproducts that inhibit the reaction from proceeding to completion.
Troubleshooting Steps:
-
Optimize Reaction Temperature and Time: High temperatures can cause degradation and the formation of byproducts like di-fatty ketones.[1] Conversely, a temperature that is too low may lead to an impractically slow reaction rate. Systematically vary the temperature and monitor the reaction progress over time using an appropriate analytical method (see Q4).
-
Employ Vacuum Distillation: When using dehydrating agents like acetic anhydride, the reaction is often an equilibrium process.[1] The continual removal of the lower boiling point acid byproduct (e.g., acetic acid) via vacuum distillation is crucial to drive the reaction towards the formation of the desired symmetrical fatty acid anhydride.[1][2]
-
Ensure Proper Stoichiometry: The molar ratio of the dehydrating agent to the fatty acid can significantly impact the overall yield.[1][3] While a stoichiometric amount is a good starting point, an excess of the dehydrating agent may be required to drive the reaction to completion.[1]
Experimental Protocol: Synthesis using Acetic Anhydride
This protocol is adapted from methods describing the reaction of a higher fatty acid with a dehydrating agent.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, melt the fatty acid (e.g., behenic acid) under an inert atmosphere (e.g., nitrogen sparge).[1]
-
Addition of Reagent: Add an equimolar quantity of high-purity (≥99%) acetic anhydride to the melted fatty acid.[1]
-
Initial Reaction: Maintain the reaction at a moderate temperature (e.g., 75-90°C) at atmospheric pressure for approximately 20-30 minutes.[1]
-
Byproduct Removal: Gradually apply a vacuum to the system. The acetic acid byproduct will begin to distill off. Continue the distillation, potentially increasing the temperature slightly, until no more acetic acid is collected.[1] This step drives the conversion of mixed anhydrides to the desired symmetrical anhydrides.[1]
-
Purification: The crude product can be purified by high-vacuum, short-path evaporation to remove unreacted fatty acids and any remaining mixed anhydrides.[1]
Data Presentation: Effect of Reaction Conditions on Purity
The following table summarizes typical conditions and expected purity levels for a two-stage process involving reaction with a dehydrating agent followed by purification.
| Parameter | Stage 1: Reaction | Stage 2: Purification (Short Path Evaporation) |
| Temperature | 75°C - 90°C | 100°C - 220°C |
| Pressure | Atmospheric, then gradual vacuum | 0.001 mmHg - 1 mmHg |
| Duration | 1 - 2 hours | 0.1 - 1 minute |
| Resulting Purity | >80% conversion to anhydrides | >95% symmetrical anhydride |
| Key Byproducts | Acetic acid, mixed anhydrides | Unreacted fatty acids, di-fatty ketones (<300 ppm) |
Data compiled from patent literature describing best practices.[1]
Visualization: Workflow for Optimizing Anhydride Synthesis
Caption: Workflow for troubleshooting an incomplete reaction.
Q2: Could residual moisture be the cause of my low yield?
A: Absolutely. Fatty acid anhydrides are highly susceptible to hydrolysis.[4] Even trace amounts of water in your reagents, solvents, or glassware can convert the anhydride product back into its corresponding carboxylic acid, drastically reducing your isolated yield. This is a particularly critical issue in small-scale preparations.[5]
Troubleshooting Steps:
-
Dry Glassware: Ensure all glassware is rigorously dried before use, either by oven-drying (e.g., >100°C for several hours) or flame-drying under vacuum.
-
Use Anhydrous Reagents: Use freshly opened or properly stored anhydrous solvents. If necessary, distill solvents over an appropriate drying agent. Ensure fatty acid starting materials are dry.
-
Maintain an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system. Using a drying tube on your condenser is a good practice.
Visualization: Hydrolysis of Fatty Acid Anhydride
Caption: Unwanted hydrolysis reaction pathway.
Q3: I am using a coupling agent like dicyclohexylcarbodiimide (DCC) and my yields are still poor. What is going wrong?
A: While coupling agents like DCC can produce fatty acid anhydrides in high yields (87-94%) under mild conditions, low yields can occur due to side reactions or improper solvent selection.[6][7]
Troubleshooting Steps:
-
Monitor for Side Products: The primary side reaction with carbodiimides is the formation of an N-acylurea byproduct, which can be difficult to separate from the desired anhydride.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting fatty acid and the formation of both the anhydride and the N-acylurea.
-
Choose the Optimal Solvent: The choice of solvent can significantly influence the reaction pathway. For the reaction of fatty acids with DCC, non-polar solvents like carbon tetrachloride have been shown to provide the highest yields.[8]
-
Purification: The main byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents and can often be removed by simple filtration.[8]
Experimental Protocol: DCC-Mediated Anhydride Synthesis
This protocol is based on the method described by Selinger and Lapidot.[6][7][8]
-
Dissolve Fatty Acid: Dissolve the fatty acid (e.g., palmitic acid, 2 mmol) in carbon tetrachloride (10 mL) in a flask at room temperature.
-
Add DCC: Add a solution of DCC (1 mmol) in carbon tetrachloride (5 mL) to the fatty acid solution.
-
React: Stir the mixture at room temperature. The reaction is typically complete within 40-60 minutes.[8] The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Isolate Product: Remove the precipitated DCU by filtration.
-
Analyze: The filtrate contains the fatty acid anhydride. The solvent can be removed under reduced pressure. The yield can be determined after purification if necessary.[8]
Data Presentation: Effect of Solvent on DCC Coupling Yield
| Solvent | Yield of Palmitic Anhydride (%) |
| Carbon Tetrachloride | 94% |
| Benzene | 78% |
| Diethyl Ether | 71% |
| Pyridine | 0% |
| Chloroform | 0% |
Table adapted from Selinger, Z., and Lapidot, Y. (1966). Journal of Lipid Research, 7(1), 174-5.[6][8]
Visualization: DCC Reaction and Side-Reaction Pathway
Caption: Desired vs. side reaction in DCC coupling.
Q4: How can I be sure that my low yield isn't actually a purity issue?
A: A low isolated yield after purification might stem from a crude product that is heavily contaminated with starting materials or byproducts. It is essential to use analytical techniques to accurately assess the purity of both the crude and purified material.[9]
Troubleshooting Steps:
-
Analyze the Crude Mixture: Before purification, analyze a sample of the reaction mixture. This can tell you the conversion rate and the profile of impurities.
-
Choose the Right Technique: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying anhydrides, their corresponding acids, and other impurities.[10] Quantitative Nuclear Magnetic Resonance (qNMR) can determine absolute purity without needing a reference standard of the anhydride itself.[10]
Data Presentation: Comparison of Analytical Methods for Anhydride Purity
| Method | Principle | Sample Throughput | Impurity Profiling | Key Advantage |
| HPLC | Separation by polarity | Moderate to High | Excellent | Versatile for separating anhydride and corresponding acid.[10] |
| GC | Separation by boiling point | High | Excellent for volatile impurities | Good for analyzing mixed anhydrides and symmetrical anhydrides.[9] |
| qNMR | Signal integration vs. internal standard | Low to Moderate | Good for structural elucidation | Provides absolute purity without a specific analyte standard.[10] |
| Titrimetry | Acid-base titration | Moderate | Poor | Simple and accurate but lacks specificity. |
This table summarizes typical performance characteristics for the analysis of organic anhydrides.[10]
Experimental Protocol: Sample Preparation for HPLC Analysis
This is a general protocol for analyzing anhydride purity.[10]
-
Instrumentation: Use an HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is typically suitable (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with an acid modifier like 0.1% phosphoric acid) is common.[9][10]
-
Sample Preparation: Accurately weigh ~10 mg of the anhydride sample and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Injection: Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Quantitation: Purity can be determined by area normalization or by using an external calibration curve with a certified reference standard.[10]
Q5: Are there alternative reagents or methods that might improve my yield?
A: Yes, if a particular method is consistently giving low yields, exploring alternative synthetic routes is a valid strategy. The optimal method depends on the specific fatty acid, scale, and available resources.
Alternative Approaches:
-
Acyl Chloride Route: A highly reliable two-step method involves first converting the fatty acid to a more reactive acyl chloride (e.g., using thionyl chloride or oxalyl chloride). The acyl chloride is then reacted with a carboxylate salt (formed by deprotonating the fatty acid with a non-nucleophilic base) to form the anhydride.[11][12]
-
Alternative Coupling Agents: Besides DCC, other dehydrating agents can be effective. For example, 2-chloro-1,3-dimethylimidazolinium chloride (DMC) is a highly reactive agent whose byproducts are water-soluble, simplifying purification.[13]
-
Thermal Dehydration: For some fatty acids, direct thermal dehydration at high temperatures (>175°C) can be used, but this method risks thermal degradation and is generally less controlled than chemical methods.[1]
Visualization: Synthetic Routes to Fatty Acid Anhydrides
Caption: Overview of different synthetic pathways.
References
- 1. US5387705A - Fatty acid anhydride process - Google Patents [patents.google.com]
- 2. US2246599A - Process of making higher fatty acid anhydrides - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Anhydride synthesis [organic-chemistry.org]
Technical Support Center: Strategies to Improve Drug Encapsulation in Behenic Anhydride Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of therapeutic agents within behenic anhydride matrices.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Drug Encapsulation Efficiency (%EE)
Question: My encapsulation efficiency is consistently low. What are the potential causes and how can I improve it?
Answer:
Low encapsulation efficiency is a common challenge, often stemming from the physicochemical properties of the drug and the formulation parameters. Here are the primary causes and troubleshooting strategies:
-
Drug Solubility:
-
Hydrophilic Drugs: These drugs have a high affinity for the external aqueous phase during emulsion-based encapsulation methods, leading to significant drug loss.
-
Strategy 1: pH Modification: Adjust the pH of the aqueous phase to a level where the drug's ionization is minimized, thereby reducing its aqueous solubility.
-
Strategy 2: Double Emulsion Technique (w/o/w): For highly water-soluble drugs, a water-in-oil-in-water (w/o/w) double emulsion method can be employed to create an additional barrier to drug partitioning into the external aqueous phase.
-
-
Hydrophobic Drugs: While generally more compatible with lipidic matrices, poor solubility in the molten this compound can still be an issue.
-
Strategy 1: Increase Drug Solubility in the Matrix: The drug should be fully dissolved in the molten this compound before the emulsification or dispersion step. Increasing the temperature of the molten lipid (while ensuring drug stability) can enhance solubility.
-
Strategy 2: Solid Dispersion: Consider preparing an amorphous solid dispersion of the drug with a suitable carrier before incorporating it into the this compound matrix.
-
-
-
Formulation & Process Parameters:
-
Drug-to-Polymer Ratio: An excessively high drug loading can lead to saturation of the matrix, resulting in drug crystallization at the surface of the microspheres.
-
Strategy: Optimize Drug Loading: Systematically vary the drug-to-behenic anhydride ratio to find the optimal loading that maximizes encapsulation without causing saturation.
-
-
Stirring Speed/Homogenization: In emulsion-based methods, very high shear forces can lead to the formation of very small droplets with a large surface area, which can accelerate drug diffusion into the external phase.
-
Strategy: Optimize Stirring Speed: Experiment with different stirring or homogenization speeds to achieve a balance between forming a stable emulsion and minimizing drug loss.
-
-
Issue 2: High Initial Burst Release
Question: My formulation shows a high initial burst release of the encapsulated drug. How can I achieve a more controlled, sustained release profile?
Answer:
A significant burst release is often indicative of a high concentration of the drug adsorbed onto the surface of the this compound matrix.
-
Surface-Associated Drug:
-
Strategy 1: Washing Step: After microsphere preparation, incorporate a washing step with a suitable solvent in which the drug is soluble but the matrix is not. This will remove the surface-adsorbed drug.
-
Strategy 2: Optimize Drug Loading: As mentioned for low %EE, reducing the drug loading can prevent the saturation of the matrix and subsequent surface crystallization.
-
-
Matrix Porosity:
-
Strategy: Modify Matrix Structure: The inclusion of certain excipients can modify the porosity and tortuosity of the matrix, thereby controlling the initial drug release. Experiment with the addition of small amounts of other hydrophobic excipients to create a denser matrix.
-
Issue 3: Particle Aggregation and Poor Particle Morphology
Question: The prepared this compound particles are aggregated and not spherical. What could be the cause?
Answer:
Particle aggregation and irregular morphology can affect the flowability, stability, and release characteristics of the formulation.
-
Insufficient Surfactant Concentration: In emulsion-based methods, surfactants are crucial for stabilizing the formed droplets and preventing their coalescence.
-
Strategy: Optimize Surfactant Concentration: Increase the concentration of the surfactant in the external phase to ensure adequate coverage of the droplet surface.
-
-
Inadequate Stirring: Insufficient agitation may not provide enough energy to break down the dispersed phase into uniform, spherical droplets.
-
Strategy: Adjust Stirring Rate: Optimize the stirring speed to achieve the desired particle size and sphericity.
-
-
Rapid Solidification: If the matrix solidifies too quickly and unevenly, it can lead to irregular shapes.
-
Strategy: Controlled Cooling: In melt dispersion methods, control the cooling rate of the emulsion to allow for gradual and uniform solidification of the this compound particles.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of this compound, and why is it important?
A1: this compound has a relatively low melting point, typically in the range of 70-80°C. This is a crucial parameter as it allows for the use of melt-based encapsulation techniques at temperatures that are often suitable for thermolabile drugs. It is essential to know the exact melting point of your specific this compound source, as impurities can affect it.
Q2: How does the hydrophobicity of this compound affect drug release?
A2: this compound is highly hydrophobic, which is a key property for achieving sustained drug release. This hydrophobicity forms a significant barrier to water penetration into the matrix. Drug release is therefore primarily controlled by the slow erosion of the matrix surface and diffusion of the drug through the lipidic environment. For very poorly water-soluble drugs, the dissolution of the drug within the matrix can become the rate-limiting step.
Q3: Can I use this compound for encapsulating hydrophilic drugs?
A3: Yes, but it can be challenging due to the high potential for the drug to partition into the aqueous phase during formulation. To improve the encapsulation of hydrophilic drugs, consider using a water-in-oil-in-water (w/o/w) double emulsion method or modifying the pH of the aqueous phase to decrease the drug's solubility.
Q4: What analytical techniques are recommended for characterizing drug-loaded this compound matrices?
A4: A combination of techniques is recommended:
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Particle Size and Morphology: Scanning Electron Microscopy (SEM) and laser diffraction.
-
Encapsulation Efficiency: Spectrophotometry (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of encapsulated drug.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) to assess the physical state of the drug within the matrix (crystalline or amorphous) and to confirm the melting behavior.
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In Vitro Drug Release: A dissolution apparatus (e.g., USP Apparatus 2) with a suitable release medium.
Data Presentation
The following tables provide illustrative data on how formulation variables can impact the characteristics of drug-loaded this compound microspheres. Disclaimer: This data is for illustrative purposes to demonstrate expected trends, as specific quantitative data for this compound matrices is limited in publicly available literature.
Table 1: Effect of Drug-to-Polymer Ratio on Encapsulation Efficiency and Particle Size
| Formulation ID | Drug:this compound Ratio (w/w) | Stirring Speed (rpm) | Encapsulation Efficiency (%) | Mean Particle Size (µm) |
| BA-1 | 1:10 | 1000 | 85.2 ± 3.1 | 155.4 ± 8.2 |
| BA-2 | 1:5 | 1000 | 76.5 ± 4.5 | 162.1 ± 9.5 |
| BA-3 | 1:2 | 1000 | 58.9 ± 5.2 | 170.8 ± 11.3 |
Table 2: Effect of Stirring Speed on Particle Size and Encapsulation Efficiency
| Formulation ID | Drug:this compound Ratio (w/w) | Stirring Speed (rpm) | Encapsulation Efficiency (%) | Mean Particle Size (µm) |
| BA-4 | 1:8 | 500 | 88.1 ± 2.9 | 250.6 ± 15.4 |
| BA-5 | 1:8 | 1000 | 82.4 ± 3.8 | 158.3 ± 9.1 |
| BA-6 | 1:8 | 1500 | 75.9 ± 4.1 | 95.7 ± 7.6 |
Experimental Protocols
Protocol 1: Preparation of this compound Microspheres by Melt Dispersion
This protocol is suitable for the encapsulation of hydrophobic drugs.
Materials:
-
This compound
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Active Pharmaceutical Ingredient (API)
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Surfactant (e.g., Polysorbate 80, Polyvinyl alcohol)
-
Distilled Water
Equipment:
-
Hot plate with magnetic stirrer
-
Beakers
-
Homogenizer (optional)
-
Filtration system
-
Drying oven or lyophilizer
Procedure:
-
Preparation of the External Phase: Prepare an aqueous solution of the surfactant (e.g., 1% w/v Polysorbate 80 in distilled water). Heat this solution to approximately 10°C above the melting point of this compound.
-
Preparation of the Internal Phase: In a separate beaker, melt the this compound on a hot plate. Once molten, add the API and stir until it is completely dissolved. Maintain the temperature of this molten mixture about 10°C above the melting point of the anhydride.
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Emulsification: Slowly add the molten internal phase to the heated external aqueous phase while stirring at a controlled speed (e.g., 800-1200 rpm). Continue stirring for a specified period (e.g., 15-30 minutes) to form a stable oil-in-water emulsion. A homogenizer can be used at this stage for a shorter duration to achieve smaller particle sizes.
-
Solidification: Transfer the hot emulsion to a beaker containing cold water (2-4°C) while continuing to stir. This will cause the molten this compound droplets to solidify into microspheres.
-
Washing and Collection: Collect the microspheres by filtration. Wash them several times with distilled water to remove the surfactant and any unencapsulated drug from the surface.
-
Drying: Dry the collected microspheres in a drying oven at a temperature below the melting point of the anhydride or by lyophilization.
Protocol 2: Determination of Encapsulation Efficiency (%EE)
-
Sample Preparation: Accurately weigh a known amount of the drug-loaded microspheres (e.g., 20 mg).
-
Dissolution: Dissolve the microspheres in a suitable organic solvent in which both the this compound and the drug are soluble (e.g., dichloromethane, chloroform).
-
Quantification: Analyze the resulting solution using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the actual amount of drug encapsulated in the microspheres.
-
Calculation: Calculate the %EE using the following formula:
%EE = (Actual Drug Content / Theoretical Drug Content) x 100
Visualizations
Caption: Troubleshooting logic for low drug encapsulation efficiency.
Caption: Workflow for preparing this compound microspheres.
controlling particle size and polydispersity of behenic anhydride nanoparticles
This technical support center is designed to assist researchers, scientists, and drug development professionals in controlling the particle size and polydispersity of behenic anhydride nanoparticles. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis of this compound nanoparticles, particularly when using the hot homogenization technique.
Issue 1: The average particle size of my this compound nanoparticles is consistently too large.
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Potential Cause 1: Inadequate Homogenization Energy
-
Solution: The energy input during the emulsification step is crucial for reducing the size of the lipid droplets. Increasing the homogenization speed or pressure can lead to smaller particle sizes.[1][2] For probe sonication, increasing the sonication time and power can also decrease particle size. However, excessive energy input can sometimes lead to particle aggregation due to increased surface free energy.[3] It is important to optimize these parameters for your specific formulation.
-
-
Potential Cause 2: Inefficient Surfactant Concentration or Type
-
Solution: The concentration and type of surfactant play a pivotal role in stabilizing the newly formed nanoparticles and preventing their aggregation. An insufficient amount of surfactant will not adequately cover the surface of the nanoparticles, leading to coalescence and larger particle sizes. Studies have shown that particle size is often inversely correlated with surfactant concentration.[4] Consider screening different surfactants or using a combination of surfactants (co-surfactants) to achieve better stabilization.[5]
-
-
Potential Cause 3: High Lipid Concentration
-
Solution: A high concentration of this compound in the formulation can lead to increased viscosity of the dispersed phase, which can hinder efficient particle size reduction during homogenization. This can also increase the rate of droplet agglomeration.[5] Try reducing the lipid content in your formulation. Typically, lipid concentrations range from 0.1% to 30% (w/w).[6]
-
Issue 2: The polydispersity index (PDI) of my nanoparticle suspension is too high (e.g., > 0.3).
-
Potential Cause 1: Non-uniform Homogenization
-
Solution: Ensure that the entire sample is subjected to uniform homogenization. For high-pressure homogenization, ensure there are no blockages and that the pressure is stable. For probe sonication, ensure the probe is appropriately positioned within the sample to create a uniform energy field. Inconsistent energy distribution can lead to a wide range of particle sizes.
-
-
Potential Cause 2: Sub-optimal Surfactant System
-
Solution: The choice of surfactant and its concentration is critical for maintaining a narrow size distribution. A surfactant that is not effective at quickly adsorbing to the surface of the newly formed droplets can result in a polydisperse system. Experiment with different surfactants or combinations of surfactants to find the optimal system for this compound. The use of co-surfactants can sometimes lead to more stable and uniform nanoparticles.[5]
-
-
Potential Cause 3: Ostwald Ripening
-
Solution: Ostwald ripening is a phenomenon where smaller particles dissolve and redeposit onto larger particles, leading to an increase in the average particle size and PDI over time. This can be minimized by using a surfactant that effectively stabilizes the nanoparticles and by optimizing the storage conditions (e.g., temperature).
-
Issue 3: I am observing aggregation or gelation of my nanoparticle suspension upon cooling.
-
Potential Cause 1: Insufficient Surfactant Concentration
-
Solution: Aggregation upon cooling is often a sign of insufficient stabilization. The surfactant concentration may not be high enough to provide an adequate steric or electrostatic barrier to prevent the nanoparticles from clumping together as they solidify.[4] Increasing the surfactant concentration can often resolve this issue.
-
-
Potential Cause 2: Crystallization of the Lipid
-
Solution: The cooling process can induce the crystallization of the lipid, which may lead to aggregation. A rapid cooling process can sometimes help to form smaller, more stable particles. Some researchers suggest that this issue is related to the crystallization of lipids and not necessarily colloidal instability.
-
-
Potential Cause 3: Inappropriate Storage Conditions
-
Solution: Storing the nanoparticle suspension at an inappropriate temperature can lead to instability. For many solid lipid nanoparticle formulations, storage at 4°C is recommended to maintain stability.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical and acceptable particle size and PDI for this compound nanoparticles?
A1: The desired particle size for this compound nanoparticles often falls within the range of 100-300 nm for applications in drug delivery.[3] An acceptable Polydispersity Index (PDI) is typically below 0.3, which indicates a relatively narrow and monodisperse size distribution.
Q2: How does the type of surfactant affect the properties of this compound nanoparticles?
A2: The choice of surfactant is critical as it influences particle size, stability, and even the biological fate of the nanoparticles. Surfactants with a good balance of hydrophilic and lipophilic properties (HLB value) are generally preferred. Polysorbates (e.g., Polysorbate 80) and poloxamers are commonly used non-ionic surfactants that provide steric stabilization and can lead to smaller, more stable nanoparticles. The compatibility between the lipid and the surfactant is also a key factor.[7]
Q3: Can I use a co-surfactant in my formulation? What are the benefits?
A3: Yes, using a co-surfactant is a common practice and can be beneficial. Co-surfactants can improve the packing of the surfactant molecules at the oil-water interface, leading to a more stable emulsion during the homogenization process and resulting in smaller and more uniform nanoparticles.[5]
Q4: What is the importance of the zeta potential for my this compound nanoparticle suspension?
A4: The zeta potential is a measure of the surface charge of the nanoparticles and is an important indicator of the stability of the colloidal suspension. A higher absolute zeta potential (e.g., > |30| mV) generally indicates good electrostatic repulsion between particles, which helps to prevent aggregation. For sterically stabilized nanoparticles (using non-ionic surfactants), the zeta potential may be closer to neutral, and stability is maintained by the polymer chains on the surface preventing close contact between particles.
Q5: How can I improve the long-term stability of my this compound nanoparticle suspension?
A5: To improve long-term stability, ensure you have an optimized surfactant system (type and concentration) that provides a strong steric or electrostatic barrier.[4] Storing the suspension at a suitable temperature, typically refrigerated, can also slow down degradation processes. Freeze-drying (lyophilization) with the use of cryoprotectants is another common method to produce a stable powder form of the nanoparticles for long-term storage.
Data Presentation
The following table summarizes the influence of key formulation and process parameters on the particle size and polydispersity index (PDI) of solid lipid nanoparticles containing glyceryl behenate, providing a reference for optimizing this compound nanoparticle synthesis.
| Parameter | Variation | Effect on Particle Size (PS) | Effect on Polydispersity Index (PDI) | Reference |
| Polysorbate 80 Concentration | Increasing from 35% to 45% | Decrease | Decrease | [8] |
| Ultrasound Treatment Time | Increasing from 5 to 10 minutes | Decrease | No significant change | [8] |
| Lipid Composition (Glyceryl Behenate proportion) | Increasing proportion | Varies depending on other lipids | Varies depending on other lipids | [8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Hot Homogenization
This protocol describes a general method for preparing this compound solid lipid nanoparticles (SLNs).
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound and any lipophilic drug to be encapsulated.
-
Heat the mixture in a beaker at a temperature approximately 5-10°C above the melting point of this compound (around 80-85°C) until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the desired amount of surfactant (e.g., Polysorbate 80) and dissolve it in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise while stirring at a moderate speed (e.g., 800-1000 rpm) using a magnetic stirrer.
-
Continue stirring for a few minutes to form a coarse oil-in-water pre-emulsion.
-
-
High-Shear Homogenization:
-
Immediately subject the hot pre-emulsion to high-shear homogenization using a high-speed homogenizer (e.g., Ultra-Turrax) at a speed of 10,000-20,000 rpm for 5-10 minutes. This step is critical for reducing the droplet size.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring.
-
As the lipid droplets cool and solidify, a milky-white aqueous dispersion of this compound nanoparticles will be formed.
-
-
Characterization:
-
Measure the particle size and PDI of the nanoparticle suspension using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the surface charge and stability.
-
Visualization
Caption: Troubleshooting workflow for optimizing this compound nanoparticle synthesis.
References
- 1. scholar.ui.ac.id [scholar.ui.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. mdpi.com [mdpi.com]
- 7. Surfactant Effect on the Physicochemical Characteristics of Solid Lipid Nanoparticles Based on Pillar[5]arenes | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Behenic Anhydride Solubility for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for addressing the poor solubility of behenic anhydride in aqueous solutions for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
This compound (C44H86O3) is the symmetrical anhydride of behenic acid, a C22 long-chain saturated fatty acid.[1] Its structure consists of two 22-carbon acyl chains linked by an oxygen atom, making it extremely nonpolar and hydrophobic. This long, nonpolar hydrocarbon nature results in very poor solubility in water and aqueous cell culture media.[1][2]
Q2: What happens to this compound in aqueous media? Is it stable?
All acid anhydrides are thermodynamically unstable in water and will eventually hydrolyze.[3] this compound will hydrolyze to form two molecules of behenic acid. The rate of this hydrolysis can range from minutes to hours and is dependent on factors like pH, temperature, and the presence of catalysts.[3][4] This is a critical consideration, as the biological effects observed may be due to the anhydride itself, the resulting behenic acid, or a combination of both.
Q3: Should I use this compound or behenic acid for my experiments?
Choose this compound if your goal is to study its specific reactivity, such as its ability to acylate proteins or other molecules. If the primary goal is to investigate the effects of elevated levels of the C22 fatty acid, using behenic acid directly may be more straightforward. In either case, a proper solubilization method is required.
Troubleshooting Guide: Dissolution Issues
Problem: My this compound is not dissolving or is precipitating in the cell culture medium.
This is the most common challenge. The initial step is to create a concentrated stock solution in an organic solvent, which is then diluted into the final aqueous medium. If precipitation still occurs, further strategies are needed.
Workflow for Troubleshooting this compound Solubility
Solution 1: Use an Organic Solvent to Prepare a Stock Solution
Dissolving this compound in a small volume of an appropriate organic solvent before diluting it into your aqueous medium is the first step.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are the most common choices for preparing stock solutions for cell culture.[5][6]
-
Procedure: Dissolve the this compound in 100% DMSO or ethanol to make a high-concentration stock (e.g., 200-1000x the final desired concentration). Warm the solution gently (37-50°C) and sonicate if necessary to aid dissolution.[2][5]
-
Critical Step: Add the stock solution to your final culture medium drop-by-drop while vortexing or stirring to facilitate dispersion and minimize immediate precipitation.
| Solvent | Polarity | Notes |
| DMSO | Polar Aprotic | Excellent solubilizing power for many hydrophobic compounds.[7] Use cell-culture grade. |
| Ethanol | Polar Protic | Good choice, but final concentration must be kept very low.[5] Use absolute (200 proof) ethanol. |
| DMF | Polar Aprotic | High solubilizing power, but generally more toxic to cells than DMSO. |
| Dichloromethane | Nonpolar | Useful for initial solubilization but must be completely removed by evaporation before adding aqueous media (see Thin-Film Method). |
Table 1: Properties of common organic solvents for initial solubilization. Data sourced from[8][9].
Solution 2: Optimize the Final Solvent Concentration
The final concentration of the organic solvent in the cell culture medium is critical, as high concentrations can be toxic to cells.[5][7]
-
General Rule: Aim to keep the final concentration of DMSO or ethanol at or below 0.5% (v/v).[7][10][11] Many researchers recommend a maximum of 0.1% for sensitive cell lines or long-term experiments.[11][12]
-
Action: Always run a vehicle control experiment containing the same final concentration of the organic solvent without your compound to ensure that the observed effects are not due to the solvent itself.[13]
| Final Concentration | General Cellular Tolerance |
| < 0.1% | Generally considered safe for most cell lines with minimal effects.[11][12] |
| 0.1% - 0.5% | Tolerated by many robust cell lines for exposures up to 72 hours.[7][11] A common working range. |
| 0.5% - 1.0% | May cause cytotoxicity in some cell lines; requires careful validation.[11][12] |
| > 1.0% | Often toxic and can cause significant cell death or altered cell function.[11][13] |
Table 2: General guidelines for maximum final solvent concentrations in cell culture.
Solution 3: Use a Carrier Protein (BSA)
For long-chain fatty acids and their derivatives, complexing them with bovine serum albumin (BSA) is a standard and highly effective method that mimics physiological transport.[5][14][15]
-
Mechanism: The hydrophobic tails of the this compound bind to hydrophobic pockets within the BSA protein, rendering the complex soluble in aqueous media.[14]
-
Benefit: This method delivers the compound to cells in a more physiologically relevant manner and avoids the potential toxicity of organic solvents.[14]
Solution 4: Alternative Solubilization Methods
If the above methods are unsuitable, consider these advanced formulation strategies:
-
Thin-Film Hydration: This technique involves dissolving the this compound in a volatile organic solvent (like chloroform or methanol), evaporating the solvent to create a thin lipid film, and then hydrating the film with warm aqueous buffer or media. This process forms micelles or liposomes, which can be added to cell cultures.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[16][17] This can be an effective alternative to BSA, particularly in serum-free systems.[17]
Detailed Experimental Protocols
Protocol 1: Complexation with Bovine Serum Albumin (BSA)
This protocol is adapted from methods used for long-chain fatty acids.[5]
-
Prepare BSA Solution: Prepare a 10% (w/v) solution of fatty-acid-free BSA in serum-free culture medium or PBS. Warm to 37°C and stir until fully dissolved.
-
Prepare Anhydride Stock: Dissolve this compound in ethanol to create a concentrated stock (e.g., 50-100 mM).
-
Complexation: Warm the 10% BSA solution to 37°C. While stirring vigorously, slowly add the ethanolic stock solution of this compound to the BSA solution to achieve the desired final molar ratio (e.g., 2:1 to 5:1 fatty acid:BSA).
-
Incubate: Continue to stir the mixture in a 37°C water bath for at least 1 hour to ensure complete complexation. The solution should become clear.[18]
-
Sterilization & Use: Sterilize the final BSA-anhydride complex solution by passing it through a 0.22 µm filter. This solution can now be added to your cell culture experiments. Remember to prepare a BSA-only control (with the same amount of ethanol added) for your experiments.[5]
Conceptual Diagram of BSA-Mediated Solubilization
Protocol 2: The Thin-Film Hydration Method
This protocol is a general method for preparing lipid dispersions.
-
Dissolution: Dissolve a known amount of this compound in a suitable volatile organic solvent (e.g., chloroform, methanol, or a chloroform:methanol mixture) in a round-bottom flask.
-
Evaporation: Remove the solvent using a rotary evaporator under vacuum. Gently warm the flask (e.g., 30-40°C) to facilitate evaporation. Continue until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Drying: Place the flask under high vacuum for at least 2-3 hours to remove any residual solvent.
-
Hydration: Add pre-warmed (e.g., 60-70°C) sterile PBS or serum-free medium to the flask. The volume will determine the final concentration.
-
Dispersion: Vortex the flask vigorously for several minutes until the lipid film is fully suspended in the aqueous phase. For a more uniform dispersion, sonicate the suspension using a bath or probe sonicator.
-
Use: The resulting dispersion can be added to cell cultures. Note that this will be a suspension of particles, not a true solution. Characterizing particle size via dynamic light scattering (DLS) is recommended.
Diagram of this compound's Fate in Aqueous Media
References
- 1. Cas 55726-23-3,this compound | lookchem [lookchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. nbinno.com [nbinno.com]
- 16. reddit.com [reddit.com]
- 17. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Behenic Anhydride-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and characterization of behenic anhydride-based drug delivery systems. Our goal is to provide practical solutions and detailed methodologies to enhance the stability and performance of your formulations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My this compound-based formulation is showing signs of instability, such as a rapid decrease in pH and drug leakage. What is the likely cause and how can I fix it?
Answer: The most probable cause is the hydrolysis of this compound to behenic acid. Anhydrides are susceptible to hydrolysis, especially in the presence of water, which leads to a decrease in the pH of the formulation and can compromise the integrity of the delivery system, causing premature drug release.[1][2]
Troubleshooting Steps:
-
Control Moisture Content: Ensure all excipients, solvents, and equipment are thoroughly dried before use.[3] this compound itself should be stored under inert gas and at low temperatures (-20°C) to prevent degradation.[4][5]
-
Optimize Solvent System: If using a solvent-based formulation method, select a non-aqueous, aprotic solvent to minimize exposure to water.
-
Incorporate Hydrophobic Excipients: The inclusion of hydrophobic components in the formulation can create a protective barrier around the anhydride, slowing down water penetration and hydrolysis.[6][7]
-
Lyophilization: For aqueous-based preparations, consider lyophilization (freeze-drying) to remove water from the final product, which can significantly improve long-term stability.
Logical Relationship for Troubleshooting Formulation Instability
Caption: Troubleshooting workflow for this compound formulation instability.
Question: I am observing a significant increase in particle size and polydispersity index (PDI) of my lipid nanoparticles over time. What could be causing this aggregation?
Answer: Particle aggregation in lipid nanoparticle (LNP) formulations can stem from several factors, including insufficient surface stabilization, changes in the crystalline structure of the lipid matrix, and improper storage conditions.[8][9]
Troubleshooting Steps:
-
Optimize Emulsifier/Stabilizer Concentration: The concentration of emulsifiers or stabilizers is critical for maintaining nanoparticle dispersion. Insufficient amounts can lead to aggregation. A typical emulsifier concentration ranges from 0.5% to 5% (w/w).[10]
-
Evaluate Zeta Potential: The zeta potential is an indicator of the surface charge of your nanoparticles. A higher absolute zeta potential (typically > |30| mV) indicates greater electrostatic repulsion between particles, which helps prevent aggregation. Consider adding charged lipids or surfactants to modulate the zeta potential.[10]
-
Assess Lipid Crystallinity: this compound, as a solid lipid, can undergo polymorphic transitions during storage, leading to drug expulsion and particle fusion.[9] Techniques like Differential Scanning Calorimetry (DSC) can be used to study the thermal behavior and crystallinity of your formulation.
-
Control Storage Temperature: Store the formulation at a recommended temperature. For many lipid-based systems, refrigeration is preferred, but freeze-thaw cycles should be avoided unless the formulation is designed to withstand them.
Experimental Workflow for Particle Size Stability Assessment
Caption: Workflow for assessing the physical stability of nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to monitor for this compound-based formulations?
A1: The key CQAs include particle size, polydispersity index (PDI), zeta potential, drug encapsulation efficiency, drug loading capacity, and in vitro drug release profile.[10] Monitoring these parameters over time is crucial for assessing the stability and performance of the formulation.
Q2: How can I improve the drug loading capacity of my this compound formulation?
A2: Low drug loading can be a challenge with highly crystalline lipid matrices like this compound.[9] To improve this, you can:
-
Create Nanostructured Lipid Carriers (NLCs): By incorporating a liquid lipid (oil) into the this compound matrix, you create a less ordered crystalline structure, which can accommodate more drug molecules.[8][11]
-
Optimize Drug-Lipid Miscibility: Select a lipid matrix in which your drug has good solubility. Pre-formulation solubility studies are highly recommended.
-
Adjust Formulation Parameters: Modifying the homogenization pressure, temperature, and stirring speed during formulation can influence drug entrapment.
Q3: What analytical techniques are recommended for characterizing the stability of this compound?
A3: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of this compound and its primary degradation product, behenic acid. This is crucial for assessing chemical stability.[12][13]
-
Gas Chromatography (GC): Can also be used for purity assessment, often after derivatization.[14]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of the characteristic anhydride carbonyl peaks (around 1780 and 1850 cm⁻¹) and the appearance of the carboxylic acid hydroxyl peak (broad peak around 3400 cm⁻¹).[3]
-
Differential Scanning Calorimetry (DSC): To investigate the thermal properties, crystallinity, and potential interactions between this compound and other excipients.[15]
Data Presentation
Table 1: Typical Stability-Indicating Parameters for this compound Formulations
| Parameter | Method | Typical Acceptance Criteria (for initial formulation) | Potential Indication of Instability |
| Particle Size | Dynamic Light Scattering (DLS) | 100 - 300 nm | Significant increase over time |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Increase to > 0.3, indicating a broader size distribution |
| Zeta Potential | Electrophoretic Light Scattering | > |30| mV or < -30 mV | Decrease in absolute value, suggesting reduced repulsive forces |
| Encapsulation Efficiency | HPLC, UV-Vis Spectroscopy | > 80% | Significant decrease, indicating drug leakage |
| This compound Assay | HPLC, GC | 95% - 105% of initial | Decrease in concentration, indicating hydrolysis |
| Behenic Acid Content | HPLC, GC | Not more than 1.0% | Increase in concentration, confirming hydrolysis |
Experimental Protocols
Protocol 1: Determination of this compound and Behenic Acid by HPLC
This protocol provides a general method for the simultaneous quantification of this compound and its hydrolysis product, behenic acid.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is often effective. A typical gradient might start at 50:50 (Acetonitrile:Water) and ramp up to 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound and acid lack a strong chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often necessary. If UV detection is used, low wavelengths (e.g., 200-210 nm) may be employed, but sensitivity will be limited.
-
Sample Preparation:
-
Accurately weigh a portion of the formulation.
-
Dissolve it in a suitable organic solvent (e.g., chloroform, dichloromethane) in which both the anhydride and the acid are soluble.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification: Create a calibration curve using standards of known concentrations for both this compound and behenic acid. The peak areas from the chromatogram of the sample are then used to determine the concentration of each component.
Protocol 2: Drug-Excipient Compatibility Study using DSC
This protocol outlines the use of Differential Scanning Calorimetry (DSC) to assess the compatibility of this compound with a drug substance or other excipients.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Prepare physical mixtures of this compound and the test substance (e.g., drug, another excipient) in a 1:1 weight ratio.
-
Gently blend the components using a mortar and pestle.
-
Accurately weigh 2-5 mg of the individual components and the physical mixture into separate aluminum DSC pans.
-
Seal the pans hermetically.
-
-
DSC Analysis:
-
Heat the samples under a nitrogen purge (e.g., 50 mL/min).
-
Use a heating rate of 10°C/min over a temperature range that covers the melting points of all components (e.g., 30°C to 250°C).
-
-
Data Analysis:
-
Obtain the DSC thermograms for the individual components and the physical mixture.
-
Compare the thermogram of the physical mixture to those of the individual components. The appearance of new peaks, the disappearance of existing peaks, or a significant shift in the melting endotherm of a component can indicate a potential interaction or incompatibility.[15]
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. arcjournals.org [arcjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Stable polyanhydride synthesized from sebacic acid and ricinoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solid lipid nanoparticles and nanostructured lipid carriers as novel drug delivery systems: applications, advantages and disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The future of lipid-based drug delivery systems | CAS [cas.org]
- 12. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Drug-excipient compatibility assessment of solid formulations containing meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
workup procedures to remove catalysts and solvents from behenic anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the workup procedures for removing catalysts and solvents from behenic anhydride synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Question: After my reaction, I have a mixture of this compound, unreacted behenic acid, and residual acetic anhydride. How can I purify my product?
An effective method to remove acidic impurities is through an aqueous workup.[1]
-
Protocol:
-
Quench the reaction: Add a small amount of water or methanol to the reaction mixture to hydrolyze any remaining acetic anhydride to acetic acid.[1]
-
Dilute: Dissolve the mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[1]
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize and extract the behenic acid and acetic acid into the aqueous layer. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[1]
-
Question: My this compound product is not pure enough after an aqueous workup. What other purification techniques can I use?
For higher purity, techniques like crystallization or distillation can be employed.
-
Crystallization:
-
Dissolve the crude this compound in a suitable hot solvent.
-
Allow the solution to cool slowly to form crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Thin-Film Short Path Evaporation: This technique is particularly useful for purifying symmetrical anhydrides under mild conditions.[2] The crude product is heated under high vacuum (0.001 to 1 mmHg) at temperatures ranging from 100°C to 220°C.[2] This method effectively removes less volatile impurities.
Question: I used a dicyclohexylcarbodiimide (DCC) catalyst in my synthesis. How do I remove the dicyclohexylurea (DCU) byproduct?
Dicyclohexylurea (DCU) is a common byproduct when using DCC and is largely insoluble in many organic solvents.
-
Protocol:
-
At the end of the reaction, cool the reaction mixture.
-
The DCU will precipitate out of the solution.
-
Remove the DCU precipitate by filtration.
-
Wash the filtrate with a dilute acid solution (e.g., 5% HCl) to remove any remaining DCC.
-
Proceed with an aqueous workup as described above to remove any remaining acidic components.
-
Question: How can I efficiently remove a high-boiling point solvent like DMF or DMSO?
These solvents are water-miscible and can be removed by extensive washing with water.
-
Protocol:
-
Dilute the reaction mixture with a large volume of water.
-
Extract the this compound with a water-immiscible organic solvent (e.g., ethyl acetate).
-
Wash the organic layer multiple times with water to remove the DMF or DMSO. A general guideline is to use five 10 mL portions of water for every 5 mL of DMF or DMSO.
-
Follow with a brine wash, drying, and concentration of the organic layer.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general workup procedure to remove unreacted anhydride and carboxylic acid byproducts?
A standard aqueous workup is typically effective for removing these acidic components. The general steps are quenching the reaction, diluting with an organic solvent, washing with a mild aqueous base like saturated sodium bicarbonate solution, drying the organic layer, and concentrating to isolate the product.[1]
Q2: How can I minimize the formation of byproducts during the synthesis of this compound?
To minimize byproduct formation, it is crucial to ensure anhydrous conditions as anhydrides are sensitive to moisture.[1] Use oven-dried glassware, anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Using fresh, properly stored reagents is also important.[1]
Q3: What are some common methods for solvent removal in organic synthesis?
Common methods for solvent removal include:
-
Distillation: Effective for separating liquids with different boiling points.[3]
-
Evaporation: Can be done at atmospheric pressure or under reduced pressure to lower the boiling point of the solvent.[3]
-
Rotary Evaporation (Rotoevap): A form of reduced-pressure evaporation that is efficient for removing solvents from a sample.
-
Aqueous Extraction: For water-miscible solvents, washing the organic layer with water can effectively remove them.[4]
Q4: Can I use an ion-exchange resin for purification?
Yes, an organic macroporous acid ion-exchange resin can be used to purify fatty acid mixtures by heating the mixture in the presence of the resin, followed by distillation.[5] This method can be useful for removing certain impurities.
Quantitative Data
| Purification Method | Typical Purity Achieved | Key Byproducts Removed | Reference |
| Aqueous Workup (NaHCO₃ wash) | >95% | Unreacted behenic acid, acetic acid | [1] |
| Thin-Film Short Path Evaporation | >99% | Mixed anhydrides, unreacted fatty acids, di-fatty ketones | [2] |
| Crystallization | High | Insoluble impurities, byproducts with different solubility |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic Impurities
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of deionized water to the reaction flask and stir for 15-20 minutes to hydrolyze any unreacted acetic anhydride.
-
Dilution: Dilute the mixture with 50 mL of ethyl acetate.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with another 50 mL portion of saturated NaHCO₃ solution.
-
Brine Wash: Wash the organic layer with 50 mL of brine.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude this compound.
Protocol 2: Removal of Dicyclohexylurea (DCU) by Filtration
-
Precipitation: After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.
-
Filtration: Set up a Büchner funnel with a filter paper and connect it to a vacuum flask. Wet the filter paper with a small amount of the reaction solvent.
-
Isolate DCU: Pour the cold reaction mixture through the filter. Wash the collected DCU solid with a small amount of cold solvent.
-
Further Purification: The filtrate, containing the this compound, can then be subjected to an aqueous workup (Protocol 1) to remove any remaining soluble impurities.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision workflow for solvent removal.
References
challenges in scaling up behenic anhydride synthesis from lab to pilot scale
Welcome to the technical support center for the synthesis of behenic anhydride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up production from the laboratory to the pilot plant. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to assist in your scale-up endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized from behenic acid. A prevalent laboratory and industrial method involves the dehydration of behenic acid using a dehydrating agent like acetic anhydride.[1][2] Another approach is the reaction of behenic acid with an acyl halide, such as benzoyl chloride, though this is more common for other anhydrides.[3][4] The use of coupling agents like dicyclohexylcarbodiimide (DCC) also represents a viable synthesis route.[5][6]
Q2: What are the key reaction parameters to monitor during the synthesis of this compound with acetic anhydride?
A2: When scaling up the synthesis of this compound using acetic anhydride, it is crucial to monitor and control the reaction temperature, pressure (vacuum), and reaction time.[1] The molar ratio of the reactants, specifically the behenic acid to the dehydrating agent, also significantly influences the overall yield of the symmetric anhydride.[1] Efficient removal of the acetic acid byproduct is essential to drive the reaction towards completion.[1][7]
Q3: What are the primary impurities I should expect, and how can they be minimized?
A3: The primary impurities in this compound synthesis include residual behenic acid, mixed anhydrides (e.g., behenic acetic anhydride), and di-fatty ketones.[1] Minimizing these impurities can be achieved by optimizing reaction conditions. For instance, lower dehydration and purification temperatures can reduce the formation of di-fatty ketones.[1] Ensuring the complete removal of the dehydrating agent and by-product acid under vacuum helps to increase the purity of the final product.[1]
Q4: What purification techniques are suitable for this compound at a pilot scale?
A4: For the purification of this compound at a pilot scale, thin-film short-path evaporation is a highly effective method.[1] This technique is particularly suitable for thermally sensitive, high-boiling compounds like this compound. Crystallization from a suitable solvent, such as ethyl acetate, can also be employed to remove impurities.[7]
Q5: What are the main safety precautions to consider when handling this compound and its precursors?
A5: this compound and its precursors require careful handling. This compound itself can cause skin and serious eye irritation.[8] It is also harmful to aquatic life.[8] When handling, it is essential to work in a well-ventilated area or under a fume hood and to wear appropriate personal protective equipment (PPE), including gloves and eye protection.[8][9] Behenic acid, the precursor, should also be handled with care to avoid dust generation and contact with skin and eyes.[10] Acetic anhydride, often used as a dehydrating agent, is corrosive and has a strong odor, necessitating its use in a well-ventilated space.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time or temperature within the recommended range. Monitor the reaction progress to determine the optimal endpoint.[1] |
| Inefficient removal of acetic acid byproduct. | Improve the vacuum system to ensure continuous and efficient removal of acetic acid, which will shift the equilibrium towards the product.[1][7] | |
| Sub-optimal molar ratio of reactants. | Experiment with varying the molar ratio of behenic acid to acetic anhydride to find the optimal balance for maximizing yield. Ratios can range from 0.5 to 3 moles of dehydrating agent per mole of fatty acid.[1] | |
| High Levels of Impurities | Formation of di-fatty ketones due to high temperatures. | Lower the temperatures during both the reaction and the purification (short path evaporation) steps.[1] |
| Presence of residual behenic acid and mixed anhydrides. | Ensure the reaction goes to completion by optimizing the reaction time and ensuring efficient removal of byproducts.[1] A final purification step like short path evaporation is crucial.[1] | |
| Product Discoloration | Thermal degradation of the product or impurities. | Reduce the temperature during the reaction and purification stages. A nitrogen sparge can also help to prevent oxidation and color formation.[1] |
| Difficulty with Purification | Inefficient separation of this compound from byproducts. | For short path evaporation, optimize the operating parameters, including temperature, pressure, and feed rate, to achieve a better separation.[1] |
| Product solidifying in the equipment. | Maintain the temperature of all equipment surfaces that come into contact with the molten product above its melting point (approximately 84°C) to prevent solidification.[11] |
Experimental Protocols
Synthesis of this compound via Acetic Anhydride Dehydration
This protocol is based on a patented industrial process and is intended for scale-up considerations.
Materials:
-
Behenic Acid (purity ≥ 93%)[1]
-
Acetic Anhydride
-
Nitrogen gas
Equipment:
-
A multi-necked reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column (e.g., Vigreux).
-
Heating mantle with temperature control.
-
Vacuum pump and pressure gauge.
-
Short path evaporator for purification.[1]
Procedure:
-
Charging the Reactor: Charge the reaction vessel with behenic acid.
-
Melting and Inerting: Heat the behenic acid to approximately 90-115°C with agitation and a nitrogen sparge to melt the acid and create an inert atmosphere.[1]
-
Addition of Acetic Anhydride: Once the behenic acid is molten, add an equimolar quantity of acetic anhydride to the vessel.[1]
-
Initial Reaction: Maintain the reaction mixture at a temperature of about 75°C for approximately 20-30 minutes under atmospheric pressure.[1]
-
Vacuum Distillation: Gradually apply a vacuum to the system to facilitate the removal of the acetic acid byproduct. The temperature should be maintained between 77-90°C.[1] Continue the distillation for about 60-90 minutes.
-
Purification by Short Path Evaporation: The crude reaction mixture is then purified using a short path evaporator. The operating conditions will need to be optimized for the specific equipment but can be guided by the parameters in the table below.[1]
Quantitative Data from a Pilot Scale Experiment [1]
| Parameter | Value |
| Reactants | |
| Behenic Acid | ~3653 grams (93.6% purity) |
| Acetic Anhydride | Equimolar quantity |
| Reaction Conditions | |
| Initial Reaction Temperature | 75°C |
| Initial Reaction Time | 22 minutes |
| Vacuum Distillation Temperature | 77-90°C |
| Vacuum Distillation Time | 90 minutes |
| Short Path Evaporation Conditions | |
| Jacket Temperature | 210-220°C |
| Pressure | 29 microns |
| Internal Condenser Temperature | 90°C |
| Wiper Speed | 250 rpm |
| Product Purity | |
| This compound | ~99% |
| Mixed Anhydride | ~0.5% |
| Behenic Acid | ~0.5% |
| Di-fatty Ketones | 263-471 ppm |
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. US5387705A - Fatty acid anhydride process - Google Patents [patents.google.com]
- 2. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Anhydrides from Carboxylic Acids [quimicaorganica.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US2246599A - Process of making higher fatty acid anhydrides - Google Patents [patents.google.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Safety Guideline [chemtrack.org]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. This compound | 55726-23-3 [amp.chemicalbook.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Behenic Anhydride Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of behenic anhydride is crucial for quality control and formulation development. Due to its lack of a significant UV chromophore, developing a robust HPLC method presents unique challenges. This guide provides a comparative overview of suitable HPLC methods, including direct and derivatization approaches, supported by experimental data and detailed protocols to aid in method development.
Introduction to Analytical Challenges
This compound, a long-chain fatty acid anhydride, is a non-volatile compound with no functional groups that absorb light in the typical UV-Vis detector range (200-400 nm). This characteristic necessitates analytical strategies that either circumvent the need for a chromophore or introduce one chemically. The primary approaches for its quantification by HPLC can be broadly categorized into:
-
Direct Analysis with Universal Detectors: This method involves the use of detectors that do not rely on the analyte's optical properties.
-
Pre-column Derivatization with UV/Fluorescence Detection: This strategy involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the this compound molecule before chromatographic separation.
This guide will compare these two fundamental approaches, providing insights into their respective advantages and limitations.
Comparison of HPLC Methods for this compound Quantification
The choice of an appropriate HPLC method for this compound quantification depends on factors such as available equipment, required sensitivity, sample matrix complexity, and throughput needs. Below is a comparison of potential methods.
| Method Category | Detector | Principle | Advantages | Disadvantages |
| Direct Analysis | Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent and measures the light scattered by the non-volatile analyte particles.[1][2] | Universal detection for non-volatile compounds.[1] Good sensitivity for lipids.[2] | Requires volatile mobile phases. Non-linear response may require curve fitting for calibration. |
| Charged Aerosol Detector (CAD) | Nebulizes eluent, charges the resulting aerosol particles, and measures the charge.[3][4] | Universal detection for non-volatile analytes.[4] More consistent response than ELSD. | Requires volatile mobile phases. Can be sensitive to mobile phase composition changes. | |
| Refractive Index Detector (RID) | Measures the change in the refractive index of the mobile phase as the analyte elutes.[1][2] | Universal detector for compounds without chromophores.[1] Non-destructive.[1] | Lower sensitivity compared to other detectors.[2] Highly sensitive to temperature and flow rate fluctuations.[1] Not compatible with gradient elution. | |
| Pre-column Derivatization | UV-Vis Detector | Introduces a chromophore to the analyte, allowing for detection via UV absorbance.[5][6] | High sensitivity and selectivity.[7] Wide availability of instrumentation. Linear response over a wide range. | Requires an additional reaction step, which can be time-consuming and introduce variability.[6] Potential for side reactions and incomplete derivatization. |
| Fluorescence Detector (FLD) | Attaches a fluorescent tag to the analyte for highly sensitive detection.[4] | Extremely high sensitivity and selectivity for trace analysis.[4] | Not all compounds can be derivatized with a fluorophore. Potential for quenching effects from the sample matrix. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for the most promising approaches for this compound quantification.
Method 1: Direct Analysis using HPLC-ELSD
This method is suitable for the direct quantification of underivatized this compound.[8]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Methanol, Water, and Acetic Acid. A typical starting point could be 90:9.9:0.1 (v/v/v).[8] The mobile phase must be volatile for ELSD compatibility.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
-
ELSD Conditions:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate (Nitrogen): 1.5 - 2.0 L/min.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable organic solvent (e.g., chloroform or a mixture of the mobile phase).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Quantification:
-
Generate a calibration curve by plotting the log of the peak area versus the log of the concentration of the this compound standards. A power function is often used for fitting ELSD data.
-
Method 2: Pre-column Derivatization with p-Bromophenacyl Bromide followed by HPLC-UV
This method enhances sensitivity by introducing a strong UV-absorbing chromophore.[9]
-
Derivatization Protocol:
-
To a solution of this compound in acetonitrile, add a molar excess of a catalyst such as a crown ether (e.g., 18-crown-6).[9]
-
Add a molar excess of the derivatizing agent, p-bromophenacyl bromide.[9]
-
Heat the mixture at approximately 75-80°C for 30 minutes.[9]
-
Cool the reaction mixture to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., µBondapak C18).[10]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 75:25 (v/v) acetonitrile:water and increasing the acetonitrile percentage over the run.[10]
-
Flow Rate: 1.5 - 2.0 mL/min.[10]
-
Column Temperature: Ambient or slightly elevated (e.g., 30°C).
-
Detection Wavelength: 254 nm.[10]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent.
-
Perform the derivatization reaction as described above.
-
Filter the derivatized sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare calibration standards of this compound and subject them to the same derivatization procedure.
-
Construct a calibration curve by plotting the peak area of the derivatized this compound against its concentration.
-
Workflow and Logic Diagrams
To visually represent the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Comparison of analytical strategies for this compound quantification.
Caption: Experimental workflow for direct analysis of this compound by HPLC-ELSD.
Caption: Experimental workflow for this compound analysis via pre-column derivatization and HPLC-UV.
Conclusion
The quantification of this compound by HPLC requires careful consideration of the available detection methods. Direct analysis using universal detectors like ELSD or CAD offers a simpler workflow by avoiding a derivatization step. However, these methods may have limitations in terms of sensitivity and linearity. Pre-column derivatization to introduce a UV-absorbing or fluorescent tag provides significantly higher sensitivity and is compatible with standard HPLC-UV or HPLC-FLD systems. The choice between these approaches will ultimately be guided by the specific analytical requirements of the laboratory. The protocols and comparative data presented in this guide serve as a valuable starting point for the development and validation of a robust and reliable HPLC method for this compound quantification.
References
- 1. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 2. mastelf.com [mastelf.com]
- 3. b-ac.co.uk [b-ac.co.uk]
- 4. gisuser.com [gisuser.com]
- 5. researchgate.net [researchgate.net]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. cerealsgrains.org [cerealsgrains.org]
- 10. aocs.org [aocs.org]
A Comparative Guide to GC-MS Analysis for Purity Assessment of Synthesized Behenic Anhydride
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized materials is a cornerstone of reliable and reproducible results. Behenic anhydride, a long-chain fatty acid anhydride, is a valuable reagent in various applications, including the formation of prodrugs and biomaterials for controlled drug release. Its purity is paramount to the performance and safety of the final products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of synthesized this compound, supported by detailed experimental protocols and performance data.
Method Comparison: GC-MS and Alternatives
The choice of an analytical method for purity assessment depends on several factors, including the expected impurities, required sensitivity, and the availability of instrumentation. Besides GC-MS, other common techniques for anhydride purity determination include High-Performance Liquid Chromatography (HPLC), Titrimetry, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a high-molecular-weight and low-volatility compound like this compound, a derivatization step is typically necessary to convert it into a more volatile analyte. This is often achieved by converting the anhydride and any residual fatty acid impurity into their corresponding methyl esters (Fatty Acid Methyl Esters - FAMEs).[1][2] The subsequent GC-MS analysis of the FAMEs allows for highly sensitive and specific quantification.
High-Performance Liquid Chromatography (HPLC) offers a versatile alternative that can often analyze the sample with minimal preparation. A reversed-phase HPLC method can be developed to separate this compound from its potential impurities, such as behenic acid.[3][4]
Titrimetry provides a classic and cost-effective method for determining the total anhydride content. This is typically achieved by hydrolyzing the anhydride to its corresponding carboxylic acid and then titrating the acid with a standardized base.[3][5] While simple and accurate for assay determination, it lacks the specificity to identify and quantify individual impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative ¹H NMR (qNMR), is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[6] It can provide structural information and quantify the main component against a certified internal standard.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of each analytical method for the purity assessment of this compound.
| Parameter | GC-MS (after derivatization) | HPLC | Titrimetry | qNMR |
| Principle | Separation of volatile derivatives based on boiling point and polarity, with mass-based detection. | Separation based on polarity. | Neutralization reaction. | Signal intensity proportional to the number of nuclei. |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities; trace analysis. | Quantitation of the main component and non-volatile impurities. | Assay of total anhydride content. | Absolute purity determination and structural elucidation. |
| Sample Preparation | Derivatization (e.g., methylation) is required. | Dissolution in a suitable solvent. | Hydrolysis of the anhydride to the carboxylic acid. | Dissolution in a deuterated solvent with an internal standard. |
| Limit of Detection (LOD) | Very low (ng/mL to pg level).[2] | Low (µg/mL range).[3] | Moderate. | High, requires a relatively concentrated sample. |
| Specificity | High, provides structural information from mass spectra. | Moderate to high, depending on the detector. | Low, measures total acidity. | High, provides detailed structural information. |
| Quantitative Accuracy | High, requires calibration with standards. | High, requires calibration with standards. | High, for total anhydride content. | High, for absolute purity against an internal standard. |
Experimental Protocols
1. GC-MS Analysis of this compound (as Behenic Acid Methyl Ester)
This protocol is adapted from established methods for the analysis of long-chain fatty acids.[7][8] It involves the conversion of this compound and any behenic acid impurity to behenic acid methyl ester (BAME) for subsequent GC-MS analysis.
a. Sample Preparation (Derivatization to FAME):
-
Accurately weigh approximately 10 mg of the synthesized this compound into a reaction vial.
-
Add 2 mL of a 2% sulfuric acid solution in methanol.
-
Seal the vial and heat at 70°C for 2 hours to ensure complete conversion of the anhydride and any free acid to the methyl ester.
-
After cooling to room temperature, add 2 mL of n-hexane and 1 mL of a saturated sodium chloride solution.
-
Vortex the mixture vigorously for 1 minute and then allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the BAME to a clean vial for GC-MS analysis.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-750.
c. Data Analysis:
The purity of the synthesized this compound is determined by calculating the peak area percentage of the behenic acid methyl ester relative to the total area of all detected peaks. Identification of the BAME peak is confirmed by comparing its retention time and mass spectrum with a certified reference standard. Potential impurities would appear as other fatty acid methyl esters.
2. HPLC Method for Purity of this compound
This protocol is a general method that can be adapted for this compound.[4]
a. Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Dissolve in a suitable solvent such as a mixture of acetonitrile and isopropanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm.
3. Titrimetric Method for Total Anhydride Content
This protocol is based on the hydrolysis of the anhydride followed by acid-base titration.[5]
a. Procedure:
-
Accurately weigh approximately 1 g of the this compound sample into a flask.
-
Add 50 mL of a 1:1 mixture of acetone and water to hydrolyze the anhydride.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the resulting behenic acid solution with a standardized 0.1 M sodium hydroxide (NaOH) solution until a persistent faint pink color is observed.
-
The purity is calculated based on the volume of NaOH consumed.
Mandatory Visualization
Caption: Experimental workflow for GC-MS purity analysis of this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. Gas chromatography combined with flame-induced atmospheric pressure chemical ionization mass spectrometry for the analysis of fatty acid methyl esters and saturated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Behenic Anhydride and Stearic Anhydride for Drug Delivery
For researchers and drug development professionals, the selection of an appropriate biodegradable polymer is paramount to designing effective controlled-release drug delivery systems. Polyanhydrides are a class of surface-eroding polymers that have garnered significant attention for their biocompatibility and well-defined, near zero-order drug release kinetics.[1][2] Among the various monomers used for polyanhydride synthesis, long-chain fatty acids are of particular interest for tuning the polymer's properties. This guide provides a comparative analysis of two such candidates: behenic anhydride (derived from C22 behenic acid) and stearic anhydride (derived from C18 stearic acid), for use in drug delivery applications.
While direct comparative studies are limited, this guide extrapolates the performance of this compound versus stearic anhydride based on the established principles of polyanhydride chemistry, where the length of the aliphatic chain is a key determinant of the polymer's physicochemical properties and, consequently, its performance as a drug delivery vehicle.[3]
The Influence of Aliphatic Chain Length on Polyanhydride Properties
The primary difference between this compound and stearic anhydride lies in the length of their aliphatic chains (C22 vs. C18). This structural variance has a significant impact on the hydrophobicity of the resulting polyanhydride. A longer alkyl chain, as in this compound, imparts a greater degree of hydrophobicity to the polymer matrix.[4] This increased hydrophobicity is a critical factor that governs the rates of water penetration, polymer degradation, and subsequent drug release.[3]
Incorporating fatty acids into the polyanhydride backbone enhances flexibility, hydrophobicity, and pliability.[3] The degradation of these polymers yields naturally occurring fatty acids, which are generally considered non-toxic.[3]
Performance Comparison: this compound vs. Stearic Anhydride
The following table summarizes the expected performance differences between this compound and stearic anhydride in a drug delivery context. These comparisons are based on the principle that increased hydrophobicity, due to a longer alkyl chain, will lead to a slower degradation and drug release profile.
| Performance Metric | This compound (C22) | Stearic Anhydride (C18) | Rationale |
| Hydrophobicity | Higher | Lower | The longer C22 alkyl chain of this compound results in a more non-polar and water-repellent polymer matrix.[4] |
| Degradation Rate | Slower | Faster | Increased hydrophobicity hinders water penetration into the polymer matrix, slowing the hydrolysis of the anhydride bonds.[3] |
| Drug Release Rate | Slower, more prolonged | Faster, less prolonged | As polyanhydrides are surface-eroding, the rate of drug release is directly proportional to the rate of polymer degradation.[1][2] |
| Drug Loading Capacity | Potentially higher for lipophilic drugs | Potentially lower for lipophilic drugs | The more hydrophobic matrix of poly(this compound) may better accommodate and retain lipophilic drug molecules. |
| Biocompatibility | Generally biocompatible | Generally biocompatible | Both behenic acid and stearic acid are endogenous fatty acids. Polyanhydrides have been shown to be biocompatible.[5][6] |
| Mechanical Strength | Potentially lower | Potentially higher | Longer, more flexible alkyl chains can lead to a decrease in polymer crystallinity and mechanical strength.[3] |
Experimental Protocols
The synthesis of polyanhydrides from fatty acid-derived monomers typically involves a melt-polycondensation reaction. The following is a generalized protocol that can be adapted for both behenic and stearic anhydride-based polymers.
Synthesis of Aliphatic Polyanhydrides via Melt-Polycondensation
This protocol is a generalized procedure based on established methods for synthesizing aliphatic polyanhydrides.[7]
1. Activation of Dicarboxylic Acid Monomers:
-
The dicarboxylic acid (e.g., a behenic or stearic acid derivative that is difunctional) is mixed with an excess of acetic anhydride (e.g., a 1:10 w/v ratio).
-
The mixture is heated under reflux to form the diacid anhydride.
-
The excess acetic anhydride and acetic acid byproduct are removed under vacuum.
2. Melt-Polycondensation:
-
The resulting prepolymer is heated to a high temperature (e.g., 160-180°C) under a high vacuum.
-
The polymerization reaction proceeds via the elimination of acetic anhydride, which is continuously removed from the reaction vessel.
-
The reaction is allowed to proceed for several hours until a polymer of the desired molecular weight is obtained.
3. Purification:
-
The resulting polymer is dissolved in a suitable organic solvent (e.g., dichloromethane).
-
The polymer is then precipitated by adding the solution to a non-solvent (e.g., petroleum ether).
-
The purified polymer is collected by filtration and dried under vacuum.
Preparation of Polyanhydride Nanoparticles
A common method for preparing polyanhydride nanoparticles is the solvent displacement (nanoprecipitation) technique.[8]
1. Polymer and Drug Dissolution:
-
The polyanhydride (e.g., poly(this compound) or poly(stearic anhydride)) and the drug to be encapsulated are dissolved in a water-miscible organic solvent (e.g., acetone).
2. Nanoprecipitation:
-
The organic solution is added dropwise to an aqueous solution (the non-solvent) containing a stabilizer (e.g., a surfactant like Pluronic F68) under constant stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer, forming nanoparticles that entrap the drug.
3. Solvent Removal and Nanoparticle Collection:
-
The organic solvent is removed from the nanoparticle suspension by evaporation under reduced pressure.
-
The nanoparticles are then collected by centrifugation or lyophilization.
Visualizing the Process: Synthesis and Drug Release
The following diagrams illustrate the generalized workflow for polyanhydride nanoparticle synthesis and the mechanism of drug release.
Conclusion
The choice between this compound and stearic anhydride for a specific drug delivery application will depend on the desired release kinetics and the properties of the drug to be encapsulated. This compound, with its longer C22 alkyl chain, is expected to form a more hydrophobic polyanhydride, leading to slower degradation and a more prolonged drug release profile compared to stearic anhydride (C18). This makes poly(this compound) a potentially suitable candidate for long-term drug delivery applications. Conversely, poly(stearic anhydride) may be more appropriate for applications requiring a faster onset of drug release. For lipophilic drugs, the higher hydrophobicity of a this compound-based polymer might also offer advantages in terms of drug loading and retention. Further empirical studies directly comparing these two systems are warranted to fully elucidate their respective advantages and disadvantages in specific drug delivery contexts.
References
- 1. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioerodible polyanhydrides for controlled drug delivery | Stanford Graduate School of Business [gsb.stanford.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxy fatty acid based polyanhydride as drug delivery system: synthesis, characterization, in vitro degradation, drug release, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioerodible polyanhydrides as drug-carrier matrices. II. Biocompatibility and chemical reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Redirecting [linkinghub.elsevier.com]
Validating the Structure of Behenic Anhydride: A Spectroscopic Comparison with Behenic Acid
A definitive guide for researchers, scientists, and drug development professionals on the characterization of behenic anhydride using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison of the spectral features of this compound against its precursor, behenic acid, supported by experimental data and protocols.
The successful synthesis of this compound from behenic acid requires robust analytical techniques to confirm the structural transformation. FTIR and NMR spectroscopy are powerful, non-destructive methods that provide unambiguous evidence of the conversion of the carboxylic acid functional group to the anhydride linkage. This guide outlines the characteristic spectral changes that signify this conversion, offering a clear and objective comparison.
Workflow for Spectroscopic Validation
The process of validating the structure of this compound involves a systematic comparison of its spectra with that of the starting material, behenic acid. The key is to identify the disappearance of spectral features associated with the carboxylic acid and the appearance of new signals characteristic of the anhydride functional group.
Comparative Spectroscopic Data
The primary evidence for the formation of this compound is the distinct changes observed in both FTIR and NMR spectra when compared to behenic acid.
FTIR Spectral Comparison
The most significant change in the FTIR spectrum is in the carbonyl stretching region. Behenic acid exhibits a broad O-H stretch and a single C=O stretch, whereas this compound shows two characteristic C=O stretches and the absence of the O-H band.
| Functional Group | Behenic Acid (cm⁻¹)[1] | This compound (cm⁻¹)[2][3] | Vibrational Mode |
| O-H (Carboxylic Acid) | ~3300-2500 (broad) | Absent | Stretching |
| C-H (Aliphatic) | ~2915, 2850 | ~2918, 2850 | Stretching |
| C=O (Carboxylic Acid) | ~1700 | Absent | Stretching |
| C=O (Anhydride) | Absent | ~1815, ~1750 | Symmetric & Asymmetric Stretching |
| C-O | ~1300-1200 | ~1100-1000 | Stretching |
NMR Spectral Comparison
In NMR spectroscopy, the key indicators of anhydride formation are the downfield shift of the α-protons and α-carbons relative to the carbonyl group and the disappearance of the acidic proton signal from the carboxylic acid.
¹H NMR Spectral Data
| Proton Assignment | Behenic Acid (ppm) | This compound (ppm) | Multiplicity |
| -COOH | ~10-12 | Absent | Singlet (broad) |
| α-CH₂ | ~2.35 | ~2.5 (estimated) | Triplet |
| β-CH₂ | ~1.63 | ~1.7 (estimated) | Quintet |
| -(CH₂)₁₈- | ~1.25 | ~1.25 | Multiplet |
| -CH₃ | ~0.88 | ~0.88 | Triplet |
¹³C NMR Spectral Data
| Carbon Assignment | Behenic Acid (ppm)[4] | This compound (ppm)[5] |
| C=O | ~180 | ~170 (estimated) |
| α-CH₂ | ~34 | ~35 (estimated) |
| β-CH₂ | ~25 | ~26 (estimated) |
| -(CH₂)₁₈- | ~29-30 | ~29-30 |
| -CH₃ | ~14 | ~14 |
Note: Specific, publicly available, and assigned NMR data for this compound is limited. The provided chemical shifts for this compound are estimations based on typical values for long-chain anhydrides.
Experimental Protocols
The following are generalized protocols for acquiring FTIR and NMR spectra for solid samples like this compound and behenic acid.
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation : A small amount of the solid sample (this compound or behenic acid) is placed directly onto the ATR crystal.
-
Data Acquisition :
-
Instrument : A standard FTIR spectrometer equipped with an ATR accessory.
-
Mode : Attenuated Total Reflectance.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background : A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
-
-
Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
NMR Spectroscopy
-
Sample Preparation :
-
Approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
The sample is gently agitated to ensure complete dissolution.
-
The solution is transferred to a 5 mm NMR tube.
-
-
Data Acquisition :
-
Instrument : A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Nuclei : ¹H and ¹³C.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).
-
¹H NMR Parameters :
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Parameters :
-
Pulse sequence: Standard proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
References
A Comparative Analysis of Behenic and Palmitic Anhydrides in Lipid Nanoparticles: A Pro-Forma Study Based on Fatty Acid Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the characteristics and performance of lipid nanoparticles formulated with behenic and palmitic derivatives.
Introduction: The Role of Solid Lipids in Nanoparticle Formulation
Solid lipid nanoparticles (SLNs) have emerged as a promising drug delivery system, offering advantages such as controlled release, protection of labile drugs, and good tolerability. The choice of the solid lipid matrix is a critical determinant of the physicochemical properties and in vivo performance of these nanoparticles. Long-chain fatty acids, such as behenic acid (C22) and palmitic acid (C16), are frequently employed due to their biocompatibility and ability to form a solid core. The difference in their alkyl chain length is expected to influence key parameters of the resulting LNPs, including particle size, drug loading capacity, and release kinetics.
Physicochemical Properties of Lipid Nanoparticles
The following tables summarize the physicochemical properties of SLNs formulated with palmitic acid and behenic acid (or its glyceryl ester derivative, glyceryl behenate), based on data from various studies.
Table 1: Physicochemical Characteristics of Palmitic Acid-Based Solid Lipid Nanoparticles
| Drug Model | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Ofloxacin | 156.33 ± 7.51 | 0.26 ± 0.04 | -22.70 ± 1.40 | 41.36 ± 1.50 | 4.40 ± 0.16 | [1][2] |
| Naproxen Esters | ~200-300 | 0.2-0.4 | - | - | - | [3] |
| Phytostanol Ester | 171 ± 9 | < 0.3 | -23.0 ± 0.8 | - | - | [4] |
Table 2: Physicochemical Characteristics of Behenic Acid/Glyceryl Behenate-Based Solid Lipid Nanoparticles
| Drug Model | Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Curcumin | Glyceryl Behenate | 100-200 | < 0.3 | - | Up to 99% | Up to 5% | [5] |
| Troxerutin | Glyceryl Behenate | 140.5 ± 1.02 | 0.218 ± 0.01 | -28.6 ± 8.71 | 83.62% | - | [6] |
| Sorafenib | Glyceryl Behenate | - | - | - | - | - | [7] |
| Cyclosporine | Glyceryl Behenate | > 200 (variable) | - | -10 mV (decreased over time) | > 92% | - | [8] |
| Clarithromycin | Glyceryl Behenate | 318 - 526 | 0.211 - 0.409 | - | - | - | [9][10] |
Comparative Performance Analysis
Particle Size and Stability
Generally, the length of the fatty acid chain can influence the particle size of SLNs.[11] Lipids with higher melting points, like behenic acid, may lead to the formation of larger particles due to the higher viscosity of the dispersed phase during homogenization.[11] The data suggests that palmitic acid-based SLNs can be formulated in the 150-300 nm range.[1][3] Behenic acid-based SLNs, particularly those using glyceryl behenate, also fall within a similar range, though some studies report larger sizes.[5][6][9][10] The polydispersity index (PDI) for both types of formulations is generally acceptable, indicating a relatively homogeneous population of nanoparticles.[1][4][6] Zeta potential values, an indicator of stability, are typically negative for both, contributing to their colloidal stability.[1][4][6]
Encapsulation Efficiency and Drug Loading
The crystalline structure of the solid lipid matrix plays a crucial role in determining the encapsulation efficiency (EE) and drug loading (DL) capacity. A more ordered crystalline structure may lead to drug expulsion during storage. The longer alkyl chain of behenic acid could potentially create a more ordered lipid matrix compared to palmitic acid, which might affect drug incorporation. However, the use of glyceryl behenate, which is a mixture of mono-, di-, and triglycerides of behenic acid, introduces imperfections in the crystal lattice, potentially leading to higher drug loading.[6] Studies show high encapsulation efficiencies for both palmitic acid and glyceryl behenate-based SLNs, often exceeding 80-90%.[1][5][6][8]
Drug Release Profile
The solid nature of the lipid matrix is responsible for the sustained release of encapsulated drugs. The rate of drug release is influenced by factors such as the drug's solubility in the lipid matrix, the crystalline state of the lipid, and the particle size.[12] Ofloxacin-loaded palmitic acid SLNs demonstrated a sustained-release profile.[1] Similarly, troxerutin-loaded glyceryl behenate SLNs also exhibited sustained drug release over 24 hours.[6] The longer chain length of behenic acid might lead to a more compact lipid matrix, potentially resulting in a slower drug release rate compared to palmitic acid-based systems.
Experimental Protocols
The most common method for preparing SLNs with fatty acids is the hot homogenization and ultrasonication technique.
Preparation of Palmitic Acid-Based Solid Lipid Nanoparticles
Materials:
-
Palmitic Acid (Solid Lipid)
-
Drug (e.g., Ofloxacin)
-
Surfactant/Emulsifier (e.g., Polyvinyl alcohol - PVA)
-
Deionized Water
Procedure:
-
Preparation of the Lipid Phase: Palmitic acid and the drug are weighed and heated to a temperature above the melting point of palmitic acid (approximately 70-80°C) with continuous stirring until a clear, homogenous lipid melt is formed.[1]
-
Preparation of the Aqueous Phase: The surfactant (e.g., PVA) is dissolved in deionized water and heated to the same temperature as the lipid phase.
-
Homogenization: The hot aqueous phase is added to the hot lipid phase under high-speed homogenization (e.g., 10,000 rpm) for a specific duration (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.
-
Ultrasonication: The hot pre-emulsion is immediately subjected to probe sonication to reduce the droplet size to the nanometer range.
-
Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.[1]
Preparation of Behenic Acid/Glyceryl Behenate-Based Solid Lipid Nanoparticles
Materials:
-
Glyceryl Behenate (Solid Lipid)
-
Drug (e.g., Sorafenib)
-
Soy Lecithin (Lipophilic Emulsifier)
-
Poloxamer (e.g., Pluronic F87) (Hydrophilic Emulsifier)
-
Organic Solvent (e.g., Ethanol)
-
Deionized Water
Procedure:
-
Preparation of the Oil Phase: The drug is dissolved in a small amount of an organic solvent (e.g., ethanol). This solution is then mixed with glyceryl behenate and soy lecithin and heated to approximately 85°C until the lipid melts completely, forming the oil phase.[7]
-
Preparation of the Aqueous Phase: The hydrophilic emulsifier (e.g., Pluronic F87) is dissolved in deionized water and heated to the same temperature as the oil phase.[7]
-
Emulsification: The aqueous phase is poured into the oil phase and subjected to high-speed shearing (e.g., 11,000 rpm) for a few minutes, followed by ultrasonication (e.g., 300W) for another few minutes to produce the SLNs.[7]
Visualizations
The following diagrams illustrate the generalized workflow for the preparation of solid lipid nanoparticles and the logical relationship between lipid properties and LNP characteristics.
Caption: Generalized workflow for the synthesis of Solid Lipid Nanoparticles (SLNs).
Caption: Relationship between fatty acid chain length and key LNP characteristics.
Conclusion
While a direct comparison of behenic anhydride and palmitic anhydride in LNPs is not currently possible due to a lack of specific research, a comparative analysis of their corresponding fatty acids provides valuable insights for formulation scientists. The choice between these lipids will depend on the specific requirements of the drug delivery system. The longer alkyl chain of behenic acid may offer a more rigid matrix, potentially leading to more sustained drug release, while palmitic acid may be suitable for achieving smaller particle sizes. Further experimental studies directly comparing the anhydrides are warranted to fully elucidate their potential in lipid nanoparticle formulations.
References
- 1. Preparation and evaluation of ofloxacin-loaded palmitic acid solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and evaluation of ofloxacin-loaded palmitic acid solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamopenarchives.com [benthamopenarchives.com]
- 4. dovepress.com [dovepress.com]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. CN105326812A - Sorafenib solid lipid nanoparticles and preparation method thereof - Google Patents [patents.google.com]
- 8. dovepress.com [dovepress.com]
- 9. Influence of glyceryl behenate, tripalmitin and stearic acid on the properties of clarithromycin incorporated solid lipid nanoparticles (SLNs): Formulation, characterization, antibacterial activity and cytotoxicity | Semantic Scholar [semanticscholar.org]
- 10. Influence of glyceryl behenate, tripalmitin and stearic acid on the properties of clarithromycin incorporated solid lipid nanoparticles (SLNs): Formulation, characterization, antibacterial activity and cytotoxicity | AVESİS [avesis.anadolu.edu.tr]
- 11. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro Degradation of Polyanhydrides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro degradation rates of various polyanhydrides, a class of biodegradable polymers critical for controlled drug delivery and other biomedical applications. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for material selection and experimental design.
Polyanhydrides are known for their characteristic surface erosion, which allows for a near zero-order release of encapsulated therapeutic agents.[1][2] The degradation rate is a crucial parameter that dictates the drug release kinetics and the lifespan of an implantable device. This rate is highly tunable and depends on the polymer's chemical composition, hydrophobicity, and crystallinity.
Comparative In Vitro Degradation Data
The following table summarizes the in vitro degradation data for several common polyanhydrides. The degradation is typically assessed by monitoring the percentage of mass loss and the decrease in molecular weight over time when the polymer is incubated in a simulated physiological environment (e.g., phosphate-buffered saline (PBS) at pH 7.4 and 37°C).
| Polymer | Composition | Form | Time | Mass Loss (%) | Molecular Weight (Mn) Reduction (%) | Reference |
| Poly(sebacic acid) (PSA) | - | Film | 11 hours | 29 | Not Reported | [1] |
| Microspheres | 24 hours | ~50 | Not Reported | |||
| Poly(salicylic acid-co-sebacic acid) | Not Specified | Film | 12 hours | 64 | Not Reported | [1] |
| Poly(fumaric acid-co-sebacic acid) (P(FASA)) | 20:80 | Microspheres | - | Degradation rate is pH-dependent; higher at basic pH.[3][4] | Not Reported | [3][4] |
| 50:50 | - | - | Degradation rate is pH-dependent; higher at basic pH.[3][4] | Not Reported | [3][4] | |
| 70:30 | Microspheres | - | Degradation rate is pH-dependent; higher at basic pH.[3][4] | Not Reported | [3][4] | |
| Poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid) (P(CPP:SA)) | 20:80 | Disc | 10 days | ~20 | Significant decrease | [5] |
| 50:50 | Disc | 10 days | ~10 | Slower decrease than 20:80 | [2] | |
| 80:20 | Disc | 10 days | <5 | Slowest decrease | [2] | |
| Poly(1,6-bis(p-carboxyphenoxy)hexane) (P(CPH)) | - | - | - | Very slow degradation | Not Reported | [2] |
| Poly(1,3-bis(p-carboxyphenoxy)propane) (P(CPP)) | - | - | - | Extremely slow erosion | Not Reported | [1][2] |
Key Observations:
-
Aliphatic vs. Aromatic Polyanhydrides: Aliphatic polyanhydrides like PSA generally degrade faster than aromatic polyanhydrides such as P(CPP) and P(CPH).[2]
-
Effect of Copolymer Composition: The degradation rate of copolymers can be precisely controlled by adjusting the ratio of the monomers. For instance, in P(CPP:SA) copolymers, increasing the proportion of the more hydrophilic sebacic acid (SA) accelerates the degradation rate.[2] A copolymer of P(CPP:SA) with a 20:80 ratio has been utilized in the FDA-approved Gliadel® wafer.
-
Influence of Hydrophilicity: More hydrophilic polyanhydrides exhibit faster degradation rates. Incorporating hydrophilic segments, such as polyethylene glycol (PEG), can increase the rate of water penetration and subsequent hydrolysis.
-
Impact of pH: The degradation of some polyanhydrides, like P(FASA), is sensitive to pH, with faster degradation observed in basic conditions.[3][4]
Experimental Protocols
The following section details a generalized methodology for conducting in vitro degradation studies of polyanhydrides, based on common practices and standards such as ASTM F1635.
Sample Preparation
The preparation method depends on the desired form of the polyanhydride.
-
Discs/Films: Polymer discs are typically prepared by compression molding of the polymer powder. Films can be cast from a polymer solution onto a suitable substrate, followed by solvent evaporation. For comparative studies, it is crucial to ensure that all samples have a similar surface area-to-volume ratio.
-
Microspheres: Microspheres are often fabricated using a double emulsion solvent evaporation technique.[6] This involves dissolving the polymer in an organic solvent, emulsifying it in an aqueous phase containing a surfactant, and then allowing the solvent to evaporate, leading to the formation of solid microspheres.
Degradation Medium
The most common degradation medium is phosphate-buffered saline (PBS) with a pH of 7.4 to simulate physiological conditions. The ratio of the buffer volume to the polymer mass should be high enough to ensure that the degradation products do not significantly alter the pH of the medium.
Incubation
Samples are incubated in the degradation medium at 37°C in a temperature-controlled incubator or water bath. Gentle agitation may be applied to simulate the fluid dynamics of the in vivo environment.
Time Points
Samples are retrieved from the degradation medium at predetermined time intervals (e.g., 1, 3, 7, 14, 28 days, and so on). The frequency of time points should be adjusted based on the expected degradation rate of the polymer.
Analysis
At each time point, the retrieved samples are carefully rinsed with deionized water and dried under vacuum until a constant weight is achieved. The following analyses are then performed:
-
Mass Loss: The percentage of mass loss is calculated by comparing the dry weight of the degraded sample to its initial weight.
-
Molecular Weight Analysis: Changes in the number-average molecular weight (Mn) and weight-average molecular weight (Mw) are determined using Gel Permeation Chromatography (GPC) .[5] This provides insight into the extent of polymer chain scission.
-
Surface Morphology: Scanning Electron Microscopy (SEM) is used to visualize changes in the surface morphology of the polymer as it degrades. This can confirm a surface erosion mechanism.
-
Chemical Structure: Fourier Transform Infrared Spectroscopy (FTIR) can be used to monitor changes in the chemical structure of the polymer, such as the disappearance of the characteristic anhydride bonds.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative in vitro degradation study of polyanhydrides.
In Vitro Polyanhydride Degradation Workflow
Signaling Pathways in Degradation
The degradation of polyanhydrides is primarily a chemical process of hydrolysis rather than a biologically mediated signaling pathway. The key event is the cleavage of the anhydride bond by water, which leads to the formation of two carboxylic acid groups. This process occurs predominantly at the surface of the polymer matrix.
Hydrolytic Degradation of Polyanhydrides
References
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. kinampark.com [kinampark.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalijar.com [journalijar.com]
- 6. Effect of Polymer Chemistry and Fabrication Method on Protein Release and Stability from Polyanhydride Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Behenic Anhydride-Based Polymers in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocompatibility of behenic anhydride-based polymers with other common alternatives, supported by experimental data and detailed methodologies. Polyanhydrides, a class of biodegradable polymers, are noted for their use in controlled drug delivery, attributed to their characteristic surface erosion and the low toxicity of their degradation products.[1] this compound, derived from the saturated fatty acid behenic acid, forms a polymer with potential applications in biomedical fields. Assessing its interaction with biological systems is critical for its validation in drug delivery and tissue engineering.
Comparative Analysis of Polymer Biocompatibility
The biocompatibility of a polymer is a primary determinant of its suitability for biomedical applications. Here, we compare this compound-based polymers (as part of the broader polyanhydride class) with two industry-standard polymers: Poly(lactic-co-glycolic acid) (PLGA) and Poly(ethylene glycol) (PEG).
-
This compound-Based Polymers (Polyanhydrides): These polymers are generally biocompatible and degrade via hydrolysis of their anhydride bonds into acidic monomers.[1] In the case of a this compound polymer, the degradation product would be behenic acid. Studies on similar fatty acid-based polyanhydrides, such as poly(sebacic anhydride) (PSA), have shown concentration-dependent biocompatibility. PSA microparticles were found to be biocompatible with chondrocytes at concentrations up to 2 mg/mL, but exhibited cytotoxicity at a high concentration of 20 mg/mL.[2][3] This cytotoxicity is likely attributed to lipotoxicity, an effect caused by the intracellular accumulation of the fatty acid degradation products.[2][3][4] The presence of bovine serum albumin (BSA), which can bind fatty acids, has been shown to partially reverse this cytotoxic effect.[2]
-
Poly(lactic-co-glycolic acid) (PLGA): PLGA is one of the most widely used biodegradable polymers in biomedical applications, having received approval from the U.S. Food and Drug Administration (FDA).[5][6][7] It is known for its excellent biocompatibility and tunable degradation rates.[7][8] PLGA degrades through hydrolysis into lactic acid and glycolic acid, which are natural metabolites in the body and are eliminated as carbon dioxide and water through the Krebs cycle.[7][9] While generally safe, the accumulation of these acidic byproducts can sometimes lead to a localized inflammatory response.[7]
-
Poly(ethylene glycol) (PEG): PEG is a highly biocompatible, water-soluble polymer frequently used to modify therapeutic agents to improve their properties.[10] This process, known as PEGylation, can enhance the solubility and stability of drugs and reduce their toxicity.[10] However, a significant limitation of PEG is its potential immunogenicity. The body can develop anti-PEG antibodies, which can affect the efficacy of PEGylated therapeutics.[10] The cytotoxicity of PEG derivatives can also vary depending on their molecular weight.[11][12]
Data Presentation: Quantitative Biocompatibility Assessment
The following tables summarize quantitative data on cell viability and cytotoxicity for different polymer types based on in vitro studies.
Table 1: Cell Viability in the Presence of Various Polymers
| Polymer Type | Cell Line | Concentration | Incubation Time | Result: Cell Viability (%) |
| Poly(sebacic anhydride) (PSA) | Bovine Chondrocytes | < 2 mg/mL | - | Biocompatible |
| Thiol-ene Polyanhydrides | Fibroblast Cells | 1000-1500 ppm | - | > 97% |
| PLGA-PLL Copolymer | - | - | - | Preserved Biocompatibility |
| PEG 4000 | Caco-2 | 4 w/v% | 24 h | ~100% |
| PEG 6000 | Caco-2 | 4 w/v% | 24 h | ~96% |
| PEG 10,000 | Caco-2 | 4 w/v% | 24 h | ~92% |
| PEG 3400 (20 wt%) | - | 20 wt% | - | ~79 ± 7.9% |
Data compiled from multiple sources.[2][3][5][11][13][14]
Table 2: Cytotoxicity of Various Polymers
| Polymer Type | Cell Line | Concentration | Incubation Time | Result: Cytotoxicity |
| Poly(sebacic anhydride) (PSA) | Bovine Chondrocytes | 20 mg/mL | - | Significant Cytotoxicity Observed |
| PEG 400 | Caco-2 | 4 w/v% | 24 h | Significant Cytotoxicity (45% viability) |
| PEG 15,000 | Caco-2 | 4 w/v% | 24 h | Significant Cytotoxicity (48% viability) |
| PLGA | General | - | - | Low toxicity, degradation products are natural metabolites.[6][9] |
Data compiled from multiple sources.[2][3][11]
Experimental Protocols & Visualizations
Detailed methodologies for key biocompatibility assays are provided below, accompanied by workflow and signaling pathway diagrams.
Experimental Workflow for Biocompatibility Assessment
The general workflow for assessing the biocompatibility of a polymer involves preparing the material, co-culturing it with a relevant cell line, and then performing a series of assays to measure cellular response.
Caption: General experimental workflow for assessing polymer biocompatibility.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the test polymer (e.g., as a solution, extract, or nanoparticle suspension). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10-50 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[16] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
Cytotoxicity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[17][18]
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: Carefully collect a small aliquot of the cell culture supernatant from each well. The remaining cells can be used for other assays.[19]
-
LDH Reaction: Mix the supernatant with the LDH assay reaction mixture provided in a commercial kit. This typically involves a coupled enzymatic reaction where LDH converts lactate to pyruvate, leading to the reduction of a tetrazolium salt into a colored formazan product.[18]
-
Incubation: Incubate the samples in the dark at room temperature for up to 30 minutes.
-
Absorbance Reading: Measure the absorbance of the samples using a plate reader at the wavelength specified by the kit manufacturer (commonly 490 nm).[20]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of control cells (spontaneous LDH release) and a positive control (maximum LDH release induced by a lysis buffer).
Inflammatory Response: Cytokine Analysis
Assessing the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) can indicate an inflammatory response to a biomaterial.[21]
Protocol:
-
Cell Culture and Treatment: Culture immune cells (e.g., macrophages or monocytes) or other relevant cell types and treat them with the polymer as described previously. Lipopolysaccharide (LPS) is often used as a positive control to induce a strong inflammatory response.[22]
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
Cytokine Quantification: Analyze the levels of specific cytokines in the supernatant using a suitable immunoassay.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a highly sensitive and specific method for measuring the concentration of a single cytokine.[21]
-
Multiplex Bead-Based Assay (e.g., Luminex): This technology allows for the simultaneous measurement of multiple cytokines in a single small sample, providing a comprehensive profile of the inflammatory response.[21][23]
-
-
Data Analysis: Cytokine concentrations are calculated based on standard curves and compared between treated and untreated control groups.
Signaling Pathway: Biomaterial-Induced Inflammatory Response
When cells interact with a foreign biomaterial, it can trigger intracellular signaling cascades that lead to the production of inflammatory mediators. The NF-κB pathway is a central regulator of this process.
References
- 1. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized poly(lactic-co-glycolic acid) enhances drug delivery and provides chemical moieties for surface engineering while preserving biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akinainc.com [akinainc.com]
- 7. mdpi.com [mdpi.com]
- 8. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of PLGA as a Biodegradable and Biocompatible Polymer for Pulmonary Delivery of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodegradable Zwitterionic Polymers as PEG Alternatives for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Assessment of Cell Cytotoxicity in 3D Biomaterial Scaffolds Following miRNA Transfection | Springer Nature Experiments [experiments.springernature.com]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 20. The Preliminary Assessment of New Biomaterials Necessitates a Comparison of Direct and Indirect Cytotoxicity Methodological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 22. In Vivo Cytokine-Associated Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Influence of Biomaterials on Cytokine Production in 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Behenic Anhydride Derivatives: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of behenic anhydride and its derivatives is of significant interest across various industries, from pharmaceuticals and cosmetics to food science. The choice of synthetic methodology, primarily between traditional chemical routes and emerging enzymatic processes, critically impacts product purity, yield, sustainability, and the specific characteristics of the final product. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.
At a Glance: Key Differences in Synthesis Strategies
| Feature | Chemical Synthesis of this compound | Enzymatic Synthesis of Behenic Acid Derivatives (Structured Lipids) |
| Primary Product | Symmetrical this compound | Structured Triacylglycerols (TAGs) with Behenic Acid |
| Typical Reagents | Behenic acid, acetic anhydride, dicyclohexylcarbodiimide (DCC) | Behenic acid or its esters, triglycerides (oils) |
| Catalyst | Often non-catalytic or uses chemical catalysts | Lipases (e.g., Thermomyces lanuginosus, Rhizomucor miehei) |
| Reaction Conditions | Higher temperatures (75-220°C) and vacuum may be required[1] | Milder temperatures (e.g., 70°C)[2] |
| Selectivity | Generally non-specific | High regioselectivity (e.g., sn-1,3 specific)[3] |
| Key Advantages | High purity of anhydride product (up to 99%)[1], well-established methods | "Greener" process, milder conditions, high specificity, potential for novel product structures[3] |
| Key Disadvantages | Harsh reaction conditions, potential for by-products | May have longer reaction times, enzyme cost and stability can be factors |
Chemical Synthesis of this compound: A High-Purity Approach
Traditional chemical synthesis is a robust method for producing high-purity this compound. A common industrial process involves the reaction of behenic acid with a dehydrating agent like acetic anhydride, followed by purification steps.
Experimental Protocol: Synthesis of this compound with Acetic Anhydride
This protocol is based on a method described for the synthesis of fatty acid anhydrides[1].
-
Reaction Setup: Molten behenic acid is reacted with an equimolar amount of acetic anhydride.
-
Reaction Conditions: The reaction is carried out at a temperature of approximately 75°C under atmospheric pressure for a short duration (e.g., 22 minutes).
-
Vacuum Application: A vacuum is then applied to the system to facilitate the removal of the acetic acid byproduct, with the temperature maintained between 77-90°C for about 60 minutes.
-
Purification: The crude reaction mixture is purified using short path evaporation at elevated temperatures (210-220°C) and high vacuum (e.g., 29 microns) to yield the final high-purity this compound.
Quantitative Data for Chemical Synthesis
| Parameter | Value | Reference |
| Product Purity | ~99% this compound | [1] |
| Mixed Anhydride By-product | ~0.5% | [1] |
| Residual Behenic Acid | ~0.5% | [1] |
Another documented chemical method involves the use of dicyclohexylcarbodiimide (DCC) in a solvent like carbon tetrachloride at room temperature, which can yield fatty acid anhydrides in the range of 87-94%[4][5].
Chemical Synthesis Workflow
Enzymatic Synthesis of Behenic Acid Derivatives: A "Green" and Specific Alternative
Enzymatic synthesis, primarily utilizing lipases, offers a more environmentally friendly and highly specific approach to producing derivatives of behenic acid. This method typically involves the incorporation of behenic acid into a triglyceride backbone through interesterification, resulting in structured lipids with tailored properties.
Experimental Protocol: Enzymatic Interesterification to Produce Behenic Acid-Rich Structured Lipids
The following is a representative protocol for the lipase-catalyzed synthesis of structured lipids containing behenic acid[2].
-
Substrate Preparation: A blend of high oleic sunflower oil and fully hydrogenated Crambe abyssinica oil (a source of behenic acid) is prepared in desired weight ratios (e.g., 60:40, 50:50).
-
Enzyme Conditioning: The immobilized lipase, such as Thermomyces lanuginosus (Lipozyme TL IM), is conditioned to remove moisture.
-
Reaction: The oil blend and the conditioned enzyme (e.g., 7% w/w) are placed in a reactor under a nitrogen atmosphere with magnetic stirring. The reaction is carried out at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 3 hours).
-
Enzyme Inactivation and Separation: The reaction is stopped by heating to inactivate the enzyme (e.g., 95°C for 10 minutes). The enzyme can then be separated from the product for potential reuse.
Quantitative Data for Enzymatic Synthesis
The outcomes of enzymatic synthesis are often measured by the incorporation and positional distribution of fatty acids in the final structured lipid product.
| Parameter | Enzymatic Interesterification | Chemical Interesterification (for comparison) | Reference |
| Saturated Fatty Acids at sn-1,3 positions | Increased by 22% (from 38.7% to 47.2%) | Lower incorporation at sn-1,3 compared to enzymatic | [3] |
| Unsaturated Fatty Acids at sn-2 position | 73.6% of total unsaturated fatty acids | Lower percentage of unsaturated fatty acids at sn-2 | [3] |
These results highlight the high specificity of the enzymatic reaction, which preferentially incorporates saturated fatty acids like behenic acid at the sn-1 and sn-3 positions of the triglyceride, a key advantage for creating structured lipids with specific nutritional or physical properties[3].
Enzymatic Synthesis Workflow
Concluding Remarks for the Modern Researcher
The choice between chemical and enzymatic synthesis of this compound derivatives is not merely a matter of preference but a strategic decision based on the desired final product and process requirements.
-
For high-purity this compound , chemical synthesis remains a direct and effective method, albeit with considerations for its environmental footprint due to harsher reaction conditions.
-
For the creation of novel structured lipids with specific fatty acid positioning , enzymatic synthesis is unparalleled in its specificity and operates under milder, more sustainable conditions. The ability to control the molecular architecture of the resulting triglycerides opens up new avenues for developing functional foods, advanced drug delivery systems, and high-performance cosmetics.
As the demand for sustainable and precisely engineered biomaterials grows, the advantages offered by enzymatic catalysis are likely to drive further innovation in the synthesis of behenic acid derivatives and other valuable oleochemicals.
References
- 1. Enzymatic synthesis of structured lipids with behenic acid at the sn-1, 3 positions of triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of structured lipids containing behenic acid from fully hydrogenated Crambe abyssinica oil by enzymatic interesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel Behenic Anhydride-Based Lipase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation framework for a novel enzyme activity assay utilizing behenic anhydride as a substrate for lipases. For comparative purposes, its performance is benchmarked against two established lipase assay methodologies: a colorimetric assay using p-nitrophenyl butyrate (p-NPB) and a titrimetric assay with an olive oil emulsion. This document is intended to offer an objective comparison supported by experimental protocols and representative data to aid researchers in selecting and validating lipase assays for their specific applications.
Introduction to Lipase Assays
Lipases (triacylglycerol acylhydrolases) are a critical class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol. The accurate measurement of lipase activity is essential in various fields, including drug discovery, diagnostics, and industrial biotechnology. While numerous methods exist for this purpose, the choice of substrate can significantly impact assay performance characteristics such as specificity and sensitivity. This guide explores a hypothetical assay using this compound, a long-chain fatty acid anhydride, and compares it with commonly used methods.
Principle of the Assays
1. This compound pH-Stat Titration Assay (Hypothetical): This assay measures the release of behenic acid upon the enzymatic hydrolysis of this compound by lipase. The production of the acidic product leads to a decrease in the pH of the reaction mixture. A pH-stat titrator is employed to maintain a constant pH by the controlled addition of a standardized alkaline solution. The rate of titrant consumption is directly proportional to the enzyme activity.
2. p-Nitrophenyl Butyrate (p-NPB) Colorimetric Assay: This spectrophotometric method utilizes the synthetic substrate p-nitrophenyl butyrate. Lipase-catalyzed hydrolysis of p-NPB releases p-nitrophenol, which, under alkaline conditions, forms the yellow-colored p-nitrophenolate ion. The rate of increase in absorbance at 405-410 nm is a direct measure of lipase activity.[1]
3. Olive Oil Emulsion Titrimetric Assay: This classic method uses a natural triglyceride substrate, olive oil, in an emulsified form. The lipase hydrolyzes the triglycerides in the olive oil, releasing free fatty acids. The reaction is stopped at specific time points, and the liberated fatty acids are quantified by titration with a standard solution of sodium hydroxide (NaOH), typically using a phenolphthalein indicator.[2][3]
Comparative Validation Data
The following tables summarize the key validation parameters for the three lipase assays. The data for the this compound Assay is hypothetical but based on established principles of enzyme assay validation.
Table 1: Assay Specificity and Substrate Preference
| Parameter | This compound Assay | p-NPB Assay | Olive Oil Emulsion Assay |
| Substrate Type | Long-chain fatty acid anhydride | Short-chain p-nitrophenyl ester | Triglycerides (mixed long-chain) |
| Enzyme Specificity | High for lipases preferring long-chain saturated fatty acids | Broad specificity for esterases and some lipases | General lipase activity on natural substrates |
| Potential Interferences | Other acid-producing reactions | Colored or turbid samples, compounds absorbing at 410 nm[4] | Buffers or other components affecting pH[4] |
Table 2: Performance Characteristics
| Parameter | This compound Assay (Hypothetical Data) | p-NPB Assay (Representative Data) | Olive Oil Emulsion Assay (Representative Data) |
| Linear Range | 0.5 - 10 U/mL | 0.1 - 2.5 U/mL | 1 - 20 U/mL |
| Limit of Detection (LOD) | 0.2 U/mL | 0.05 U/mL | 0.5 U/mL |
| Limit of Quantification (LOQ) | 0.5 U/mL | 0.1 U/mL | 1 U/mL |
| Intra-assay Precision (%CV) | < 5% | < 8% | < 10% |
| Inter-assay Precision (%CV) | < 7% | < 12% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
Experimental Workflows and Protocols
The following diagrams illustrate the experimental workflows for the this compound and p-NPB assays.
Caption: Workflow for the this compound pH-Stat Lipase Assay.
Caption: Workflow for the p-Nitrophenyl Butyrate (p-NPB) Colorimetric Lipase Assay.
Detailed Experimental Protocols
Protocol: this compound pH-Stat Titration Assay (Hypothetical)
a. Materials:
-
This compound
-
Purified lipase or biological sample
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.0
-
Titrant: Standardized 0.01 M Sodium Hydroxide (NaOH)
-
Emulsifying agent (e.g., gum arabic or Triton X-100)
-
pH-stat titrator system with a thermostatted reaction vessel
b. Procedure:
-
Substrate Preparation: Prepare a 10% (w/v) emulsion of this compound in Assay Buffer containing 2% (w/v) gum arabic. Homogenize using a high-speed blender or sonicator until a stable emulsion is formed.
-
Assay Setup: Add 15 mL of the substrate emulsion to the thermostatted reaction vessel at 37°C. Allow the temperature to equilibrate.
-
Titrator Calibration: Calibrate the pH electrode of the pH-stat system according to the manufacturer's instructions. Set the endpoint to pH 8.0.
-
Initiate Reaction: Add an appropriate volume of the lipase solution to the reaction vessel to start the hydrolysis.
-
Data Acquisition: The pH-stat will automatically add NaOH to maintain the pH at 8.0. Record the volume of NaOH added over time for 5-10 minutes.
-
Calculation: Determine the rate of NaOH consumption from the linear portion of the curve. One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of behenic acid per minute under the specified conditions.
Protocol: p-Nitrophenyl Butyrate (p-NPB) Colorimetric Assay
a. Materials:
-
p-Nitrophenyl butyrate (p-NPB)
-
Purified lipase or biological sample
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1% (v/v) Triton X-100
-
Solvent: Acetonitrile or isopropanol
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
b. Procedure:
-
Substrate Solution: Prepare a 10 mM stock solution of p-NPB in acetonitrile. For the assay, dilute the stock solution in Assay Buffer to a final working concentration of 1 mM.
-
Assay Setup: Add 180 µL of the p-NPB working solution to each well of the 96-well plate. Include appropriate controls (blank: buffer only; negative control: enzyme in buffer without substrate).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add 20 µL of the appropriately diluted lipase solution to each well to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Calculation: Determine the initial reaction velocity (Vmax) from the linear portion of the absorbance vs. time plot. Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹ at pH > 7.5). One unit (U) is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.
Protocol: Olive Oil Emulsion Titrimetric Assay
a. Materials:
-
Olive oil (high quality)
-
Purified lipase or biological sample
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0
-
Emulsifier: 5% (w/v) gum arabic solution
-
Stop Solution: 95% (v/v) Ethanol
-
Titrant: Standardized 0.05 M Sodium Hydroxide (NaOH)
-
Indicator: 1% (w/v) Phenolphthalein in ethanol
b. Procedure:
-
Substrate Emulsion: Prepare an emulsion by homogenizing 40 mL of olive oil with 60 mL of 5% gum arabic solution.[2] For the assay, mix 50 mL of this emulsion with 45 mL of Assay Buffer.[2]
-
Reaction: In a flask, add 9.5 mL of the final substrate emulsion and pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add 0.5 mL of the enzyme solution to the flask, mix, and incubate at 37°C with shaking for a defined period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding 10 mL of the ethanol Stop Solution.
-
Titration: Add a few drops of phenolphthalein indicator and titrate the mixture with 0.05 M NaOH until a stable pink color is observed.
-
Blank: Prepare a blank by adding the Stop Solution before the enzyme solution.
-
Calculation: Calculate the amount of fatty acid released by subtracting the blank titration volume from the sample titration volume. One unit (U) of lipase activity is defined as the amount of enzyme that releases 1 µmol of free fatty acid per minute.
References
performance comparison of behenic anhydride with other end caps in polyimides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of behenic anhydride as an end-capping agent in polyimides against other commonly used end caps. Due to the limited direct experimental data on this compound end-capped polyimides in publicly available literature, this guide combines established data for conventional end caps with inferred properties for this compound based on studies of polyimides modified with long-chain aliphatic groups.
Introduction to Polyimide End-Capping
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] End-capping is a crucial technique in polyimide synthesis used to control molecular weight, enhance processability, and impart specific properties to the final polymer.[2] The choice of end-capping agent significantly influences the thermal, mechanical, and solubility characteristics of the polyimide. This guide focuses on a comparative evaluation of this compound, a long-chain aliphatic anhydride, against three widely utilized end caps: Phthalic Anhydride (a non-reactive aromatic end cap), Nadic Anhydride (a reactive cycloaliphatic end cap), and 4-Phenylethynyl Phthalic Anhydride (PEPA, a reactive aromatic end cap).[3][4]
Performance Comparison of End-Capping Agents
The introduction of different end caps results in polyimides with distinct performance profiles. While aromatic and reactive end caps are well-documented, the use of long-chain aliphatic anhydrides like this compound represents a less explored area. The following sections provide a detailed comparison based on available data and scientific inference.
Quantitative Performance Data
The following tables summarize the key performance indicators for polyimides functionalized with different end-capping agents.
Table 1: Thermal Properties of End-Capped Polyimides
| End Cap | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA, in N2) (°C) |
| This compound (Inferred) | Lower than aromatic counterparts | Lower than aromatic counterparts |
| Phthalic Anhydride | ~306 | >500 |
| Nadic Anhydride (PMR-15) | 345 - 414 | ~500 |
| 4-Phenylethynyl Phthalic Anhydride (PEPA) | Cured: 270 - 426 | Cured: >550 |
Table 2: Mechanical Properties of End-Capped Polyimides
| End Cap | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound (Inferred) | Lower | Lower | Higher |
| Phthalic Anhydride | ~16.41 (Lap Shear Strength) | - | - |
| Nadic Anhydride (PMR-15) | ~120 (Flexural Strength) | - | - |
| 4-Phenylethynyl Phthalic Anhydride (PEPA) | 80 - 100 | 1.9 | 7.1 - 15 |
Note: The properties of end-capped polyimides can vary significantly depending on the specific dianhydride and diamine monomers used in the polymer backbone.
Detailed Performance Analysis
This compound (Inferred Performance)
-
Thermal Properties: The long, flexible aliphatic chain of this compound is expected to act as an internal plasticizer, leading to a decrease in the glass transition temperature (Tg) compared to polyimides with rigid aromatic end caps. This increased chain mobility would also likely result in a lower thermal decomposition temperature.
-
Mechanical Properties: The plasticizing effect of the long alkyl chain would likely lead to a reduction in tensile strength and modulus. Conversely, the increased flexibility could result in a higher elongation at break, imparting a more ductile character to the polyimide.
-
Processability and Solubility: The presence of the long aliphatic chain is anticipated to disrupt polymer chain packing, leading to improved solubility in organic solvents and potentially lower melt viscosity, thereby enhancing processability.
-
Surface Properties: The hydrophobic nature of the behenic acid chain would likely impart increased hydrophobicity to the polyimide surface.
Phthalic Anhydride
Phthalic anhydride is a non-reactive aromatic end cap used to control molecular weight and improve processability.
-
Thermal Properties: Polyimides end-capped with phthalic anhydride exhibit high thermal stability, with glass transition temperatures often exceeding 300°C.[4]
-
Mechanical Properties: These polyimides generally possess good mechanical properties, although specific values depend heavily on the polymer backbone.
-
Processability and Solubility: End-capping with phthalic anhydride limits the molecular weight, which can improve solubility and melt processability compared to high molecular weight linear polyimides.[4]
Nadic Anhydride
Nadic anhydride is a reactive end cap that undergoes thermal crosslinking at elevated temperatures, leading to a thermoset polyimide network. PMR-15 is a well-known example of a nadic anhydride-capped polyimide.[5]
-
Thermal Properties: Before curing, nadic-capped polyimides have a manageable processing window. After curing, they form a highly crosslinked network with a very high glass transition temperature, often exceeding 350°C, and excellent thermal stability.[1][5]
-
Mechanical Properties: The crosslinked structure results in high modulus and strength, but can also lead to brittleness.
-
Processability: The reactive nature of the nadic group allows for the processing of low-viscosity oligomers that are then cured to form the final high-performance material.
4-Phenylethynyl Phthalic Anhydride (PEPA)
PEPA is another reactive end cap that undergoes a thermally induced crosslinking reaction at high temperatures without the evolution of volatile byproducts. PETI (Phenylethynyl Terminated Imide) resins are a prominent example.
-
Thermal Properties: Cured PEPA-capped polyimides exhibit exceptionally high thermal and thermo-oxidative stability, with Tg values that can exceed 400°C.[6][7]
-
Mechanical Properties: These materials offer an excellent combination of high tensile strength, modulus, and toughness.[7]
-
Processability: PEPA-capped oligomers have a wide processing window with low melt viscosities, making them suitable for various fabrication techniques like resin transfer molding.[8]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the performance comparison.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polyimide.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of the polyimide (typically 5-10 mg) is placed in a sample pan.[9]
-
The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere (typically nitrogen or air).[10][11]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is recorded as the decomposition temperature.[10]
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
A small, weighed sample of the polyimide is sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a controlled rate (e.g., 10 °C/min or 20 °C/min).[12]
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The glass transition is observed as a step change in the heat flow curve.[13]
-
Tensile Testing
-
Objective: To determine the mechanical properties of the polyimide film, including tensile strength, tensile modulus, and elongation at break.
-
Standard: ASTM D882 is a common standard for testing thin plastic films.[14]
-
Instrumentation: A universal testing machine with appropriate grips and an extensometer.
-
Procedure:
-
Polyimide films are cut into a standard dumbbell or rectangular shape (e.g., 25 mm wide).[14]
-
The thickness of the specimen is measured accurately.
-
The specimen is mounted in the grips of the testing machine.
-
The film is pulled at a constant rate of extension until it breaks.[15]
-
The load and extension are recorded throughout the test to generate a stress-strain curve, from which the tensile properties are calculated.
-
Visualizations
Logical Relationship of End Cap Structure to Polyimide Properties
Caption: Relationship between end cap structure and resulting polyimide properties.
Experimental Workflow for Polyimide Characterization
Caption: Experimental workflow for the characterization of end-capped polyimides.
Conclusion
The choice of an end-capping agent is a critical determinant of the final properties of a polyimide. While aromatic non-reactive end caps like phthalic anhydride provide a good balance of thermal stability and processability, reactive end caps such as nadic anhydride and PEPA enable the formation of highly crosslinked networks with superior thermal and mechanical performance for demanding applications.
Based on the effects of long aliphatic side chains on polyimide properties, it is inferred that this compound as an end cap would likely enhance solubility and flexibility, and lower the melt viscosity, thereby improving processability. However, these benefits would likely come at the cost of reduced thermal stability and mechanical strength compared to its aromatic counterparts. For applications where high-temperature performance is not the primary concern, but improved processability and flexibility are desired, this compound could be a viable, albeit unconventional, choice for modifying polyimides. Further experimental investigation is necessary to fully elucidate the performance characteristics of this compound end-capped polyimides and validate these inferences.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pmr-15 polyimide resins: Topics by Science.gov [science.gov]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship [mdpi.com]
- 9. epfl.ch [epfl.ch]
- 10. Preparation and Properties of Modified Phenylethynyl Terminated Polyimide with Neodymium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 13. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 14. qualitester.com [qualitester.com]
- 15. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
Harnessing Precision: A Comparative Guide to the Validation of Behenic Anhydride Assays Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and key intermediates is paramount. This guide provides an objective comparison of assay validation performance for behenic anhydride, a long-chain fatty acid anhydride, with and without the use of a deuterated internal standard. Supported by illustrative experimental data, this document highlights the advantages of employing stable isotope-labeled standards in chromatographic assays.
The use of a deuterated internal standard, such as behenic acid-d3, in quantitative analysis, particularly when coupled with mass spectrometry, is considered a gold standard for achieving the highest levels of accuracy and precision.[1][2] Deuterated standards are chemically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation.[3][4] This co-elution and similar behavior effectively compensate for variations in sample matrix effects, injection volume, and instrument response, leading to more reliable and reproducible results.[5][6]
Experimental Protocols
A robust analytical method is the foundation of any reliable quantitative data. Below are the detailed methodologies for the gas chromatography-mass spectrometry (GC-MS) based assay of this compound, both with and without an internal standard.
Method 1: Assay with Deuterated Internal Standard (Behenic Acid-d3)
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., toluene) at a concentration of 1 mg/mL.
-
Prepare a stock solution of the deuterated internal standard, behenic acid-d3, at a concentration of 1 mg/mL in the same solvent.
-
Create a series of calibration standards by spiking known concentrations of the this compound stock solution into vials and adding a constant, known amount of the behenic acid-d3 internal standard to each.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of the solvent to achieve an expected concentration within the calibration range.
-
Add the same constant amount of behenic acid-d3 internal standard to the sample solution.
-
-
Derivatization:
-
To improve volatility for GC analysis, the anhydride and the internal standard (which will hydrolyze to the corresponding carboxylic acid) are derivatized. A common method is silylation.
-
Evaporate the solvent from the standards and samples under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.
-
Injection: 1 µL of the derivatized solution is injected in splitless mode.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the silylated derivatives of behenic acid and behenic acid-d3.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the deuterated internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.
-
Method 2: Assay without Internal Standard (External Standard Method)
The protocol is similar to Method 1, with the key difference being that no internal standard is added to the calibration standards or the samples. Quantification is based on the direct peak area of the this compound derivative.
Data Presentation: A Comparative Analysis of Validation Parameters
The following table summarizes the performance of the this compound assay validation with and without the use of a deuterated internal standard. The data illustrates the typical improvements observed when employing a stable isotope-labeled internal standard.
| Validation Parameter | Method with Deuterated Internal Standard | Method without Internal Standard (External Standard) | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.995 | r² > 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 90.0% - 110.0% | 80.0% - 120.0% |
| Precision (RSD%) | |||
| - Intraday | < 2.0% | < 5.0% | < 15.0% |
| - Interday | < 3.0% | < 8.0% | < 15.0% |
| Limit of Detection (LOD) | Lower | Higher | N/A |
| Limit of Quantification (LOQ) | Lower | Higher | N/A |
| Robustness | High | Moderate | Consistent performance under minor variations |
This data is illustrative and based on typical performance characteristics.
As the table demonstrates, the use of a deuterated internal standard leads to significant improvements in accuracy and precision. The internal standard effectively normalizes for variations that can occur during sample preparation and injection, resulting in more reliable and consistent data.[4][7]
Visualizing the Workflow and Key Components
To further clarify the experimental process and the chemical relationship between the analyte and the internal standard, the following diagrams are provided.
Conclusion
The validation data clearly indicates that incorporating a deuterated internal standard, such as behenic acid-d3, significantly enhances the performance of a this compound assay. The improved accuracy, precision, and robustness of the method provide greater confidence in the generated data, which is crucial for quality control, stability studies, and regulatory submissions in the pharmaceutical industry. While the external standard method can be sufficient for some applications, the use of a deuterated internal standard is highly recommended for bioanalytical studies and when high accuracy and precision are required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Behenic Anhydride
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the proper disposal of behenic anhydride, focusing on procedural steps to maintain a safe laboratory environment.
I. Immediate Safety and Handling Precautions
This compound is classified as a substance that causes skin irritation and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this chemical.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear protective gloves, eye protection, and face protection.[1][2]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling.[1] Prevent the dispersion of dust by using a local exhaust ventilation system.[1]
-
Storage: Keep the container tightly closed and store it in a cool, shaded, and dry area.[1][3] It is sensitive to moisture and should be stored under an inert gas.[1][3]
II. Step-by-Step Disposal Protocol
The primary and mandated procedure for the disposal of this compound is to entrust it to a licensed waste disposal company.[1] Adherence to local and national regulations is essential throughout the disposal process.[1]
Disposal Workflow:
-
Containment:
-
Labeling:
-
Clearly label the waste container with the chemical name "this compound" and any associated hazard symbols.
-
-
Segregation:
-
Do not mix this compound waste with other waste streams. Waste should be separated into categories that can be handled by local or national waste management facilities.[5]
-
-
Professional Disposal:
-
Contaminated Packaging:
Environmental Precautions: It is crucial to prevent this compound from entering drains, waterways, or the soil.[1][6]
III. Summary of Key Information
For quick reference, the following table summarizes the essential data regarding the hazards and disposal of this compound.
| Parameter | Information | Citations |
| Primary Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319) | [1] |
| Personal Protective Equipment | Protective gloves, eye protection, face protection | [1][2] |
| Spill Containment | Sweep up without creating dust and place in a suitable container for disposal | [1][4] |
| Disposal Method | Entrust to a licensed waste disposal company; Dispose of at an approved waste disposal plant | [1][3][4][6] |
| Regulatory Compliance | Disposal must be in accordance with local and national regulations | [1] |
| Environmental Hazards | Not classified as a dangerous good for transport; Not considered persistent, bioaccumulative, or toxic (PBT) | [1] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Behenic Anhydride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Behenic Anhydride (CAS No. 55726-23-3). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory conduct and mitigate potential risks.
Hazard Identification and Summary
This compound is classified as a hazardous substance that can cause skin and eye irritation.[1] Proper handling and the use of appropriate personal protective equipment are mandatory to prevent exposure.
GHS Hazard Classifications for this compound
| Hazard Class | Hazard Statement | GHS Code |
| Skin Irritation | Causes skin irritation | H315[1] |
| Eye Irritation | Causes serious eye irritation | H319[1] |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the mandatory PPE.
| Protection Area | Required Equipment | Standard/Specification |
| Eye/Face | Tightly fitting safety goggles or a face shield. | European Standard EN 166 or equivalent.[2] |
| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile, Butyl rubber). | Inspect prior to use.[2] |
| Body | Laboratory coat. | Buttoned to full length.[2] |
| Respiratory | Required when dusts are generated. | Use in a well-ventilated area or under a local exhaust ventilation system.[3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Area Setup:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to prevent the dispersion of dust.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are easily accessible and unobstructed.
-
Assemble Equipment: Gather all necessary equipment, such as spatulas, weighing paper, and glassware, before handling the chemical to minimize movement and potential for spills.
Handling the Chemical:
-
Donning PPE: Put on all required PPE as detailed in the table above before opening the container.
-
Dispensing: Handle the substance carefully to avoid creating dust.
-
Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[4]
Hazard Identification and PPE Selection Workflow
Caption: Hazard Identification and PPE Selection Workflow for this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Hazardous Waste Container: Collect unused this compound and any materials contaminated with it (e.g., gloves, weighing paper, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[5]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound".[5]
-
Compatibility: Do not mix with other waste streams unless compatibility has been confirmed.
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Prevent the product from entering drains.[1]
First Aid Measures
In case of exposure, follow these immediate first aid procedures:
-
If on Skin: Wash with plenty of water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Move the person to fresh air. Call a physician if you feel unwell.[3]
-
If Swallowed: Rinse mouth. Get medical advice/attention.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
